molecular formula C13H19NO B021210 2-(3-Methoxy-benzyl)-piperidine CAS No. 108958-36-7

2-(3-Methoxy-benzyl)-piperidine

Cat. No.: B021210
CAS No.: 108958-36-7
M. Wt: 205.3 g/mol
InChI Key: CHHYHKDNUNRTRY-UHFFFAOYSA-N
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Description

2-(3-Methoxy-benzyl)-piperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-7-4-5-11(10-13)9-12-6-2-3-8-14-12/h4-5,7,10,12,14H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHYHKDNUNRTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404015
Record name 2-(3-Methoxy-benzyl)-piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108958-36-7
Record name 2-(3-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 2-(3-Methoxy-benzyl)-piperidine" from 2-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 2-(3-Methoxy-benzyl)-piperidine from 2-Picoline

Executive Summary

This guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, a valuable piperidine scaffold for pharmaceutical research and drug development.[1][2] The synthesis commences with the readily available and cost-effective starting material, 2-picoline. The first stage involves a directed C-H functionalization of the methyl group via deprotonation with a strong base, followed by nucleophilic substitution on 3-methoxybenzyl chloride to yield the key intermediate, 2-(3-methoxybenzyl)pyridine. The subsequent and final step accomplishes the dearomatization of the pyridine ring through catalytic hydrogenation, selectively reducing the heterocyclic core to afford the target piperidine derivative. This document details the underlying chemical principles, provides step-by-step experimental protocols, and addresses critical safety and handling considerations for the reagents involved.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its ability to confer favorable physicochemical and pharmacokinetic properties.[2] Specifically, substituted 2-benzylpiperidines are key structural motifs in compounds targeting the central nervous system and other therapeutic areas. The target molecule of this guide, this compound, serves as a representative yet synthetically important building block for creating diverse chemical libraries for drug discovery.

The presented synthesis begins with 2-picoline, an inexpensive derivative of pyridine. The strategy hinges on a logical two-step sequence:

  • Carbon-Carbon Bond Formation: Generation of a carbanion at the methyl group of 2-picoline to create a potent nucleophile, which is then used to forge a new C-C bond with an appropriate electrophile, 3-methoxybenzyl chloride.

  • Heterocycle Reduction: Selective hydrogenation of the aromatic pyridine ring of the resulting intermediate to yield the saturated piperidine ring, completing the synthesis.[3][4]

This approach is designed to be robust, scalable, and founded on well-established organometallic and catalytic principles.

PART I: Synthesis of 2-(3-Methoxybenzyl)pyridine Intermediate

The initial and most critical step is the formation of the carbon-carbon bond that attaches the 3-methoxybenzyl group to the 2-picoline core. This is achieved by leveraging the enhanced acidity of the methyl protons of 2-picoline, which can be removed by a strong, non-nucleophilic base.

Reaction Scheme & Mechanism

The reaction proceeds via the deprotonation of 2-picoline using a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF). This generates a resonance-stabilized 2-picolyl anion. This anion is a powerful carbon nucleophile that readily attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride in an SN2 reaction, displacing the chloride and forming the desired product.

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation picoline 2-Picoline anion 2-Picolyl Anion picoline->anion + n-BuLi nBuLi n-BuLi butane Butane anion_2 2-Picolyl Anion product 2-(3-Methoxybenzyl)pyridine anion_2->product + 3-Methoxybenzyl Chloride benzyl_chloride 3-Methoxybenzyl Chloride LiCl LiCl

Fig 1. Mechanism for the synthesis of the pyridine intermediate.
Rationale for Experimental Design
  • Base Selection: n-Butyllithium is chosen for its high basicity, which ensures near-quantitative deprotonation of 2-picoline. It is crucial to use a strong base as the pKa of the picoline methyl protons is relatively high.

  • Solvent: Anhydrous THF is an ideal solvent as it is aprotic and effectively solvates the lithium cation of the intermediate organometallic species without reacting with the strong base.

  • Temperature Control: The initial deprotonation is performed at a low temperature (-78 °C) to control the exothermic reaction and prevent side reactions, such as the base attacking the solvent or the pyridine ring. The subsequent alkylation is allowed to warm gradually to ensure the reaction goes to completion.

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) as organolithium reagents react vigorously with water and oxygen.

Detailed Experimental Protocol: Alkylation of 2-Picoline

Reagents & Equipment:

  • 2-Picoline (freshly distilled)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • 3-Methoxybenzyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, syringes, septa

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Low-temperature bath (dry ice/acetone)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of nitrogen.

  • Add anhydrous THF (100 mL) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add 2-picoline (5.0 g, 53.7 mmol) to the cold THF.

  • To this solution, add n-BuLi (23.6 mL of a 2.5 M solution, 59.1 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color should develop, indicating the formation of the picolyl anion.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve 3-methoxybenzyl chloride (8.4 g, 53.7 mmol, 1.0 eq) in anhydrous THF (20 mL).

  • Add the solution of 3-methoxybenzyl chloride dropwise to the picolyl anion solution at -78 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography to obtain 2-(3-methoxybenzyl)pyridine.

ParameterValue
Reactant 2-Picoline
Reagent n-BuLi, 3-Methoxybenzyl chloride
Solvent Anhydrous THF
Temperature -78 °C to Room Temperature
Typical Yield 65-75%

PART II: Catalytic Hydrogenation to this compound

The final step involves the reduction of the aromatic pyridine ring to the saturated piperidine ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity, leaving the benzene ring and methoxy group intact under controlled conditions.[4][5]

Reaction Scheme & Rationale

The hydrogenation of a pyridine ring is a well-established process that requires a noble metal catalyst and a source of hydrogen.[2] Platinum(IV) oxide (PtO₂, Adam's catalyst) is particularly effective for this transformation. In the presence of hydrogen gas, PtO₂ is reduced in situ to finely dispersed platinum nanoparticles, which serve as the active catalyst. The reaction proceeds on the surface of the catalyst, where both hydrogen and the pyridine substrate are adsorbed, facilitating the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring until it is fully saturated.

  • Catalyst Choice: PtO₂ is a robust and highly active catalyst for pyridine reduction. It generally provides good yields and can be used under relatively mild conditions compared to other catalysts.

  • Solvent: Acetic acid is often used as the solvent as it can protonate the pyridine nitrogen, activating the ring towards reduction and helping to keep the starting material and product in solution.[5]

  • Pressure: Moderate to high hydrogen pressure (50-100 psi) is required to overcome the aromaticity of the pyridine ring and drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol: Hydrogenation

Reagents & Equipment:

  • 2-(3-Methoxybenzyl)pyridine

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Parr hydrogenator or a similar high-pressure autoclave

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a high-pressure reaction vessel (Parr shaker bottle), add 2-(3-methoxybenzyl)pyridine (5.0 g, 23.4 mmol) and glacial acetic acid (50 mL).

  • Carefully add PtO₂ (250 mg, 5 mol%) to the solution.

  • Seal the vessel and place it in the Parr hydrogenator.

  • Purge the vessel with nitrogen gas three times, then purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 60 psi.

  • Begin shaking (agitation) and allow the reaction to proceed at room temperature for 16-24 hours. Monitor the reaction by observing the pressure drop.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in water (50 mL) and cool in an ice bath.

  • Carefully basify the aqueous solution to a pH > 12 by adding 5 M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil.[5] Further purification can be achieved by vacuum distillation if necessary.

ParameterValue
Reactant 2-(3-Methoxybenzyl)pyridine
Catalyst Platinum(IV) Oxide (PtO₂)
Solvent Glacial Acetic Acid
H₂ Pressure 60 psi
Typical Yield 85-95%

Overall Synthesis Workflow

The complete synthetic pathway from 2-picoline to the final product is summarized below.

G Picoline 2-Picoline Intermediate 2-(3-Methoxybenzyl)pyridine Picoline->Intermediate 1. n-BuLi, THF, -78 °C 2. 3-Methoxybenzyl Chloride Product This compound Intermediate->Product H₂, PtO₂ Acetic Acid, 60 psi

Fig 2. Two-step synthesis of this compound.

Safety Considerations

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques. It is also corrosive.

  • Flammable Solvents: THF, diethyl ether, and hexanes are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. High-pressure hydrogenation must be performed in a specialized apparatus (autoclave) designed for such reactions and located in a properly designated area. The catalyst, particularly after reaction, may be pyrophoric and should be handled with care (e.g., filtered under a wet or inert atmosphere).

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound from 2-picoline. The strategy employs a classic organolithium-mediated alkylation followed by a robust catalytic hydrogenation. Each step is supported by a detailed protocol and a discussion of the underlying chemical principles, providing researchers with a practical framework for accessing this and structurally similar piperidine derivatives for applications in pharmaceutical and chemical research.

References

  • Donahue, J. P. (n.d.). Partial Reduction of Electron-Deficient Pyridines. Organic Letters - ACS Publications. Retrieved from [Link]

  • Fengchen Master (n.d.). 2-Benzylpyridine Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase. LookChem. Retrieved from [Link]

  • Barham, J. P., et al. (n.d.). A Chemoselective Electrochemical Birch Carboxylation of Pyridines. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. Retrieved from [Link]

  • Barham, J. P., et al. (2022). A chemoselective electrochemical birch carboxylation of pyridines. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863826A - A kind of method for preparing 2-benzylpyridine compounds.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863826B - Method for preparing 2-benzyl pyridine compound.
  • ACS Publications. (n.d.). Preparation of 2- and 4-Benzylpyridine. Retrieved from [Link]

  • Sheard, E., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Canadian Science Publishing. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Retrieved from [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Sheard, E., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Retrieved from [Link]

  • Tan, Y., et al. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC - NIH. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved from [Link]

  • Beydoun, K., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. RWTH Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(3-Methoxy-benzyl)-piperidine: Chemical Properties and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(3-Methoxy-benzyl)-piperidine, a piperidine derivative with potential applications in medicinal chemistry and organic synthesis.[1] It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical characteristics and the methodologies for its structural verification. This document delves into the core chemical properties and provides a detailed framework for its structural elucidation using modern spectroscopic techniques.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the 2-position with a 3-methoxybenzyl group.[2] The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets.[1] The presence of the methoxybenzyl group introduces aromaticity and potential for further functionalization, making it a molecule of interest in synthetic and medicinal chemistry.

The fundamental identification of this compound is established by its molecular formula, weight, and unique chemical identifiers.

Visualizing the Core Structure

To fully appreciate the spatial arrangement and connectivity of this compound, a two-dimensional chemical structure is presented below.

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These values are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO[3]
Molecular Weight 205.30 g/mol
CAS Number 108958-36-7[3]
Appearance Solid (predicted)
Topological Polar Surface Area 21.3 Ų[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[3][4]
Rotatable Bond Count 3[3]

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the structure of this compound relies on an integrated analysis of data from various spectroscopic methods.[5] This section outlines the principles and expected outcomes for each technique, providing a self-validating system for its identification.

Workflow for Structural Verification

The logical flow for confirming the molecular structure is depicted in the following diagram. This process ensures a systematic and comprehensive analysis, leading to an unambiguous structural assignment.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Connectivity and Environment cluster_2 Structure Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Integration Integrated Data Analysis Combine all spectral data MS->Integration IR Infrared (IR) Spectroscopy Identify Functional Groups IR->Integration H_NMR ¹H NMR Spectroscopy Proton Environment & Connectivity H_NMR->Integration C_NMR ¹³C NMR Spectroscopy Carbon Skeleton C_NMR->Integration Confirmation Final Structure Confirmation Integration->Confirmation

Sources

Spectroscopic data of "2-(3-Methoxy-benzyl)-piperidine" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxy-benzyl)-piperidine

Authored by: Gemini, Senior Application Scientist

Introduction

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound, a heterocyclic amine, represents a common structural motif found in various biologically active molecules.[1] Its synthesis and potential applications necessitate a thorough analytical characterization. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

This document moves beyond a simple data repository. It is designed as a practical guide, explaining the causality behind the expected spectral features and outlining the experimental workflows. The presented data, while predicted based on established principles and spectral data of analogous structures, serves as a robust benchmark for researchers working with this compound.

Molecular Identity

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₁₉NO[2]

  • Molecular Weight: 205.30 g/mol [2]

  • Structure:

    
    
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4][5]

The Causality Behind NMR Experimental Choices

The fundamental principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses.[5] Nuclei with a non-zero spin, like ¹H and ¹³C, absorb this energy and are excited to a higher energy state. The relaxation back to the ground state emits a signal whose frequency (chemical shift) is highly sensitive to the local electronic environment.[3] The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical to avoid overwhelming the spectrum with signals from the solvent's protons.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample must be free of particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved signals.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H spectrum, followed by the ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The acquired raw signal, a Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).[5]

NMR_Workflow Figure 1: General NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl₃) B Instrument Setup (Tuning & Shimming) A->B C Data Acquisition (¹H, ¹³C, DEPT) B->C D Data Processing (Fourier Transform) C->D E Spectral Analysis (Interpretation) D->E

Figure 1: General NMR Experimental Workflow. (Within 100 characters)
Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons through spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20t1HAr-H (C5'-H)Aromatic proton between two other aromatic protons.
~ 6.70 - 6.80m3HAr-H (C2'-H, C4'-H, C6'-H)Aromatic protons influenced by the electron-donating methoxy group.
~ 3.80s3H-OCH₃Protons of the methoxy group, appearing as a singlet as they have no adjacent protons.
~ 3.10m1HPiperidine C2-HMethine proton on the carbon bearing the benzyl group.
~ 2.50 - 2.90m3HPiperidine C6-H₂, Benzyl CH₂Methylene protons adjacent to the nitrogen and the benzylic protons.
~ 2.05br s1HN-HThe N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.
~ 1.20 - 1.80m6HPiperidine C3, C4, C5-H₂Methylene protons of the piperidine ring, appearing in the aliphatic region.[6]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~ 159.8QuaternaryC3'Aromatic carbon directly attached to the electron-donating -OCH₃ group.
~ 141.0QuaternaryC1'Aromatic carbon attached to the benzyl-piperidine moiety.
~ 129.4CHC5'Aromatic methine carbon.
~ 121.0CHC6'Aromatic methine carbon ortho to the methoxy group.
~ 114.5CHC4'Aromatic methine carbon para to the methoxy group.
~ 111.8CHC2'Aromatic methine carbon ortho to the methoxy group.
~ 58.0CHC2Piperidine carbon attached to the benzyl group.
~ 55.2CH₃-OCH₃Methoxy carbon.
~ 46.5CH₂C6Piperidine carbon adjacent to the nitrogen.[7]
~ 41.0CH₂Benzyl CH₂Benzylic carbon.
~ 30.5CH₂C3Piperidine carbon.
~ 26.0CH₂C5Piperidine carbon.[7]
~ 24.5CH₂C4Piperidine carbon.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9] Specific bonds absorb at characteristic frequencies, making the IR spectrum a molecular "fingerprint".[10]

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be ground with KBr powder and pressed into a thin pellet.

  • Background Scan: A background spectrum of the empty sample compartment is recorded to subtract signals from atmospheric CO₂ and H₂O.

  • Sample Scan: The sample is scanned, and the resulting spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are identified and correlated with specific functional groups.

IR_Workflow Figure 2: General IR Spectroscopy Workflow A Sample Preparation (ATR or KBr Pellet) B Acquire Background (Subtract CO₂, H₂O) A->B C Acquire Sample Spectrum B->C D Identify Characteristic Peaks C->D E Correlate to Functional Groups D->E MS_Workflow Figure 3: General Mass Spectrometry Workflow A Sample Preparation (Dilute Solution) B Infusion into Ion Source (ESI) A->B C Ionization B->C D Mass Analysis (m/z Separation) C->D E Detection & Spectrum D->E

Figure 3: General Mass Spectrometry Workflow. (Within 100 characters)
Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: With ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 206.15 .

  • Fragmentation Analysis: Tandem MS (MS/MS) of the m/z 206 ion would reveal characteristic fragments. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, leading to alpha-cleavage. [11][12]

    m/z Proposed Fragment Loss Rationale
    206.15 [C₁₃H₂₀NO]⁺ - Parent Ion [M+H]⁺
    121.07 [C₈H₉O]⁺ C₅H₁₁N Cleavage of the bond between the benzyl CH₂ and the piperidine ring, resulting in a stable methoxy-tropylium or benzyl cation. [13]

    | 84.08 | [C₅H₁₀N]⁺ | C₈H₁₀O | Alpha-cleavage with loss of the 3-methoxybenzyl radical, forming a stable iminium ion from the piperidine ring. This is often the base peak. |

Interpretation: The most significant fragmentation pathway is expected to be the cleavage of the C-C bond between the piperidine ring and the benzyl group (alpha-cleavage). [11]This leads to two primary, stable fragment ions: the methoxy-benzyl cation (m/z 121) and the piperidine-derived iminium ion (m/z 84), which strongly supports the proposed structure.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key functional groups (N-H, C-O ether, aromatic ring). Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the structure. This technical guide provides researchers with the expected spectral data and underlying principles necessary for the confident identification and analysis of this compound.

References

  • Oregon State University. Infrared Spectra: Identifying Functional Groups.
  • Wiley. How to Find Functional Groups in the IR Spectrum. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

  • Chemistry LibreTexts. 4.7 Identifying Characteristic Functional Groups. [Link]

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

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  • PubMed. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. [Link]

  • RSC Publishing. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

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  • NIH - PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • RSC Publishing. Supplementary Information. [Link]

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  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • LookChem. Cas 420137-10-6, 3-(2-METHOXY-BENZYL)-PIPERIDINE. [Link]

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Sources

"2-(3-Methoxy-benzyl)-piperidine" CAS number and supplier information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Methoxy-benzyl)-piperidine for Advanced Research

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in the field of medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, physicochemical properties, and its strategic application in the design of novel therapeutics. We will explore the rationale behind its use as a privileged scaffold and provide practical information for its acquisition and safe handling.

Core Chemical Identity

This compound is a substituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a prevalent core structure in a vast number of pharmaceuticals and natural alkaloids.[1][2] The strategic placement of a 3-methoxybenzyl group at the 2-position of the piperidine ring offers a unique combination of structural rigidity, three-dimensionality, and functional handles for further chemical modification.

  • IUPAC Name: 2-[(3-methoxyphenyl)methyl]piperidine[3]

  • CAS Number: 108958-36-7[4]

  • Molecular Formula: C₁₃H₁₉NO[5]

  • Molecular Weight: 205.30 g/mol [5]

Physicochemical and Computed Properties

The physicochemical profile of a compound is critical for its application in synthesis and its potential behavior in biological systems. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO[5]
Molecular Weight 205.30 g/mol [5]
Physical Form Solid[6]
InChI Key CHHYHKDNUNRTRY-UHFFFAOYSA-N[6]
SMILES String COC1=CC=CC(=C1)CC2CCCCN2[3]
Topological Polar Surface Area 21.3 Ų[3]
Rotatable Bond Count 3[3]
Hydrogen Bond Acceptor Count 2[3]
MDL Number MFCD02663630[5]

Synthesis and Manufacturing Insights

The synthesis of substituted piperidines is a well-established area of organic chemistry. One of the most common and robust methods for preparing 2-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[7][8] This approach is favored for its high efficiency and stereochemical control, often yielding the cis-isomer preferentially.[7]

Representative Synthetic Workflow: Catalytic Hydrogenation

The logical precursor for this compound is 2-(3-methoxybenzyl)pyridine. The synthesis proceeds via the reduction of the aromatic pyridine ring to the saturated piperidine ring.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Work-up and Isolation A 2-(3-Methoxybenzyl)pyridine B Mixture in Acetic Acid A->B Dissolution C Hydrogenation Chamber B->C PtO₂ Catalyst, H₂ Gas (pressure) D Catalyst Filtration C->D Reaction Complete E Concentration in vacuo D->E F Basification (e.g., NaOH) E->F Residue in H₂O G Solvent Extraction (e.g., Ether) F->G H Drying and Final Concentration G->H I This compound (Final Product) H->I Vacuum Distillation (optional)

Sources

Solubility Profile of 2-(3-Methoxy-benzyl)-piperidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Methoxy-benzyl)-piperidine, a substituted piperidine derivative of significant interest in medicinal chemistry.[1][2] Due to the absence of extensive published quantitative data for this specific molecule, this document establishes a robust theoretical solubility profile based on its structural attributes and the principle of "like dissolves like."[3] Furthermore, it presents a detailed, field-proven experimental workflow for the precise determination of its solubility in a range of common organic solvents, equipping researchers and drug development professionals with the necessary tools for its practical application.

Introduction: The Critical Role of Solubility

The piperidine moiety is a cornerstone in modern drug discovery, appearing in numerous pharmaceuticals across various therapeutic classes.[1][4] Its derivatives are prized for their pharmacological activities and favorable structural properties.[2] this compound combines the basic piperidine ring with a methoxy-substituted benzyl group, resulting in a molecule with distinct regions of polarity and non-polarity. Understanding its solubility is not merely an academic exercise; it is fundamental to:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.

  • Formulation Science: Developing viable dosage forms, as solubility directly impacts drug loading and release characteristics.

  • Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

This guide provides both a predictive framework and a practical methodology to characterize this crucial property.

Physicochemical Characterization and Theoretical Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. By examining the structure of this compound, we can predict its behavior.

The molecule possesses:

  • A polar, basic piperidine ring with a secondary amine (N-H), which can act as a hydrogen bond donor and acceptor.

  • A methoxy group (-OCH₃) , which contains an oxygen atom that can act as a hydrogen bond acceptor.

  • A lipophilic benzyl group , which contributes to van der Waals interactions and favors solubility in non-polar environments.

This amphiphilic nature suggests a nuanced solubility profile. Key computed properties that inform this prediction are summarized in Table 1.

PropertyValueSourceSignificance for Solubility
Molecular FormulaC₁₃H₁₉NO[5][6]Provides context for molecular size.
Molecular Weight205.30 g/mol [5][6]Larger molecules can sometimes be more difficult to solvate.[7]
XLogP3-AA2.6[5]A positive LogP value indicates greater lipid-like character (lipophilicity) and predicts lower aqueous solubility.
Hydrogen Bond Donor Count1 (from the piperidine N-H)[8]Enables interaction with protic solvents and hydrogen bond acceptors.
Hydrogen Bond Acceptor Count2 (from the N and O atoms)[5][8]Enables interaction with protic solvents and hydrogen bond donors.
Topological Polar Surface Area (TPSA)21.3 Ų[5][8]A relatively low TPSA suggests good membrane permeability and a balance between polar and non-polar character.
Predicted Solubility Profile

Based on the "like dissolves like" principle, we can forecast the solubility of this compound. The parent heterocycle, piperidine, is miscible with water and highly soluble in most organic solvents, except for very nonpolar ones like hexane.[9] The addition of the methoxybenzyl group increases the molecule's size and lipophilicity (LogP of ~2.6 vs. ~0.6 for piperidine), which will likely decrease its solubility in water but enhance its affinity for a broader range of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh to Miscible The N-H and oxygen can form strong hydrogen bonds with the solvent's hydroxyl groups.
Polar Aprotic DMSO, Acetonitrile (ACN), THFHigh Favorable dipole-dipole interactions with the polar regions of the molecule are expected.
Non-Polar Toluene, Dichloromethane (DCM)Moderate to High The benzyl group provides significant non-polar character, facilitating interaction with these solvents.
Aliphatic Non-Polar Hexane, HeptaneLow to Insoluble The molecule's polar groups (amine, ether) are too significant to be effectively solvated by purely non-polar aliphatic solvents.
Aqueous Acid 5% HClHigh The basic nitrogen of the piperidine ring will be protonated to form a water-soluble hydrochloride salt.[10][11]
Aqueous Base 5% NaOHInsoluble The compound is a base and will not react with or be deprotonated by an aqueous base.[10][11]

Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[7] This protocol ensures that the solvent is fully saturated with the compound at a specific temperature.

Workflow for Solubility Screening

The overall experimental process is depicted in the following workflow diagram.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to a vial prep2 Add a precise volume (e.g., 2.0 mL) of solvent prep1->prep2 Step 1 equil1 Seal vial and place in constant temp shaker (25 °C) prep2->equil1 Step 2 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 Step 3 sep1 Let vials stand for >2 hours to allow solid to settle equil2->sep1 Step 4 sep2 Withdraw supernatant and filter through 0.22 µm syringe filter sep1->sep2 Step 5 quant1 Accurately dilute filtered saturate solution sep2->quant1 Step 6 quant2 Analyze via calibrated HPLC or GC method quant1->quant2 Step 7 quant3 Calculate concentration (mg/mL or mol/L) quant2->quant3 Step 8

Sources

stability and storage conditions for "2-(3-Methoxy-benzyl)-piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(3-Methoxy-benzyl)-piperidine

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its structural motif, combining a piperidine ring with a methoxy-substituted benzyl group, makes it a precursor for a diverse range of target molecules with potential pharmacological activity. For researchers and drug development professionals, ensuring the chemical integrity and purity of such starting materials is paramount. The stability of a compound directly impacts the reproducibility of experimental results, the safety profile of synthesized drug candidates, and the overall efficiency of the development pipeline.

This technical guide provides a comprehensive overview of the stability profile, potential degradation pathways, and optimal storage and handling conditions for this compound. It is designed to equip scientists with the foundational knowledge and practical protocols necessary to maintain the quality of this reagent, thereby ensuring the reliability and validity of their research.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is the first step in establishing appropriate handling and storage protocols.

PropertyValueSource(s)
CAS Number 108958-36-7[1]
Molecular Formula C₁₃H₁₉NO[1][2][3][4]
Molecular Weight 205.30 g/mol [2][3]
Appearance Solid[2]
Storage Class 11 - Combustible Solids[2]

Recommended Storage and Handling

The long-term stability of this compound is critically dependent on adherence to proper storage and handling procedures. The recommendations below are synthesized from safety data sheets of structurally related piperidine compounds and general best practices for chemical reagents.

Optimal Storage Conditions

To minimize degradation, the compound should be stored in a tightly sealed container to prevent exposure to atmospheric moisture and oxygen.[5][6][7] General recommendations include:

  • Temperature: For long-term storage, maintaining the compound in a cool environment, such as a refrigerator at 2-8°C, is advisable.[7] For short-term use, storage at ambient room temperature in a dry location is acceptable, provided it is away from heat sources.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term archival.

  • Light: The compound should be protected from light.[7] Use of amber glass vials or storage in a dark cabinet is highly recommended.

  • Location: The storage area must be dry and well-ventilated.[5][9][10]

Chemical Incompatibilities

To prevent hazardous reactions and degradation, this compound should be stored away from:

  • Strong oxidizing agents

  • Strong acids and bases[6][8]

Safe Handling Practices

Given the toxicological profile of related piperidine derivatives, appropriate personal protective equipment (PPE) should always be used.[9]

  • Handle the compound in a well-ventilated fume hood.

  • Wear protective gloves, a lab coat, and safety glasses.[5][9]

  • Avoid inhalation of dust and direct contact with skin and eyes.[5][6]

Chemical Stability and Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, its chemical structure allows for the prediction of likely degradation pathways based on the reactivity of its functional groups: the secondary amine within the piperidine ring and the methoxybenzyl moiety.

Oxidative Degradation

The secondary amine of the piperidine ring is the most probable site for oxidative degradation.[11] Atmospheric oxygen or residual oxidizing agents can lead to the formation of N-oxides or, in more severe cases, ring-opening products.[11] This is a common degradation pathway for amine-containing compounds and can significantly alter the compound's reactivity and biological profile.

Oxidative Degradation Pathway cluster_main Hypothetical Oxidative Degradation Compound This compound Degradant Piperidine N-oxide Derivative Compound->Degradant [O] (e.g., H₂O₂, atmospheric O₂)

Caption: Hypothetical oxidative degradation of the piperidine nitrogen.

Hydrolytic Degradation

The compound is expected to be relatively stable under neutral pH conditions. However, under forced acidic or basic conditions, particularly at elevated temperatures, the ether linkage of the methoxy group could be susceptible to hydrolysis, yielding a phenolic derivative. The piperidine ring itself is generally stable to hydrolysis.

Photodegradation

Aromatic systems, such as the benzyl group in this molecule, can absorb UV light. This energy absorption can initiate photochemical reactions, often through radical mechanisms, leading to a variety of degradation products.[11] This underscores the importance of storing the compound protected from light.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a combination of forced degradation studies and a stability-indicating analytical method is required.[12] This approach is fundamental in pharmaceutical development for identifying potential degradants and establishing appropriate storage conditions.[12][13]

Overall Experimental Workflow

The process involves subjecting the compound to various stress conditions and analyzing the resulting samples with a validated analytical method capable of separating the parent compound from any new degradation products.

Stability Study Workflow cluster_workflow Stability Assessment Workflow A Prepare Stock Solution of Compound B Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Withdraw Samples at Defined Time Points B->C D Neutralize/Dilute Samples as Required C->D E Analyze by Stability-Indicating HPLC-UV Method D->E F Quantify Parent Compound & Identify Degradants E->F

Caption: General workflow for conducting a forced degradation study.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.[11]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of methanol and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Withdraw and neutralize aliquots with 1 M HCl at specified time points before dilution and analysis.[11]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified time points for immediate analysis.

  • Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.[11] Prepare the solid sample for analysis by dissolving and diluting to the target concentration.

  • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[11] An unstressed sample wrapped in aluminum foil should be placed alongside as a control.

  • Control Sample: Dilute the stock solution to the final target concentration without subjecting it to any stress conditions. Analyze at the beginning and end of the study.

Protocol 2: Stability-Indicating HPLC-UV Method

A robust reverse-phase HPLC method is essential to separate the parent peak from any degradant peaks.

Objective: To develop an analytical method for quantifying this compound and detecting degradation products.

Instrumentation & Conditions:

ParameterSuggested Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 272 nm (based on the methoxybenzyl chromophore)
Injection Volume 10 µL

Method Validation: The specificity of this method must be confirmed by demonstrating that the peaks corresponding to degradants do not co-elute with the main compound peak. This is a critical aspect of a stability-indicating method.[13]

Data Interpretation and Presentation

The data from the forced degradation studies should be summarized to provide a clear picture of the compound's stability profile.

Data Analysis
  • Assay (%): Calculate the percentage of the parent compound remaining relative to the unstressed control.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and confirm that the parent peak is spectrally homogeneous.

  • Mass Balance: Account for the total response of the parent compound and all degradation products to ensure that all species are being detected.

Example Data Summary Table

The results of a forced degradation study can be effectively presented in a table format.

Stress ConditionDuration (hours)Remaining Parent (%)Number of DegradantsMajor Degradant Peak (RT, min)
1 M HCl, 60°C2498.517.2
1 M NaOH, 60°C2499.10-
3% H₂O₂, RT2485.329.5, 11.2
Heat, 80°C (Solid)4899.50-
Photolytic (Solution)4892.4113.1

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary vulnerabilities are to oxidation at the piperidine nitrogen and, to a lesser extent, photodegradation. To ensure its long-term integrity for research and development purposes, it is imperative to store the compound in a cool (2-8°C for long-term), dry, and dark environment in a tightly sealed container . By implementing the handling precautions and stability testing protocols outlined in this guide, researchers can mitigate the risks of degradation, ensuring the quality and reliability of this important chemical building block.

References

  • Safety Data Sheet - (Generic supplier example). [Link] (Note: This is a placeholder for a generic SDS link as the original was specific to a product not identical to the topic.)

  • 3-(2-METHOXY-BENZYL)-PIPERIDINE | lookchem. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed. [Link]

  • Lifitegrast Degradation: Products and Pathways - R Discovery. [Link]

  • PIPERIDINE - AmericanBio. [Link]

  • What are the storage stability of Piperidine Series compounds over time? - BTC. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. [Link]

  • Supporting Information - (General Chemistry Publication). [Link]

  • 2-(3-Methoxyphenyl)piperidine | C12H17NO | CID 4262759 - PubChem. [Link]

  • Piperidine degradation by M. aurum MO1 - ResearchGate. [Link]

  • 3-Benzyl-3-(3-methoxyphenyl)-2-methylpiperidine | C20H25NO | CID - PubChem. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors | ACS Omega. [Link]

  • (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - ResearchGate. [Link]

Sources

potential biological targets of "2-(3-Methoxy-benzyl)-piperidine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Biological Targets of 2-(3-Methoxy-benzyl)-piperidine Derivatives

Foreword: Charting a Course for Novel CNS Drug Discovery

To the researchers, scientists, and drug development professionals delving into the vast landscape of neuropharmacology, this guide serves as a comprehensive roadmap for the preclinical investigation of a promising chemical scaffold: this compound and its derivatives. As a Senior Application Scientist, my objective is not to merely present a list of potential targets but to provide a strategic and experimentally validated framework for elucidating the mechanism of action of these novel compounds. We will proceed from foundational knowledge of the parent scaffold to a detailed, multi-pronged approach for target identification and validation. This document is built on the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system, grounded in established methodologies and authoritative research.

The 2-benzylpiperidine core is structurally related to methylphenidate, a well-established norepinephrine-dopamine reuptake inhibitor used in the treatment of ADHD.[1] This provides a strong rationale for initiating our investigation with the monoamine transporter system. However, the true potential of the this compound scaffold lies in the subtle yet significant structural modifications that can fine-tune its pharmacological profile, potentially leading to novel therapeutics for a range of CNS disorders. Our exploration will, therefore, extend beyond the obvious to consider other plausible targets, such as cholinesterases and sigma receptors, which have been associated with related benzylpiperidine and benzylpiperazine structures.[2][3]

This guide is designed to be a practical and intellectually rigorous companion in your research endeavors. We will explore not just what to do, but why each step is critical for building a robust understanding of your compound's biological activity.

Part 1: The Prime Suspects - Monoamine Transporters

Rationale and Foundational Data

The parent compound, 2-benzylpiperidine, is a known stimulant that functions as a monoamine reuptake inhibitor.[4] It exhibits a preference for the norepinephrine transporter (NET) over the dopamine transporter (DAT) and has a significantly weaker effect on the serotonin transporter (SERT).[5][6] Derivatives of 2-benzylpiperidine have been shown to be potent dopamine reuptake inhibitors.[5] This body of evidence strongly suggests that the primary biological targets for this compound derivatives are likely to be the monoamine transporters. The methoxy group on the benzyl ring may alter the binding affinity and selectivity for these transporters compared to the parent compound.

Experimental Workflow for Monoamine Transporter Interaction

The following workflow provides a systematic approach to characterizing the interaction of this compound derivatives with DAT, NET, and SERT.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanism of Action radioligand Radioligand Binding Assays (DAT, NET, SERT) uptake Functional Uptake Assays (DAT, NET, SERT) radioligand->uptake Determine binding affinity (Ki) ic50 IC50 Determination (from Uptake Assays) uptake->ic50 Confirm functional inhibition selectivity Selectivity Ratios (e.g., IC50 NET / IC50 DAT) ic50->selectivity kinetics Binding Kinetics (Association/Dissociation Rates) selectivity->kinetics Prioritize lead compounds in_vivo In Vivo Microdialysis (Neurotransmitter Levels) kinetics->in_vivo

Caption: Experimental workflow for monoamine transporter characterization.

Detailed Protocols
1.3.1. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its target transporter.

Step-by-Step Protocol:

  • Tissue/Cell Preparation: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells) or rodent brain tissue homogenates (e.g., striatum for DAT, hippocampus for SERT and NET).

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Assay Buffer: Prepare appropriate buffer conditions for each transporter (e.g., phosphate-buffered saline with specific ions).

  • Incubation: In a 96-well plate, combine the cell/tissue preparation, radioligand at a concentration near its Kd, and a range of concentrations of the this compound derivative.

  • Non-specific Binding: Include control wells with a high concentration of a known non-radioactive ligand (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) to determine non-specific binding.

  • Incubation: Incubate at the appropriate temperature and time to reach equilibrium (e.g., 2 hours at 4°C).

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

1.3.2. Functional Uptake Assays

Objective: To measure the functional inhibition of neurotransmitter uptake by the test compounds.

Principle: This assay quantifies the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target transporter in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate with various concentrations of the this compound derivative.

  • Initiate Uptake: Add the radiolabeled neurotransmitter:

    • DAT: [³H]Dopamine

    • NET: [³H]Norepinephrine

    • SERT: [³H]Serotonin (5-HT)

  • Incubation: Incubate for a short period to measure the initial rate of uptake (e.g., 10 minutes at 37°C).

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Data Presentation

The results from these assays should be summarized in a clear, tabular format for easy comparison of potency and selectivity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity (NET/DAT)Selectivity (SERT/DAT)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Derivative A Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Methylphenidate (Control) Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature ValueLiterature ValueCalculated ValueCalculated Value

Part 2: Exploring Secondary Targets - Cholinesterases and Sigma Receptors

Rationale for Target Expansion

While monoamine transporters are the primary hypothesis, a comprehensive understanding requires exploring other potential targets. N-benzyl-piperidine derivatives have shown activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in cholinergic neurotransmission and implicated in Alzheimer's disease.[2] Additionally, the structurally related benzylpiperazines have been developed as ligands for sigma receptors, which are involved in a wide range of cellular functions and are targets for neuropsychiatric and neurodegenerative disorders.[3]

Experimental Approach for Secondary Targets

G cluster_0 Cholinesterase Inhibition cluster_1 Sigma Receptor Binding cluster_2 Functional Validation ellman Ellman's Assay (AChE & BuChE) ic50_chol IC50 Determination ellman->ic50_chol cell_based Cell-based Functional Assays (e.g., Neurite Outgrowth for Sigma-1) ic50_chol->cell_based If potent inhibition is observed sigma_bind Radioligand Binding (Sigma-1 & Sigma-2) ki_sigma Ki Determination sigma_bind->ki_sigma ki_sigma->cell_based If high affinity is observed

Caption: Workflow for investigating secondary biological targets.

Detailed Protocols
2.3.1. Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 values for the inhibition of AChE and BuChE.

Principle: This colorimetric assay measures the activity of cholinesterases by detecting the product of the enzymatic reaction, thiocholine, which reacts with dithiobisnitrobenzoate (DTNB) to produce a yellow color.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of AChE (from electric eel) and BuChE (from equine serum), as well as their respective substrates (acetylthiocholine and butyrylthiocholine) and the DTNB reagent.

  • Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the this compound derivative.

  • Reaction Initiation: Add the substrate and DTNB to start the reaction.

  • Absorbance Measurement: Measure the change in absorbance at 412 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

2.3.2. Sigma Receptor Binding Assays

Objective: To determine the binding affinity (Ki) for sigma-1 and sigma-2 receptors.

Protocol: Follow a similar competitive radioligand binding assay protocol as described for monoamine transporters, using:

  • Target: Rodent brain membrane homogenates or cells expressing recombinant sigma receptors.

  • Sigma-1 Radioligand: -Pentazocine

  • Sigma-2 Radioligand: [³H]DTG (in the presence of a masking concentration of (+)-pentazocine to block sigma-1 sites).

Data Presentation for Secondary Targets
CompoundAChE IC50 (µM)BuChE IC50 (µM)Sigma-1 Ki (nM)Sigma-2 Ki (nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Derivative A Experimental ValueExperimental ValueExperimental ValueExperimental Value
Donepezil (Control) Literature ValueLiterature ValueN/AN/A
Haloperidol (Control) N/AN/ALiterature ValueLiterature Value

Part 3: Synthesis and Future Directions

The data generated from this comprehensive in vitro profiling will provide a robust foundation for understanding the pharmacological profile of this compound derivatives. A clear picture of the primary and any secondary targets, along with their respective potencies and selectivities, will emerge. This will enable:

  • Structure-Activity Relationship (SAR) Studies: By comparing the data for different derivatives, a clear SAR can be established, guiding the design of more potent and selective compounds.

  • In Vivo Studies: Compounds with promising in vitro profiles can be advanced to in vivo models to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant models of CNS disorders (e.g., models of depression, anxiety, or cognitive impairment).

  • Off-Target Screening: Promising lead compounds should be subjected to broader off-target screening (e.g., a CEREP panel) to identify any potential liabilities that could lead to side effects.

This systematic approach, grounded in established experimental protocols and a logical progression of inquiry, will ensure that the therapeutic potential of this compound derivatives is thoroughly and efficiently investigated.

References

  • 2-Benzylpiperidine - Wikipedia. Wikipedia. [Link]

  • 2-Benzylpiperidine. PubChem. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. [Link]

  • 2-Benzylpiperidine - Wikiwand. Wikiwand. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. PubMed. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Methylphenidate - Wikipedia. Wikipedia. [Link]

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The Strategic Utility of 2-(3-Methoxy-benzyl)-piperidine in Diversity-Oriented Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone of medicinal chemistry, embedded in the architecture of numerous approved therapeutics.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly privileged scaffold. This guide delves into the strategic application of a specific, yet versatile, piperidine-based fragment for library synthesis: 2-(3-Methoxy-benzyl)-piperidine . We will explore the rationale behind its selection, detailed synthetic methodologies for its preparation and derivatization, and its application in the construction of diverse chemical libraries aimed at identifying novel bioactive agents. The 3-methoxy substituent on the benzyl ring offers a subtle yet impactful electronic and steric handle, influencing both the physicochemical properties and the potential metabolic fate of its derivatives, while the 2-substitution pattern on the piperidine ring provides a distinct vector for chemical space exploration compared to its more commonly explored 3- and 4-substituted counterparts.

Physicochemical Properties and Core Characteristics

A thorough understanding of the core fragment's properties is paramount for strategic library design. The key physicochemical parameters of this compound are summarized below.

PropertyValueSource
CAS Number 108958-36-7[4]
Molecular Formula C₁₃H₁₉NO[2][5]
Molecular Weight 205.30 g/mol [2][5]
Topological Polar Surface Area 21.3 Ų[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
XLogP3-AA 2.6[2]
Form Solid[5]

These properties indicate a fragment with good starting points for drug-likeness, possessing a balance of lipophilicity and polarity suitable for traversing biological membranes and engaging with protein targets.

Synthesis of the Core Fragment: this compound

While multiple strategies exist for the synthesis of substituted piperidines, a robust and scalable approach is crucial for library production. A highly effective method involves the catalytic hydrogenation of the corresponding pyridine precursor. This approach is advantageous due to the commercial availability of a wide range of substituted pyridines and the generally high yields and chemo-selectivity of the reduction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous benzylpiperidines.[6]

Step 1: Synthesis of 2-(3-Methoxybenzyl)pyridine

This intermediate can be synthesized via a Negishi or Suzuki coupling of 2-halopyridine with a suitable 3-methoxybenzyl organometallic reagent or, more directly, through the reaction of 2-picolyllithium (generated from 2-picoline and a strong base like n-butyllithium) with 3-methoxybenzyl bromide.

Step 2: Catalytic Hydrogenation to this compound

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(3-methoxybenzyl)pyridine (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

dot graph "Synthesis_of_Core_Fragment" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Synthesis of the this compound core.

Library Synthesis: Diversification of the Core Scaffold

The true power of the this compound core lies in its potential for multi-vector diversification. The secondary amine of the piperidine ring, the aromatic ring of the benzyl group, and potentially the benzylic position offer distinct points for chemical modification, allowing for a comprehensive exploration of the surrounding chemical space.

Vector 1: Functionalization of the Piperidine Nitrogen

The secondary amine is the most readily functionalized position, providing a facile entry point for introducing a wide array of substituents.

Reductive amination or direct alkylation with alkyl halides can be employed to introduce various alkyl groups. Reductive amination with aldehydes or ketones is often preferred due to its mild conditions and broad substrate scope.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.[7]

Amide bond formation with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides introduces another layer of diversity. Standard coupling reagents like HATU or EDC can be used for carboxylic acids.

The Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with a wide range of aryl and heteroaryl halides or triflates, significantly expanding the chemical space.[8][9][10][11]

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

  • Solvent: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[12]

Vector 2: Functionalization of the Benzyl Moiety

The methoxy group on the phenyl ring can be a handle for further modifications.

The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol. This phenolic hydroxyl group can then be further functionalized through etherification or esterification to introduce a new set of diverse substituents.

The electron-donating nature of the methoxy group and the alkyl substituent on the phenyl ring can direct electrophilic aromatic substitution reactions, such as nitration or halogenation, to specific positions on the ring, providing intermediates for further diversification, for instance, via cross-coupling reactions.

Vector 3: Functionalization of the Piperidine Ring

While more challenging, direct C-H functionalization of the piperidine ring is an emerging area that can provide access to novel analogs.[5][13] Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce substituents at various positions on the piperidine ring, though regioselectivity can be a challenge.

dot graph "Library_Diversification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Workflow for the diversification of the this compound core.

Application in Drug Discovery: A Gateway to Novel Biologically Active Molecules

Derivatives of benzylpiperidines are known to exhibit a wide range of biological activities, including effects on the central nervous system (CNS).[14][15] The strategic diversification of the this compound core can lead to the discovery of novel modulators of various biological targets. For instance, libraries derived from this scaffold can be screened against G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are common targets for piperidine-containing drugs. The methoxy group can serve as a metabolic soft spot or a key interaction point within a binding pocket, and its modification can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Conclusion and Future Outlook

The this compound core represents a valuable starting point for the synthesis of diverse chemical libraries. Its straightforward synthesis and the presence of multiple, readily addressable functionalization vectors allow for a comprehensive exploration of chemical space. The strategic application of modern synthetic methodologies, such as cross-coupling reactions and C-H functionalization, can further expand the accessible diversity. By leveraging this versatile scaffold, researchers can efficiently generate novel compound collections with a high potential for identifying new therapeutic leads across a range of disease areas. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of the this compound core in drug discovery programs.

References

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • 2-Benzylpiperidine - Wikipedia. Available at: [Link]

  • 3-(2-METHOXY-BENZYL)-PIPERIDINE | 420137-10-6. LookChem. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • General strategy for the synthesis of piperidine derivatives... - ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Synthesis of 4-(3-methoxy-benzyl)piperidine - PrepChem.com. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC. Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold - Arkivoc. Available at: [Link]

  • CN103664741A - Preparation method of 2-acetonyl-3-methoxypiperidine - Google Patents.
  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available at: [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

Sources

A Technical Guide to Exploring the Chemical Space of 2-(3-Methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 2-Benzylpiperidine Scaffold

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of clinically successful drugs.[1][2][3][4] Its conformational flexibility, synthetic tractability, and ability to modulate physicochemical properties like solubility and membrane permeability make it an invaluable structural motif.[3] When functionalized with a benzyl group at the 2-position, the resulting scaffold gives rise to compounds with significant activity as central nervous system (CNS) agents, including stimulants like methylphenidate.[5][6]

This guide focuses on a specific, yet underexplored, member of this family: 2-(3-Methoxy-benzyl)-piperidine . The introduction of a methoxy group at the meta-position of the benzyl ring offers a critical modulation point, influencing both steric and electronic properties that can dictate target engagement and metabolic stability. This document serves as a technical primer for researchers and drug development professionals, outlining a logical, field-tested strategy for the synthesis of the core molecule and the systematic exploration of its surrounding chemical space to uncover novel therapeutic agents. We will delve into the causality behind synthetic choices, provide robust, self-validating experimental protocols, and discuss the strategic rationale for analog design aimed at elucidating structure-activity relationships (SAR).

Section 1: Synthesis of the Core Scaffold: this compound

The most direct and reliable method for accessing the target scaffold is through the catalytic hydrogenation of the corresponding pyridine precursor. This approach is well-documented for its efficiency and scalability in producing substituted piperidines.[4][7] The protocol provided below is adapted from established procedures for similar structures and is designed for high fidelity.[8]

Synthetic Workflow

The synthesis is a one-step reduction of a commercially available precursor, 2-(3-methoxybenzyl)pyridine. The choice of Platinum(IV) oxide (PtO₂, Adams' catalyst) is deliberate; it is highly effective for pyridine ring reduction and operates under manageable conditions. Acetic acid serves as both the solvent and a co-catalyst that protonates the pyridine nitrogen, enhancing its susceptibility to hydrogenation.

G A 2-(3-Methoxybenzyl)pyridine R H₂, PtO₂ Acetic Acid, rt, 2-4 hr A->R B This compound R->B

Caption: Synthetic route to the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(3-Methoxybenzyl)pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.05 eq)

  • Glacial Acetic Acid (approx. 10 mL per gram of starting material)

  • Diethyl ether

  • 10 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 2-(3-methoxybenzyl)pyridine (e.g., 5.0 g, 25.1 mmol).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (50 mL). Carefully add the Platinum(IV) oxide catalyst (e.g., 285 mg, 1.26 mmol). Causality Note: The catalyst is pyrophoric and should be handled with care. The acidic medium is crucial for activating the pyridine ring towards reduction.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring or shaking at room temperature.

  • Reaction Monitoring (Self-Validation): The reaction progress is monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 2-4 hours. A small aliquot can be taken, worked up as described below, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid or methanol to ensure complete recovery of the product.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the resulting residue in water (50 mL).

  • Basification: Cool the aqueous solution in an ice bath and slowly basify by adding 10 M NaOH solution until the pH is >12. Causality Note: This deprotonates the piperidine nitrogen, rendering the product soluble in organic solvents.

  • Extraction: Transfer the basic mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation to yield this compound as a clear oil.

Section 2: A Strategic Framework for Exploring the Chemical Space

To efficiently explore the therapeutic potential of the core scaffold, it is logical to dissect the molecule into three primary regions for diversification. Each region provides a handle to modulate distinct pharmacological properties.

G cluster_mol This compound cluster_regions Diversification Regions mol A Region A: Piperidine Nitrogen A->mol Modulates: - Receptor Occupancy - Solubility - PK/ADME B Region B: Piperidine Ring B->mol Modulates: - Conformation - Selectivity C Region C: Aromatic Ring C->mol Modulates: - Target Affinity - Potency - Metabolism (CYP)

Sources

Methodological & Application

Application Note: A Robust HPLC-Based Method for the Chiral Separation of 2-(3-Methoxy-benzyl)-piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers often exhibit different pharmacological and toxicological profiles.[1] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(3-Methoxy-benzyl)-piperidine. This piperidine derivative represents a common structural motif in drug discovery.[2] The method employs a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, which provides excellent resolution and peak shape. We provide a step-by-step protocol, the scientific rationale behind the method development choices, and expected performance metrics. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control who require reliable enantiopurity assessment.

Introduction: The Imperative of Chiral Analysis

In pharmaceutical development, the spatial arrangement of atoms in a molecule can be the difference between a potent therapeutic and an inert or even harmful compound.[3] Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers. Regulatory bodies worldwide mandate the characterization of individual enantiomers, necessitating the development of reliable analytical methods to separate and quantify them.[4]

The compound this compound is a chiral amine containing a piperidine scaffold, a privileged structure found in numerous approved drugs.[5] Its chirality arises from the stereocenter at the C2 position of the piperidine ring. The effective separation of its (R) and (S) enantiomers is crucial for stereoselective synthesis, pharmacological studies, and quality assurance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[6][7]

Principle of Chiral Separation: A Mechanistic Overview

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatography.[8] Chiral separation by HPLC is achieved by introducing a chiral environment, most commonly through a CSP.[3]

The fundamental mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[8] The differing stability of these complexes leads to different interaction strengths and, consequently, different retention times. For a successful separation, there must be a minimum of three points of interaction between the analyte and the chiral selector, a concept known as the "three-point interaction model." These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.

Polysaccharide-based CSPs, derived from cellulose or amylose polymers with carbamate derivatives, are exceptionally effective for a broad range of chiral compounds, including piperidine derivatives.[9][10] Their effectiveness stems from the helical structure of the polysaccharide backbone, which creates well-defined "chiral pockets" or grooves.[8] Analytes can enter these pockets, and subtle differences in how each enantiomer fits and interacts within this three-dimensional chiral space enable their separation.

Method Development Strategy: Rationale and Choices

The development of a successful chiral separation method is often an empirical process, but a systematic approach based on the analyte's structure can significantly streamline the effort.[4] Our strategy for this compound was based on the following expert considerations.

Chiral Stationary Phase (CSP) Selection
  • Analyte Structure: this compound is a basic amine with aromatic functionality. It possesses hydrogen bond donors (N-H) and acceptors (N, O-CH₃) as well as a π-system from the benzene ring.

  • CSP Choice: Polysaccharide-based CSPs are the columns of choice for piperidine derivatives.[9][11] Specifically, phases like Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD/OD (amylose/cellulose derivatives) are excellent starting points.[10] These phases offer multiple interaction mechanisms (π-π, hydrogen bonding, steric inclusion) necessary to resolve this type of analyte. We selected a cellulose-based CSP for its proven broad applicability.

Mobile Phase Selection
  • Mode of Chromatography: Normal-phase chromatography (using non-polar solvents like hexane with a polar modifier like an alcohol) is often preferred for chiral separations on polysaccharide CSPs. This mode promotes the hydrogen bonding and dipole-dipole interactions that are critical for chiral recognition.[12]

  • Solvent Composition: A mobile phase consisting of n-Hexane and an alcohol modifier, such as Isopropanol (IPA) or Ethanol (EtOH) , is standard. The ratio of hexane to alcohol controls the overall retention time; increasing the alcohol percentage reduces retention.

  • The Critical Role of the Basic Additive: As this compound is a basic compound, it is prone to strong interactions with residual acidic silanol groups on the silica surface of the CSP. This can lead to severe peak tailing and poor resolution. To counteract this, a small amount of a basic additive, such as Diethylamine (DEA) , is added to the mobile phase.[13] DEA acts as a competitor for the active sites, ensuring symmetrical peak shapes and improving method robustness.

Detection

The methoxy-benzyl group in the analyte contains a chromophore that absorbs UV light. A UV detector set at a wavelength of 254 nm or 270 nm provides adequate sensitivity for analysis at typical concentrations (0.5-1.0 mg/mL).

Detailed Application Protocol

This protocol outlines the complete procedure for the chiral separation of this compound enantiomers.

Materials and Equipment
ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector
Chiral Column Lux® Cellulose-1 , 5 µm, 250 x 4.6 mm (or equivalent)
Analyte Racemic this compound
Solvents (HPLC Grade) n-Hexane, Isopropanol (IPA)
Additive (HPLC Grade) Diethylamine (DEA)
Glassware Class A volumetric flasks, vials, pipettes
Data System Chromatography Data Software (CDS)
Chromatographic Conditions
ParameterCondition
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time Approximately 15 minutes
Step-by-Step Experimental Procedure
  • Mobile Phase Preparation:

    • Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Combine them in a 1 L solvent bottle.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Diluent: Use the mobile phase as the diluent for all solutions.

    • Racemic Standard Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

    • Sample Solution (1.0 mg/mL): Prepare the sample to be tested at a similar concentration using the same procedure.

  • HPLC System Equilibration:

    • Purge the pump lines with the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column until a stable baseline is achieved (typically 30-45 minutes).

  • Injection and Data Acquisition:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the racemic standard solution to confirm system suitability, identify the retention times of the two enantiomers, and calculate the resolution.

    • Inject the sample solutions for enantiomeric purity analysis.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_output Output A 1. Mobile Phase Preparation (Hexane/IPA/DEA) B 2. Sample/Standard Preparation (1.0 mg/mL in Mobile Phase) C 3. HPLC System Equilibration (Stable Baseline) B->C D 4. Inject Racemic Standard (System Suitability) C->D E 5. Inject Sample D->E F 6. Data Acquisition & Processing E->F G Report Results: - Resolution (Rs) - Selectivity (α) - Enantiomeric Purity (%) F->G

Caption: Workflow for the chiral HPLC analysis of this compound.

Expected Results and System Suitability

A successful separation will show two well-resolved peaks corresponding to the two enantiomers. The following table summarizes the expected chromatographic performance parameters.

ParameterSymbolFormulaExpected Value
Retention Time (Enantiomer 1) t R1-~ 8.5 min
Retention Time (Enantiomer 2) t R2-~ 10.2 min
Selectivity (Separation Factor) αt R2' / t R1' (where t R' = t R - t 0)≥ 1.2
Resolution R s2(t R2 - t R1) / (w 1 + w 2)≥ 2.0
Tailing Factor (USP) TW 0.05h / 2f0.9 - 1.5

Note: Retention times are approximate and may vary slightly based on the specific column batch and system dwell volume.

Logical Framework for Method Development

The choices made during method development are interconnected and based on the physicochemical properties of the analyte.

G cluster_input Analyte Properties cluster_decision Method Development Decisions cluster_output Outcome Analyte This compound - Chiral Center - Basic Amine (pKa) - Aromatic Ring CSP CSP Selection: Polysaccharide-based (Cellulose derivative) Analyte->CSP π-π & H-bonding potential Additive Additive Selection: Basic Modifier (DEA) for Peak Shape Analyte->Additive Basic nature requires masking MP Mobile Phase Mode: Normal Phase (Hexane/IPA) CSP->MP Best selectivity in NP mode Result Optimized Method: Excellent Resolution & Peak Shape CSP->Result MP->Result Additive->Result

Caption: Decision-making logic for chiral method development.

Conclusion

This application note describes a reliable and robust normal-phase HPLC method for the baseline separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase with a mobile phase of hexane, isopropanol, and a diethylamine additive provides excellent selectivity and resolution (Rₛ ≥ 2.0). The detailed protocol is suitable for routine quality control, stability studies, and research applications where accurate determination of enantiomeric purity is essential. This method serves as a strong starting point for the chiral analysis of other structurally related piperidine derivatives.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
  • Sigma-Aldrich.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Benchchem. A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. Benchchem.
  • Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Phenomenex.
  • Nováková, L., & Havlík, M. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 10(63), 38455-38475. [Link]

  • International Journal of Pharmaceutical and Research Professionals. (2023).
  • In-Medd. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. In-Medd.
  • Ivanova, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6556. [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 2-(3-Methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Analysis

2-(3-Methoxy-benzyl)-piperidine is a substituted piperidine derivative with a molecular structure that suggests its potential utility as a key intermediate or building block in the synthesis of pharmacologically active compounds. The piperidine ring is a prevalent scaffold in numerous approved drugs, making the purity of its derivatives a critical parameter in drug development and manufacturing.[1] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, the development and validation of robust analytical methods to accurately determine the purity and impurity profile of this compound is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on establishing a suite of validated analytical methods for the purity assessment of this compound. We will explore an orthogonal approach, combining chromatographic and spectroscopic techniques to ensure a complete and reliable characterization of the compound's purity. All methodologies are designed to be consistent with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

Compound Details:

Property Value
IUPAC Name 2-[(3-methoxyphenyl)methyl]piperidine[7]
Molecular Formula C₁₃H₁₉NO[7]
Molecular Weight 205.30 g/mol

| Structure | |

The Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple methods based on different scientific principles, is essential for a comprehensive assessment. For this compound, we recommend a primary chromatographic method for quantitative purity determination and impurity profiling, supported by spectroscopic methods for identity confirmation and structural elucidation of unknown impurities.

G cluster_0 Analytical Workflow Sample Test Sample This compound HPLC HPLC-UV (Quantitative Purity, Impurities) Sample->HPLC Primary Analysis GC GC-FID (Orthogonal Purity, Volatiles) Sample->GC Primary Analysis NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Structural Verification MS LC-MS / GC-MS (Impurity Identification) HPLC->MS Characterize Peaks Report Certificate of Analysis (Purity & Identity Confirmed) HPLC->Report Data Consolidation GC->MS Characterize Peaks GC->Report Data Consolidation MS->Report Data Consolidation NMR->Report Data Consolidation

Figure 1: Orthogonal workflow for purity assessment.

Primary Purity Analysis: Chromatographic Methods

Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is the preferred method for non-volatile, polar to moderately non-polar compounds like this compound. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong retentive properties for aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of both polar and non-polar impurities. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to protonate the piperidine nitrogen, leading to improved peak shape and reproducibility.[8]

  • Detection: The methoxybenzyl group contains a chromophore that absorbs UV light. A wavelength of 220 nm is chosen to capture the absorbance of the benzene ring, providing good sensitivity for the parent compound and related aromatic impurities. A secondary wavelength, such as 275 nm, can also be monitored for specificity.

Protocol 1: HPLC-UV Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    25.0 10 90
    30.0 10 90
    30.1 90 10

    | 35.0 | 90 | 10 |

  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC-FID)

GC provides an excellent orthogonal method to HPLC. Separation is based on volatility and interaction with the stationary phase. It is particularly effective for identifying volatile organic impurities, residual solvents, or thermally stable by-products.

Causality Behind Method Choices:

  • Stationary Phase: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase, is chosen for its general-purpose utility in separating compounds of intermediate polarity.

  • Detector: A Flame Ionization Detector (FID) is selected due to its high sensitivity to nearly all organic compounds and its wide linear range.[9]

  • Temperature Program: A temperature gradient is employed to ensure the efficient elution of compounds with a range of boiling points, from volatile solvents to the higher-boiling target analyte.

Protocol 2: GC-FID Purity Determination

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.

Table 1: Summary of Recommended Chromatographic Methods

ParameterHPLC-UV MethodGC-FID Method
Column C18, 250 x 4.6 mm, 5 µmDB-5, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACNHelium @ 1.2 mL/min
Flow Rate 1.0 mL/minN/A
Detector UV at 220 nmFID at 300 °C
Temperature 30 °C (Column)100 °C to 280 °C (Oven Program)
Primary Use Main component assay, non-volatile impuritiesOrthogonal assay, volatile impurities

Identity and Structural Confirmation: Spectroscopic Methods

Spectroscopic methods are essential for confirming the identity of the main peak and for elucidating the structure of unknown impurities detected during chromatographic analysis.

Mass Spectrometry (MS)

Coupling chromatography with MS (LC-MS or GC-MS) is a powerful tool for obtaining molecular weight information on the parent compound and its impurities. The fragmentation pattern provides structural clues for identification.

Protocol 3: Mass Spectrometry Analysis

  • Instrumentation: Couple the HPLC or GC systems described above to a mass spectrometer.

  • Ionization Mode (LC-MS): Electrospray Ionization (ESI) in positive mode is recommended. The basic nitrogen on the piperidine ring will readily accept a proton, forming a strong [M+H]⁺ ion.

  • Ionization Mode (GC-MS): Electron Ionization (EI) at 70 eV is standard. Expect fragmentation patterns characteristic of benzyl and piperidine moieties.[10]

  • Data Analysis:

    • Confirm the molecular weight of the main peak (Expected [M+H]⁺ at m/z 206.15).

    • Analyze the mass spectra of impurity peaks to propose molecular formulas and structures. Key fragments for this compound in EI mode would include the tropylium ion from the methoxybenzyl group (m/z 121) and fragments related to the piperidine ring (e.g., m/z 84).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural confirmation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming its identity and providing insight into its stereochemistry. It can also be used to detect impurities that are structurally similar to the main compound and may co-elute in chromatography.[11][12]

Protocol 4: NMR Spectroscopy Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D spectra like COSY and HSQC for full structural assignment.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integrations to the expected values for the this compound structure. The presence of unexpected signals may indicate impurities.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Shift (ppm)MultiplicityIntegration
Aromatic (H4, H5, H6)6.7 - 7.3Multiplet4H
Methoxy (-OCH₃)~3.80Singlet3H
Piperidine (H2')~2.9 - 3.1Multiplet1H
Piperidine (H6'eq)~3.0 - 3.2Multiplet1H
Benzylic (-CH₂-)~2.6 - 2.9Multiplet2H
Piperidine (H6'ax)~2.5 - 2.7Multiplet1H
Piperidine (H3', H4', H5')1.4 - 1.9Broad Multiplet6H
Piperidine (-NH-)1.5 - 2.5Broad Singlet1H

Method Validation: Ensuring Trustworthiness and Compliance

Once the analytical methods are developed, they must be validated to ensure they are fit for their intended purpose.[13][14] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. The validation should be performed according to ICH Q2(R2) guidelines.[2][3]

G cluster_1 ICH Q2(R2) Validation Logic Method Developed Analytical Method (e.g., HPLC) Specificity Specificity (Analyte vs. Impurities) Method->Specificity Linearity Linearity (Signal vs. Concentration) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Robustness Robustness (Minor Method Changes) Method->Robustness Validated Validated Method Fit for Purpose Specificity->Validated Range Range (Upper & Lower Limits) Linearity->Range LOD LOD / LOQ (Detection/Quantitation Limit) Linearity->LOD Accuracy->Range Precision->Range Range->Validated LOD->Validated Robustness->Validated

Figure 2: Interrelationship of key method validation parameters.

Table 3: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradation products).Peak purity analysis (using DAD) should pass. Resolution between the main peak and closest impurity > 2.0.
Linearity To demonstrate a proportional relationship between concentration and analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.999 for a plot of concentration vs. peak area.
Accuracy To determine the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ (RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., flow rate ±10%, pH ±0.2) are varied.

Conclusion

The purity assessment of this compound requires a systematic and scientifically sound approach. The combination of a validated, stability-indicating HPLC-UV method for quantitative analysis and orthogonal techniques like GC-FID, MS, and NMR provides a robust framework for ensuring the quality, safety, and consistency of this important chemical entity. Adherence to international guidelines, such as those from the ICH, is paramount for generating data that is reliable and suitable for regulatory submission. The protocols and principles outlined in this note serve as a comprehensive guide for establishing such a framework in a drug development or quality control laboratory.

References

  • ICH Q2(R2) Validation of Analytical Procedures (2023). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (2015). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Piperidine Spectra. SpectraBase. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. [Link]

  • Piperidine. NIST WebBook. [Link]

Sources

N-Alkylation of 2-(3-Methoxy-benzyl)-piperidine: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of the 2-(3-Methoxy-benzyl)-piperidine scaffold is a cornerstone transformation in the synthesis of a multitude of pharmacologically active agents. The piperidine moiety is a privileged structure in medicinal chemistry, and its N-functionalization allows for the precise modulation of a compound's biological activity, selectivity, and pharmacokinetic profile. This comprehensive guide provides detailed, field-proven protocols for the N-alkylation of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of two primary synthetic strategies—reductive amination and direct alkylation with alkyl halides—offering insights into experimental design, optimization, and troubleshooting.

Introduction: The Significance of N-Alkylated Piperidines

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal scaffold for targeting a wide array of biological receptors. N-alkylation of piperidine derivatives, such as this compound, serves as a powerful tool to explore the chemical space around this privileged core. By introducing diverse alkyl substituents, medicinal chemists can fine-tune a molecule's properties to enhance potency, improve metabolic stability, and reduce off-target effects.[2][3] The synthesis of N-substituted 2-benzylpiperidines, in particular, has been instrumental in the development of central nervous system (CNS) active agents and other therapeutics.[2][4]

Strategic Approaches to N-Alkylation

The choice of N-alkylation strategy is dictated by the nature of the desired alkyl group, the scale of the reaction, and the presence of other functional groups in the molecule. Here, we present two robust and widely applicable methods:

  • Reductive Amination: This is often the preferred method for introducing a wide variety of alkyl groups, including those derived from aldehydes and ketones.[5][6] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[6] This one-pot procedure is highly efficient and generally provides clean reaction profiles with high yields.[7]

  • Direct Alkylation with Alkyl Halides: This classical method involves the direct reaction of the secondary amine with an alkyl halide.[8] While straightforward, this approach can sometimes be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[8] Careful control of stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation.

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and aldehyde in solvent B Add reducing agent portion-wise A->B C Stir at room temperature B->C D Quench reaction C->D Monitor by TLC/LC-MS E Extract with organic solvent D->E F Purify by column chromatography E->F Direct_Alkylation_Mechanism Piperidine R₂NH Transition_State [R₂NH---R'---X]‡ Piperidine->Transition_State Nucleophilic attack Alkyl_Halide R'-X Alkyl_Halide->Transition_State Product R₂NR' Transition_State->Product Byproduct HX Transition_State->Byproduct

Sources

The Strategic Utility of 2-(3-Methoxy-benzyl)-piperidine in Modern Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This guide delves into the practical application of a specific, high-value piperidine intermediate: 2-(3-Methoxy-benzyl)-piperidine . We will explore its synthesis, characterization, and strategic deployment in the construction of complex molecular architectures, with a particular focus on its relevance in the development of analgesic compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 108958-36-7
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Appearance Solid
InChI Key CHHYHKDNUNRTRY-UHFFFAOYSA-N

Safety Profile:

This compound is classified as a combustible solid.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following hazard statements:

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of 2-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor. This approach is favored for its high yields and stereochemical control.

Reaction Scheme

Synthesis_of_2_3_Methoxy_benzyl_piperidine cluster_0 Synthesis of this compound reactant 2-(3-Methoxybenzyl)pyridine product This compound reactant->product H₂, PtO₂ Glacial Acetic Acid

Caption: Catalytic hydrogenation of 2-(3-methoxybenzyl)pyridine.

Causality Behind Experimental Choices
  • Catalyst: Platinum oxide (PtO₂), also known as Adams' catalyst, is a highly effective and widely used catalyst for the hydrogenation of aromatic rings, including pyridines. It offers a good balance of reactivity and selectivity, minimizing side reactions like hydrogenolysis.

  • Solvent: Glacial acetic acid serves a dual purpose. It acts as a solvent for the pyridine starting material and the piperidine product. More importantly, the acidic medium protonates the pyridine nitrogen, which activates the ring towards reduction and enhances the rate of hydrogenation.

  • Hydrogen Source: High-purity hydrogen gas is the reducing agent. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient concentration of the gas at the catalyst surface.

Detailed Step-by-Step Protocol

This protocol is adapted from a well-established procedure for the synthesis of the isomeric 4-(3-methoxy-benzyl)piperidine.[4]

Materials:

  • 2-(3-Methoxybenzyl)pyridine

  • Platinum (IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrogen gas supply with a regulator and pressure gauge

  • Parr hydrogenation apparatus or a similar pressure-rated reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure-rated reaction vessel, dissolve 2-(3-methoxybenzyl)pyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add platinum (IV) oxide to the solution. The amount of catalyst can be optimized, but a starting point of approximately 10 mol% relative to the pyridine substrate is recommended.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen to 2.5–3 MPa.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25–30 °C). The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up:

    • Carefully release the hydrogen pressure and purge the vessel with an inert gas like nitrogen or argon.

    • Remove the platinum catalyst by filtration through a pad of Celite®. Wash the filter cake with a small amount of glacial acetic acid.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

    • Dissolve the residue in water and carefully basify the solution with 10% aqueous sodium hydroxide until the pH is >10.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to afford the final product as an oil.

Characterization of this compound

Accurate characterization of the synthesized intermediate is crucial for quality control and to ensure the success of subsequent synthetic steps.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Available experimental spectra confirm the structure.[2]
¹³C NMR Predicted spectra are available for reference.[5]
FT-IR Characteristic peaks for C-H (aliphatic and aromatic), C-O, and N-H bonds are expected.
Mass Spec. The fragmentation pattern would likely show a prominent molecular ion and fragments corresponding to the loss of the methoxybenzyl group or cleavage of the piperidine ring.[6][7]
¹H NMR Spectroscopy

An experimental ¹H NMR spectrum of 2-(3-methoxyphenyl)piperidine is available and serves as a primary tool for structural verification.[2] Key expected signals would include:

  • Aromatic protons of the methoxybenzyl group.

  • A singlet for the methoxy group protons.

  • Aliphatic protons of the piperidine ring, showing characteristic splitting patterns.

  • A broad singlet for the N-H proton of the piperidine.

FT-IR Spectroscopy

The FT-IR spectrum will provide information about the functional groups present. Expected characteristic absorption bands include:

  • ~3300 cm⁻¹ (N-H stretch)

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch)

  • ~2950-2800 cm⁻¹ (Aliphatic C-H stretch)

  • ~1600 cm⁻¹, ~1480 cm⁻¹ (Aromatic C=C stretch)

  • ~1250 cm⁻¹ (Aryl-O-CH₃ stretch)

Application of this compound in the Synthesis of Analgesics

The this compound scaffold is a key building block in the synthesis of various centrally acting analgesics. The methoxy group can serve as a handle for further functionalization, or it can be a key pharmacophoric feature itself. A prominent example of the utility of a similar structural motif is in the synthesis of Tramadol and its analogues.[8][9][10]

General Synthetic Strategy for N-Alkylation

A common transformation of this compound is N-alkylation to introduce various substituents on the piperidine nitrogen. This is a critical step in the synthesis of many opioid receptor ligands.

N_Alkylation cluster_1 N-Alkylation of this compound start This compound product N-Alkyl-2-(3-methoxy-benzyl)-piperidine start->product S_N2 Reaction reagent R-X (Alkyl Halide) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile)

Sources

Application Notes & Protocols: The Strategic Use of 2-(3-Methoxy-benzyl)-piperidine in the Synthesis of Novel Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs and lead compounds targeting the central nervous system (CNS).[1][2] This document provides an in-depth guide to the synthesis and application of a key intermediate, 2-(3-Methoxy-benzyl)-piperidine, in the development of next-generation neuropharmacological agents. We will explore its strategic importance, detail robust synthetic protocols, and discuss its application in creating compounds with significant therapeutic potential, particularly as sigma-1 receptor modulators.

Introduction: The 2-Substituted Piperidine Scaffold in Neuropharmacology

The piperidine ring is a fundamental structural motif in the architecture of numerous pharmaceuticals, with its derivatives being at the forefront of modern drug discovery.[2][3] Enantioenriched 2-substituted piperidines are particularly important for creating diverse chemical libraries for screening and developing new active pharmaceutical ingredients with improved pharmacokinetic profiles.[4] The 2-benzylpiperidine framework, in particular, is a stimulant drug of the arylpiperidine family and serves as a crucial synthetic intermediate in the manufacture of various drugs.[5] The specific placement of a 3-methoxy-benzyl group at the 2-position of the piperidine ring offers a versatile platform for fine-tuning pharmacological activity, making this compound a valuable building block for agents targeting neuropsychiatric and neurodegenerative disorders.

Strategic Importance of the 3-Methoxy-benzyl Moiety

The selection of the 3-methoxy-benzyl substituent is a deliberate strategy in medicinal chemistry for several key reasons:

  • Modulation of Physicochemical Properties: The introduction of substituents on the piperidine ring can effectively alter the physicochemical properties of a molecule.[6] The methoxy group can influence lipophilicity, which is a critical factor for blood-brain barrier penetration of CNS-active compounds.

  • Metabolic Stability: The metabolic stability of the piperidine scaffold is influenced by the functionalization at positions neighboring the nitrogen atom.[1] The methoxy group can be strategically placed to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

  • Receptor Interactions: The methoxy group can participate in hydrogen bonding or other non-covalent interactions within the binding pocket of a biological target, enhancing affinity and selectivity. This has been observed in various neuroactive compounds, including certain macamides with a 3-methoxybenzyl group.[7]

Synthesis of this compound: A Validated Protocol

A reliable synthesis of this compound can be achieved through a multi-step process involving the alkylation of a pyridine precursor followed by the reduction of the aromatic ring. The following protocol is a well-established method.

Protocol 1: Synthesis via Alkylation of 2-Picoline and Subsequent Reduction

This protocol involves the deprotonation of 2-picoline to form a nucleophile, which is then reacted with 3-methoxybenzyl halide, followed by hydrogenation of the resulting substituted pyridine.

Step-by-Step Methodology:

  • Deprotonation of 2-Picoline: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-picoline (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. A deep red color indicates the formation of the anion. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: To the solution from the previous step, add a solution of 3-methoxybenzyl chloride (1.2 eq.) in anhydrous THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Extraction: Quench the reaction by the slow addition of water. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude 2-(3-methoxy-benzyl)-pyridine by flash column chromatography on silica gel.

  • Hydrogenation: Dissolve the purified 2-(3-methoxy-benzyl)-pyridine in ethanol or acetic acid. Add a catalytic amount of platinum dioxide (PtO₂). Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by chromatography or crystallization to yield this compound.

Diagram: Synthetic Workflow for this compound

G cluster_synthesis Synthesis of this compound start 2-Picoline anion 2-Picoline Anion start->anion 1. n-BuLi, THF, -78°C intermediate 2-(3-Methoxy-benzyl)-pyridine anion->intermediate 2. 3-Methoxybenzyl chloride product This compound intermediate->product 3. H₂, PtO₂ G cluster_synthesis Synthesis of a Sigma-1 Receptor Antagonist start This compound intermediate N-Alkylated Piperidine start->intermediate 1. 1-Bromo-4-chlorobutane, K₂CO₃ product Final σ₁R Antagonist intermediate->product 2. 4-Methoxyphenol, K₂CO₃

Sources

Application Notes & Protocols: A Guide to Developing Acetylcholinesterase Inhibitors from the 2-(3-Methoxy-benzyl)-piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel Acetylcholinesterase (AChE) inhibitors based on the promising "2-(3-Methoxy-benzyl)-piperidine" scaffold. Acetylcholinesterase remains a clinically validated and highly viable target for the symptomatic treatment of Alzheimer's disease (AD).[1] This guide moves beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for key assays, and a strategic framework for advancing a lead compound from initial concept to preclinical evaluation.

Introduction: The Rationale for Targeting Acetylcholinesterase

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A consistent and early finding in AD is a deficit in the cholinergic system, primarily due to the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh).[1] The "cholinergic hypothesis" posits that restoring acetylcholine levels can alleviate some of the cognitive symptoms of the disease.

The primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft is Acetylcholinesterase (AChE). Inhibiting AChE prevents the breakdown of ACh, thereby increasing its concentration and duration of action, which can lead to modest improvements in cognitive function for AD patients.[2][3] Several FDA-approved drugs, such as Donepezil, operate on this principle, validating AChE as a therapeutic target.[3][4]

The this compound scaffold serves as a rational starting point for novel inhibitor design, sharing structural motifs with highly potent, known inhibitors like Donepezil.[5][6] This guide outlines a systematic approach to harness the potential of this scaffold.

The this compound Scaffold: A Privileged Structure

The selection of a chemical scaffold is a critical decision in drug discovery. The this compound core is considered a "privileged structure" for its inherent ability to interact with key residues within the AChE active site.

Causality Behind Scaffold Selection:

  • Piperidine Moiety: The protonatable nitrogen of the piperidine ring is crucial for establishing a key cation-π interaction with the indole ring of the Tryptophan (Trp84) residue in the Catalytic Anionic Site (CAS) of AChE. This interaction anchors the inhibitor within the active site.

  • Benzyl Group: The benzyl moiety is positioned to form hydrophobic and π-π stacking interactions with aromatic residues, such as Phenylalanine (Phe330) and Tyrosine (Tyr334), lining the active site gorge.

  • Methoxy Substituent: The methoxy group at the 3-position of the benzyl ring can modulate electronic properties and potentially form hydrogen bonds with nearby residues, influencing both potency and selectivity. Structure-activity relationship (SAR) studies often explore various substitutions on this ring to optimize these interactions.[7][8]

Below is a conceptual diagram illustrating the hypothesized binding mode of the scaffold within the AChE active site gorge.

Hypothesized Binding of the Scaffold in AChE Active Site cluster_AChE AChE Active Site Gorge cluster_Inhibitor This compound Scaffold PAS Peripheral Anionic Site (PAS) (e.g., Tyr70, Tyr121) CAS Catalytic Anionic Site (CAS) (e.g., Trp84, Phe330) Gorge Mid-Gorge Aromatic Residues Catalytic_Triad Catalytic Triad (Ser200, His440, Glu327) Piperidine Piperidine Ring (Protonated Nitrogen) Piperidine->CAS Cation-π Interaction Benzyl 3-Methoxy-benzyl Group Benzyl->PAS Potential Interaction with PAS Benzyl->Gorge π-π Stacking & Hydrophobic Interactions

Caption: Hypothesized binding of the scaffold within the AChE active site.

Synthesis and Characterization Workflow

The following section details a representative synthetic route for a derivative based on the core scaffold. The choice of reagents and conditions is critical for achieving good yield and purity.

Experimental Protocol: Synthesis of a Representative Inhibitor

This protocol outlines a plausible reductive amination pathway, a common and robust method for synthesizing N-substituted piperidines.

Objective: To synthesize 1-benzyl-2-(3-methoxybenzyl)piperidine.

Materials:

  • 2-(3-methoxybenzyl)piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(3-methoxybenzyl)piperidine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM.

    • Causality: DCM is an excellent aprotic solvent for this reaction, ensuring all reactants remain in solution without interfering with the reducing agent. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than other hydrides, minimizing side reactions. Adding it portion-wise helps control the reaction rate and any potential exotherm.

  • Reaction Quench: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by adding saturated sodium bicarbonate solution.

    • Causality: The bicarbonate solution neutralizes the acidic byproducts of the reaction and quenches any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Causality: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts, yielding a compound of high purity required for biological testing.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Synthesis Workflow Diagram

General Synthesis Workflow start Start: 2-(3-methoxybenzyl)piperidine + Substituted Benzaldehyde dissolve 1. Dissolve in Anhydrous DCM start->dissolve imine 2. Stir for 1-2h (Imine Formation) dissolve->imine reduce 3. Add STAB (Reduction) imine->reduce monitor Monitor by TLC reduce->monitor monitor->reduce Incomplete quench 4. Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract 5. Extract with DCM quench->extract dry 6. Dry (MgSO₄) & Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify characterize 8. Characterize: NMR, MS purify->characterize end Pure Inhibitor characterize->end

Caption: Workflow for the synthesis of N-benzyl piperidine derivatives.

In Vitro Biological Evaluation

Once synthesized, the compounds must be evaluated for their ability to inhibit AChE. The standard method for this is the colorimetric assay developed by Ellman.[9][10]

Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol is optimized for a 96-well microplate format, enabling high-throughput screening.

Assay Principle: The assay measures the activity of AChE by monitoring the production of thiocholine.[11] AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[9] The rate of color formation, measured by absorbance at 412 nm, is directly proportional to AChE activity. An inhibitor will reduce this rate.[9]

Materials:

  • AChE from Electrophorus electricus (Type VI-S)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO, then diluted in buffer)

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE in buffer. Dilute to a working concentration (e.g., 0.1 U/mL) immediately before use.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in buffer.

    • ATCh Solution: Prepare a 10 mM solution of ATCh in deionized water. Prepare this solution fresh daily.[9]

    • Test Compounds: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in the buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1% to avoid solvent interference.[9]

  • Plate Setup (Total volume per well = 200 µL):

    • Test Wells: Add 20 µL of test compound dilution + 140 µL of buffer + 20 µL of DTNB solution.

    • Positive Control Wells: Add 20 µL of Donepezil dilution + 140 µL of buffer + 20 µL of DTNB solution.

    • Negative Control (100% Activity): Add 20 µL of buffer (containing the same % of DMSO as the test wells) + 140 µL of buffer + 20 µL of DTNB solution.

    • Blank Well: Add 160 µL of buffer + 20 µL of DTNB solution + 20 µL of ATCh solution (add at the end).

  • Enzyme Addition & Pre-incubation: Add 20 µL of the AChE working solution to all wells except the blank. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the ATCh solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct the rates by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11][12]

Structure-Activity Relationship (SAR) Analysis

SAR studies are performed to understand how structural modifications to the lead scaffold affect inhibitory activity. A small library of analogues is synthesized and tested to identify key structural features that enhance potency.

Example SAR Data Table:

Compound IDR¹ (on Piperidine N)R² (on Benzyl Ring)AChE IC₅₀ (µM)
MBP-01 -H3-OCH₃15.2
MBP-02 -Benzyl3-OCH₃2.08
MBP-03 -Benzyl3,4-di-OCH₃0.95
MBP-04 -Benzyl4-Cl5.10
MBP-05 -Cyclohexylmethyl3-OCH₃8.75
Donepezil --0.012

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Logic cluster_mods Structural Modifications cluster_insights Key Insights Scaffold Core Scaffold: This compound Mod1 Modify R¹ on Piperidine Nitrogen Scaffold->Mod1 Mod2 Modify R² on Benzyl Ring Scaffold->Mod2 Assay AChE Inhibition Assay (Determine IC₅₀) Mod1->Assay Mod2->Assay Data Analyze Data: Compare IC₅₀ Values Assay->Data Insight1 N-Benzylation is critical for potency (MBP-02 vs MBP-01) Data->Insight1 Insight2 Electron-donating groups on benzyl ring improve activity (MBP-03 vs MBP-02) Data->Insight2 Insight3 Bulky aliphatic groups at R¹ are less favorable (MBP-05 vs MBP-02) Data->Insight3 Optimize Iterate: Design next generation of more potent inhibitors Insight1->Optimize Insight2->Optimize Insight3->Optimize Integrated Workflow for AChE Inhibitor Development start Scaffold Selection This compound design In Silico Design & SAR Hypothesis start->design synthesis Chemical Synthesis & Purification design->synthesis primary Primary Screening: AChE Inhibition Assay (IC₅₀) synthesis->primary sar_loop SAR Analysis & Lead Optimization primary->sar_loop sar_loop->design Iterate secondary Secondary Screening: - Cytotoxicity (CC₅₀) - BBB Permeability (PAMPA) sar_loop->secondary Potent Leads secondary->sar_loop Poor Profile candidate Select Lead Candidate secondary->candidate Favorable Profile invivo In Vivo Evaluation: - Efficacy in AD Models - Pharmacokinetics - Toxicology candidate->invivo preclinical Preclinical Development invivo->preclinical

Caption: Integrated workflow for AChE inhibitor development.

References

  • Cytotoxicity Assays | Life Science Applications. (n.d.). Vertex AI Search.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Cytotoxicity Assays: Measurement Of Cell Death. (n.d.). Da-Ta Biotech.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
  • Parallel Artificial Membrane Permeability Assay-BBB Kit. (n.d.). BioAssay Systems.
  • In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. (2021, June 30). Frontiers in Neuroscience. PubMed.
  • (PDF) In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. (n.d.). ResearchGate.
  • Blood-brain barrier–parallel artificial membrane permeation assay (BBB...). (n.d.). ResearchGate.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem.
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  • Prediction of BBB permeability using PAMPA assay. (2018, December). Drug Des.
  • In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. (2021, June 29). Frontiers in Neuroscience.
  • In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. (2021, June 30). Frontiers in Neuroscience. PMC - PubMed Central.
  • Ellman Esterase Assay Protocol. (n.d.). Scribd.
  • New Acetylcholinesterase Inhibitors for Alzheimer's Disease. (n.d.). PMC - PubMed Central.
  • Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (2025, August 6). ResearchGate.
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015, February 27). Journal of Applied Pharmaceutical Science.
  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022, October 20). Frontiers in Nutrition.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PubMed Central.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed.
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention.
  • ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. (2025, August 6). ResearchGate.
  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. (n.d.). PubMed Central.
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  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. (n.d.). PMC - PubMed Central.
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023, October 5). Journal of Cellular Biochemistry. PubMed.

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Application Notes and Protocols for Cell-Based Assays of 2-(3-Methoxy-benzyl)-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Monoamine Transporters with Substituted Benzylpiperidines

The 2-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, recognized for its interaction with monoamine transporters. Derivatives of this core, such as the 2-(3-Methoxy-benzyl)-piperidine series, are of significant interest for their potential to modulate the activity of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2][3] These transporters are critical regulators of neurotransmission, and their modulation is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders.[1][2] This document provides a comprehensive guide to the selection and implementation of robust cell-based assays for the functional characterization of this compound derivatives, with a focus on elucidating their potency and selectivity for monoamine transporters.

Principle of Monoamine Transporter Assays

Monoamine transporters are transmembrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft into presynaptic neurons, thus terminating their signaling. Cell-based assays for modulators of these transporters are designed to quantify the ability of a test compound to either inhibit or enhance this reuptake process. The two primary methodologies detailed in this guide are radiolabeled neurotransmitter uptake inhibition assays and fluorescence-based uptake assays.

  • Radiolabeled Neurotransmitter Uptake Inhibition Assays: This classic and highly reliable method directly measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) into cells engineered to express a specific transporter. A reduction in the intracellular radioactivity in the presence of a test compound indicates inhibition of the transporter.

  • Fluorescence-Based Uptake Assays: These assays utilize fluorescent substrates that are transported by the monoamine transporters. The accumulation of the fluorescent substrate inside the cells can be measured using a fluorescence plate reader or by flow cytometry. This method offers a higher-throughput, non-radioactive alternative to traditional uptake assays.

Experimental Protocols

Protocol 1: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This protocol provides a method to determine the inhibitory potency (IC₅₀) of this compound derivatives on DAT, SERT, or NET expressed in mammalian cells.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-D-lysine coated 96-well plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine)

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells expressing the target transporter to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a poly-D-lysine coated 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the test compounds in assay buffer to achieve a range of final concentrations (e.g., 10 µM to 0.1 nM). Also, prepare dilutions of the reference inhibitor.

  • Uptake Assay:

    • Aspirate the culture medium from the wells and wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing the test compound or reference inhibitor to each well.

    • Pre-incubate the plate at room temperature for 10-20 minutes.

    • Add 50 µL of assay buffer containing the radiolabeled neurotransmitter at a final concentration approximately equal to its Kₘ for the transporter.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • To determine non-specific uptake, include control wells with an excess of a known potent inhibitor.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding 200 µL of scintillation cocktail to each well.

  • Data Acquisition:

    • Seal the plate and count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Subtract the non-specific uptake counts per minute (CPM) from all other wells.

  • Normalize the data by expressing the uptake in the presence of the test compound as a percentage of the uptake in the vehicle control wells (100%).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol describes a higher-throughput method for assessing the inhibition of monoamine transporters using a fluorescent substrate.

Materials:

  • CHO-K1 cells stably expressing human DAT, SERT, or NET

  • Cell culture medium (F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin)

  • Black, clear-bottom 96-well plates

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent substrate (e.g., a commercially available substrate like ASP+)

  • Test compounds (this compound derivatives)

  • Reference inhibitor

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed CHO-K1 cells expressing the target transporter into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.

    • Aspirate the culture medium and add the compound dilutions to the wells.

  • Substrate Addition and Incubation:

    • Prepare the fluorescent substrate solution in assay buffer according to the manufacturer's instructions.

    • Add the fluorescent substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.

Data Analysis:

  • Subtract the background fluorescence from wells containing no cells.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to obtain the IC₅₀ value.

Data Presentation

ParameterRadiolabeled Uptake AssayFluorescence-Based Uptake Assay
Cell Line HEK293 expressing hDAT, hSERT, or hNETCHO-K1 expressing hDAT, hSERT, or hNET
Substrate [³H]Dopamine, [³H]Serotonin, [³H]NorepinephrineCommercially available fluorescent substrate (e.g., ASP+)
Detection Scintillation countingFluorescence intensity
Throughput MediumHigh
Endpoint IC₅₀ (Inhibitory Potency)IC₅₀ (Inhibitory Potency)
Advantages Gold standard, direct measurementNon-radioactive, higher throughput
Disadvantages Use of radioactivity, lower throughputPotential for compound interference with fluorescence

Visualizations

Monoamine_Transporter_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Neurotransmitter Transporter Monoamine Transporter (DAT, SERT, NET) Reuptake Neurotransmitter->Transporter:port Binding Vesicle Synaptic Vesicle Transporter->Vesicle Recycling Compound 2-(3-Methoxy-benzyl)- piperidine Derivative Compound->Transporter:port Inhibition

Caption: Mechanism of monoamine transporter inhibition.

Assay_Workflow Start Start Seed_Cells Seed Transporter-Expressing Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add this compound Derivatives (Test & Reference) Seed_Cells->Add_Compounds Add_Substrate Add Labeled Substrate (Radiolabeled or Fluorescent) Add_Compounds->Add_Substrate Incubate Incubate at RT or 37°C Add_Substrate->Incubate Terminate_Wash Terminate Uptake & Wash Cells Incubate->Terminate_Wash Measure_Signal Measure Signal (Scintillation or Fluorescence) Terminate_Wash->Measure_Signal Analyze_Data Data Analysis (IC50 Determination) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for monoamine transporter uptake assays.

References

  • Jason, B., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

  • Dutta, A. K., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry, 45(4), 857-867. [Link]

  • Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]

  • Kim, D. I., et al. (2007). Synthesis and pharmacology of site-specific cocaine abuse treatment agents: restricted rotation analogues of methylphenidate. Journal of Medicinal Chemistry, 50(11), 2718–2731. [Link]

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scale-up synthesis of "2-(3-Methoxy-benzyl)-piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-(3-Methoxy-benzyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of this compound, a valuable heterocyclic building block in pharmaceutical research and development.[1][2][3] The piperidine moiety is a ubiquitous scaffold in numerous approved drugs and clinical candidates.[1][4] This application note details a robust and efficient protocol centered on the catalytic hydrogenation of 2-(3-Methoxybenzyl)pyridine. It offers in-depth explanations for strategic choices in process chemistry, detailed step-by-step protocols for multi-gram scale production, analytical methods for quality control, and critical safety considerations. The aim is to equip researchers and process chemists with the necessary knowledge to confidently scale this synthesis from the laboratory bench to pilot plant production.

Introduction and Strategic Rationale

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry.[5] The target molecule, this compound, serves as a key intermediate for various pharmacologically active compounds. While numerous methods exist for piperidine synthesis, not all are amenable to large-scale production.[6] This guide focuses on a strategy chosen for its proven scalability, efficiency, and reliability: the catalytic hydrogenation of a pyridine precursor.

Why Catalytic Hydrogenation?

For the scale-up synthesis of this compound, the catalytic hydrogenation of 2-(3-Methoxybenzyl)pyridine is the superior industrial method for several key reasons:

  • High Atom Economy: The reaction involves the direct addition of hydrogen, generating minimal waste compared to multi-step cyclization or functionalization routes.

  • Process Robustness: Catalytic hydrogenation of pyridines is a well-established and highly reliable transformation in industrial settings.[7][8]

  • Simplified Purification: The use of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), allows for straightforward removal by filtration, which is far more practical at scale than chromatographic purification required for many other methods.[6]

  • Cost-Effectiveness: The starting materials are accessible, and the catalyst, while containing a precious metal, can often be recycled, making the overall process economically viable.

Alternative routes, such as the cyclization of amino alcohols or reductive amination, often involve more complex starting materials or hazardous reagents (e.g., LiAlH4) that are less suitable for large-scale operations.[6][9]

Process Chemistry and Scale-Up Considerations

Scaling a synthesis from the bench to a pilot plant introduces challenges that must be proactively managed. Key considerations for this process include catalyst selection, reaction conditions, and safety protocols.[6]

Catalyst and Solvent System

The choice of catalyst and solvent is critical for achieving high conversion, selectivity, and ensuring a safe process.

  • Catalyst: Palladium on Carbon (5% or 10% Pd/C) is the recommended catalyst. It offers an excellent balance of reactivity, cost, and ease of handling. While other catalysts like Platinum Oxide (PtO₂) or Rhodium-based catalysts are also effective for pyridine reduction, Pd/C is a widely used and dependable choice for this type of transformation.[10] A key safety consideration is that Pd/C is pyrophoric when dry and must be handled with care, typically as a water-wet paste or under an inert atmosphere.[6]

  • Solvent: Ethanol is the solvent of choice for this protocol. It provides good solubility for the pyridine substrate, is relatively inexpensive, has a favorable environmental and safety profile compared to alternatives like methanol, and is easily removed during work-up. While acidic solvents like acetic acid can sometimes accelerate the reaction by forming the pyridinium salt and preventing catalyst poisoning by the product amine, they introduce issues of corrosivity and more complex work-up procedures on a large scale.[11][12]

Reaction Parameters
  • Hydrogen Pressure: A pressure of 5-10 bar (approx. 70-150 psi) of hydrogen gas is typically sufficient to achieve a reasonable reaction rate without requiring highly specialized high-pressure reactors.

  • Temperature: The hydrogenation of the pyridine ring is an exothermic process.[6] The reaction is generally conducted at a moderately elevated temperature (40-60 °C) to ensure a good reaction rate. Careful temperature control is paramount on a large scale to prevent thermal runaways. The reaction should be initiated at a lower temperature and allowed to warm gradually.

  • Catalyst Loading: A catalyst loading of 1-5 mol% of Palladium is typically effective. Lowering the catalyst loading is economically advantageous but may require longer reaction times or higher pressures. Optimization studies are recommended to find the ideal balance for a specific reactor setup.

Overall Synthesis Workflow

The diagram below illustrates the complete workflow for the scale-up synthesis of this compound.

G cluster_0 PART 1: REACTION cluster_1 PART 2: WORK-UP & PURIFICATION start Precursor: 2-(3-Methoxybenzyl)pyridine reactor_setup Reactor Setup: - Charge Precursor & Ethanol - Inert with N₂ - Add 5% Pd/C (wet) start->reactor_setup 1.1 hydrogenation Catalytic Hydrogenation: - Pressurize with H₂ (5-10 bar) - Heat to 40-60 °C - Monitor H₂ uptake reactor_setup->hydrogenation 1.2 completion Reaction Completion: - Cool to RT - Vent H₂ - Purge with N₂ hydrogenation->completion 1.3 filtration Catalyst Filtration: - Filter through Celite® pad - Wash pad with Ethanol completion->filtration concentration Solvent Removal: - Concentrate filtrate under reduced pressure filtration->concentration 2.1 extraction Acid-Base Extraction: - Dissolve in Toluene - Extract with aq. HCl - Basify aqueous layer (NaOH) - Extract with Toluene concentration->extraction 2.2 purification Final Purification: - Dry organic layer (Na₂SO₄) - Filter and concentrate - Vacuum Distillation extraction->purification 2.3 final_product Final Product: This compound purification->final_product 2.4

Caption: Process flow diagram for the scale-up synthesis.

Detailed Experimental Protocol (100 g Scale)

This protocol describes the synthesis of this compound from 100 g of 2-(3-Methoxybenzyl)pyridine. All operations should be performed in a suitable pressure reactor by trained personnel.

Table 1: Reagent and Solvent Quantities

ComponentMolecular Wt.AmountMolesNotes
2-(3-Methoxybenzyl)pyridine199.25 g/mol 100.0 g0.502Starting Material
5% Palladium on Carbon (Pd/C)N/A10.0 g~5 mmol PdCatalyst (use 50% wet paste)
Ethanol (200 proof)46.07 g/mol 1.0 LN/AReaction Solvent
Celite®N/A20-30 gN/AFiltration Aid
Toluene92.14 g/mol 2 x 500 mLN/AExtraction Solvent
Hydrochloric Acid (3M aq.)36.46 g/mol ~500 mLN/AFor salt formation
Sodium Hydroxide (10M aq.)40.00 g/mol As neededN/AFor basification
Sodium Sulfate (anhydrous)142.04 g/mol 30-50 gN/ADrying Agent
Reaction Setup and Hydrogenation
  • Reactor Charging: Charge a suitable pressure reactor with 2-(3-Methoxybenzyl)pyridine (100.0 g, 0.502 mol) and Ethanol (1.0 L).

  • Inerting: Seal the reactor and purge the system with nitrogen gas for 15-20 minutes to remove all oxygen. This is a critical safety step.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst (10.0 g of 50% wet paste). The catalyst should never be allowed to dry in the air.

  • Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 0.5 bar, vent, and repeat two more times. Finally, pressurize the reactor to 8 bar of hydrogen.

  • Heating and Monitoring: Begin stirring and slowly heat the reaction mixture to 50 °C. The reaction is exothermic; monitor the temperature and hydrogen uptake closely. The reaction is complete when hydrogen uptake ceases (typically 8-16 hours).

  • Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.

Work-up and Purification
  • Catalyst Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (2 x 100 mL). Caution: The filter cake is pyrophoric and must not be allowed to dry. Quench the filter cake immediately and safely with plenty of water.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acid-Base Extraction:

    • Dissolve the crude residue in toluene (500 mL).

    • Transfer the solution to a separatory funnel and extract with 3M hydrochloric acid (2 x 250 mL). The product will move into the aqueous layer as the hydrochloride salt.

    • Combine the acidic aqueous layers, cool in an ice bath, and slowly basify by adding 10M sodium hydroxide until the pH is >12.

    • Extract the now basic aqueous layer with toluene (2 x 250 mL).

  • Final Purification:

    • Combine the organic extracts from the previous step and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

    • Purify the oil by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Analytical Quality Control

  • Reaction Monitoring: Progress can be monitored by TLC (staining with KMnO₄) or GC-MS by periodically taking a sample, filtering the catalyst, and analyzing the crude mixture.

  • Product Identification: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Purity should be determined by GC or HPLC analysis.

Table 2: Expected Results and Product Specifications

ParameterExpected ValueSpecification
Appearance Colorless to pale yellow oilConforms
Yield 85-95%>85%
Purity (GC) >98%>98.0% area
¹H NMR Conforms to structureConforms
Molecular Weight 205.30 g/mol MS (ESI+): 206.1 [M+H]⁺

Safety and Hazard Management

Handling the reagents and conditions for this synthesis requires strict adherence to safety protocols.

  • Hydrogen Gas: Highly flammable and explosive. All operations must be conducted in a well-ventilated area, away from ignition sources, and using spark-proof equipment.[13]

  • Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially after filtration when it is finely divided and may be partially dry. It must be handled under an inert atmosphere and never be allowed to dry in the air.[6] The filter cake should be immediately quenched with water after use.

  • Piperidine Derivatives: Piperidines are a class of organic bases that can be corrosive and toxic.[2] Handle with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9]

  • Exothermic Reaction: The hydrogenation is exothermic. Ensure the reactor has adequate cooling capacity and that temperature is monitored continuously to prevent a runaway reaction.[6]

Troubleshooting

Table 3: Common Issues and Recommended Solutions

IssuePotential CauseRecommended Solution
Incomplete Reaction - Inactive catalyst- Insufficient H₂ pressure- Low temperature- Use fresh, high-quality catalyst.- Check for leaks in the H₂ line; increase pressure if safe.- Gradually increase temperature to 60-65 °C.
Low Yield - Mechanical losses during work-up- Incomplete extraction- Ensure efficient transfer of materials.- Check pH during acid-base extraction to ensure complete salt formation and subsequent liberation of the free base.
Product Contamination - Incomplete hydrogenation- Byproducts from starting material- Increase reaction time or catalyst loading.- Ensure purity of the starting 2-(3-Methoxybenzyl)pyridine.- Perform efficient vacuum distillation for final purification.

References

  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol.
  • D'yachenko, I. A., et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Wikipedia. (n.d.). Piperidine.
  • ResearchGate. (n.d.).
  • Loba Chemie. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • News-Medical.net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Google Patents. (n.d.).
  • DTIC. (2025). Piperidine Synthesis.
  • Sigma-Aldrich. (n.d.). 2-methoxy-benzyl-piperidine.
  • BenchChem. (2025).
  • Molecules. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. PMC - NIH.
  • Angewandte Chemie. (n.d.).
  • ResearchGate. (2014).
  • PrepChem.com. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
  • Chemie Brunschwig. (n.d.).

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Application Notes & Protocols: Strategic Functionalization of the 2-(3-Methoxy-benzyl)-piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the chemical modification of "2-(3-Methoxy-benzyl)-piperidine," a valuable scaffold in medicinal chemistry. The protocols and insights detailed herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel piperidine-based compounds. This document emphasizes not only the practical execution of synthetic transformations but also the underlying chemical principles that govern these reactions, ensuring a foundation of expertise, trustworthiness, and authoritative scientific grounding.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, enabling precise interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring often serves as a key pharmacophoric feature, participating in crucial hydrogen bonding and ionic interactions. The specific compound, "this compound," presents a versatile starting material for the development of novel therapeutics, with the 2-substitution pattern offering a vector for exploring chemical space and the methoxybenzyl group providing a handle for further modifications or acting as a key binding element.

This guide will explore two primary avenues for the functionalization of the "this compound" core: N-functionalization of the piperidine nitrogen and C-H functionalization of the piperidine ring itself.

N-Functionalization: Modifying the Core Nitrogen

The secondary amine of the piperidine ring is a primary site for facile functionalization. These modifications are often crucial for modulating the physicochemical properties of the molecule, such as its basicity, lipophilicity, and metabolic stability.

N-Alkylation

N-alkylation introduces alkyl groups onto the piperidine nitrogen, a common strategy to probe for additional binding pockets in a target protein or to block metabolism at the nitrogen. Reductive amination is a robust and widely used method for this transformation.

Protocol 1: Reductive Amination for N-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq.).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative N-Alkylation Reactions

Alkylating AgentReducing AgentSolventTypical Yield
FormaldehydeNaBH(OAc)₃DCE>90%
AcetoneNaBH(OAc)₃DCM85-95%
CyclohexanoneNaBH(OAc)₃DCE80-90%
N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and can significantly alter the electronic properties of the piperidine nitrogen.

Protocol 2: N-Acylation with Acid Chlorides or Anhydrides

  • Reaction Setup: Dissolve this compound (1.0 eq.) in DCM (0.1 M) and add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the acid chloride or anhydride (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

N-Arylation

The introduction of an aryl group on the piperidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This modification can introduce favorable π-stacking interactions with biological targets.

Protocol 3: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a phosphine ligand such as Xantphos (4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Solvent Addition: Add a dry, deoxygenated solvent, such as toluene or dioxane (0.1 M).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

C-H Functionalization: Precision Chemistry on the Piperidine Ring

Direct C-H functionalization of the piperidine ring is a more advanced and powerful strategy for introducing molecular complexity. This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules. The regioselectivity of these reactions is a key challenge and is often controlled by the use of directing groups or by the inherent reactivity of the C-H bonds.

Piperidine_Functionalization Start This compound N_Func N-Functionalization Start->N_Func C_Func C-H Functionalization Start->C_Func N_Alkylation N-Alkylation N_Func->N_Alkylation N_Acylation N-Acylation N_Func->N_Acylation N_Arylation N-Arylation N_Func->N_Arylation C2_Func C2-Functionalization C_Func->C2_Func C3_Func C3-Functionalization C_Func->C3_Func C4_Func C4-Functionalization C_Func->C4_Func C6_Func C6-Functionalization C_Func->C6_Func

Figure 1: Strategies for functionalizing this compound.

Regioselectivity in Piperidine C-H Functionalization

The piperidine ring presents several distinct C-H bonds that can potentially undergo functionalization. The regiochemical outcome of these reactions is influenced by a combination of electronic and steric factors.

  • C2 and C6 (α-positions): These positions are electronically activated due to their proximity to the nitrogen atom. However, they are also sterically hindered, particularly the C2 position in our substrate due to the bulky methoxybenzyl group.

  • C3 and C5 (β-positions): These positions are electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen.[1][2]

  • C4 (γ-position): This position is generally the most sterically accessible and electronically neutral, making it a common site for functionalization.

Palladium-Catalyzed C-H Arylation at the C4 Position

Palladium-catalyzed C-H arylation is a powerful tool for forging carbon-carbon bonds.[3][4][5][6] By employing a directing group on the piperidine nitrogen, it is possible to achieve high regioselectivity. The use of an aminoquinoline-based directing group has been shown to be effective for directing C-H arylation to the C4 position of piperidines.[7][8]

Protocol 4: Directed C-H Arylation at C4

  • Installation of Directing Group: Acylate the nitrogen of this compound with 8-aminoquinoline-3-carboxylic acid using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

  • C-H Arylation:

    • Reaction Setup: In a glovebox, combine the N-aminoquinolyl amide of this compound (1.0 eq.), the aryl iodide (1.5 eq.), palladium(II) acetate (Pd(OAc)₂) (10 mol%), and potassium carbonate (K₂CO₃) (2.0 eq.) in a sealed vial.

    • Solvent and Additive: Add a mixture of pivalic acid (PivOH) (30 mol%) in a suitable solvent such as t-amyl alcohol.

    • Reaction Conditions: Heat the reaction mixture to 120 °C for 24-48 hours.

    • Monitoring: Monitor the reaction by LC-MS.

  • Removal of Directing Group: The aminoquinoline directing group can be removed under acidic conditions (e.g., concentrated HCl at elevated temperatures) to yield the C4-arylated piperidine.

Table 2: C-H Functionalization Strategies

PositionMethodCatalyst/ReagentKey Considerations
C4Directed C-H ArylationPd(OAc)₂ / Aminoquinoline DGRequires installation and removal of directing group.
C2Rhodium-Catalyzed C-H InsertionRh₂(esp)₂Can be highly stereoselective.
C3Indirect MethodsCyclopropanation/Ring-OpeningMulti-step sequence.[1][2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the functionalization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_func Functionalization cluster_post Post-Reaction Start This compound Protection N-Protection (if needed) e.g., Boc, Cbz Start->Protection N_Func N-Functionalization (Alkylation, Acylation, etc.) Protection->N_Func CH_Func C-H Functionalization (e.g., Arylation) Protection->CH_Func Workup Aqueous Workup & Extraction N_Func->Workup CH_Func->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization Deprotection Removal of Protecting Group Characterization->Deprotection Final_Product Final Product Deprotection->Final_Product

Figure 2: General experimental workflow for piperidine functionalization.

Conclusion

The functionalization of the "this compound" scaffold offers a rich landscape for the discovery of novel chemical entities with potential therapeutic applications. The protocols outlined in this guide provide a starting point for the exploration of both N-functionalization and C-H functionalization strategies. As with any synthetic endeavor, the optimization of reaction conditions and the careful characterization of products are paramount to success. The principles of modern synthetic organic chemistry, including the use of directing groups and transition metal catalysis, empower the medicinal chemist to navigate the complexities of piperidine functionalization with increasing precision and efficiency.

References

  • Li, X. (2021). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 3(10), 846-858. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Bora, U. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Inorganic and Nano-Metal Chemistry, 52(10), 1239-1264. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical reviews, 110(2), 624–655. [Link]

  • King, A. S., & Bower, J. F. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3953–3957. [Link]

  • Zheng, C., & You, S. L. (2020). Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(10), 2316–2330. [Link]

  • Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C-H and C-C activation. Angewandte Chemie International Edition, 59(36), 15476-15480. [Link]

  • Bower, J. F., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9726–9738. [Link]

  • Schnürch, M., & Spina, M. (2019). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Catalysts, 9(1), 66. [Link]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Zhang, P., & Chen, P. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Cell reports physical science, 1(1), 100001. [Link]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed, 31873946. [Link]

  • Maes, B. U. W., et al. (2010). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. Angewandte Chemie International Edition, 49(24), 4059-4062. [Link]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Bower, J. F., et al. (2018). Stereoselective and Regioselective Functionalization of Piperidines through C–H Activation. Angewandte Chemie International Edition, 57(34), 10932-10935. [Link]

  • LookChem. (n.d.). 3-(2-METHOXY-BENZYL)-PIPERIDINE. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2951-2962. [Link]

  • Brown, A. D., & Marsden, S. P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

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Troubleshooting & Optimization

overcoming challenges in the synthesis of "2-(3-Methoxy-benzyl)-piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxy-benzyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction

The 2-substituted piperidine motif is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The synthesis of this compound, while conceptually straightforward, can present several practical challenges that affect yield, purity, and stereoselectivity. This guide will address these issues with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and validated solutions.

Problem 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound via reductive amination of 2-piperidone with 3-methoxybenzaldehyde, followed by reduction, but I'm observing very low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this synthetic route can stem from several factors, primarily related to the efficiency of the initial condensation and the subsequent reduction steps.

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The initial condensation of a lactam like 2-piperidone with an aldehyde can be sluggish.

    • Expert Insight: The equilibrium may not favor the formation of the N-acyliminium ion intermediate. To drive the reaction forward, consider using dehydrating conditions. The use of a Dean-Stark apparatus to remove water azeotropically is a classic and effective method.

    • Protocol Enhancement: Activating the lactam carbonyl can also be beneficial. The use of trifluoromethanesulfonic anhydride can activate the amide for subsequent reduction and cyclization.[1]

  • Sub-optimal Reducing Agent: The choice of reducing agent is critical for the reduction of the intermediate iminium ion or the resulting enamine.

    • Expert Insight: Sodium borohydride (NaBH₄) may not be sufficiently reactive for this transformation under neutral conditions. More powerful or specialized reducing agents are often required.

    • Recommended Agents & Conditions:

      • Sodium triacetoxyborohydride (STAB): A milder and more selective reducing agent for reductive aminations. It is particularly effective for reactions involving less reactive amines and aldehydes.

      • Sodium cyanoborohydride (NaBH₃CN): Effective at slightly acidic pH, which can favor iminium ion formation. However, be mindful of the toxicity of cyanide byproducts.[2]

      • Catalytic Hydrogenation: Hydrogenation over a noble metal catalyst (e.g., Pd/C, PtO₂) is a clean and effective method for reducing the C=N bond. This can often be performed as a one-pot reaction following the initial condensation.

  • Alternative Synthetic Routes: If the reductive amination of 2-piperidone remains problematic, consider alternative, well-established routes to 2-substituted piperidines.

    • Alkylation of a Pre-formed Piperidine Ring: This involves the direct C-alkylation of a suitable piperidine derivative.

    • Hydrogenation of a Pyridine Precursor: Synthesis of 2-(3-methoxybenzyl)pyridine followed by catalytic hydrogenation is a robust and scalable method.[3][4]

Experimental Workflow: Hydrogenation of 2-(3-methoxybenzyl)pyridine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(3-methoxybenzyl)pyridine in Glacial Acetic Acid catalyst Add PtO₂ (Adams' catalyst) start->catalyst reactor Seal in High-Pressure Reactor catalyst->reactor purge Purge with H₂ Gas reactor->purge pressurize Pressurize with H₂ (e.g., 50-70 bar) purge->pressurize stir Stir at Room Temperature pressurize->stir filter Filter to Remove Catalyst stir->filter concentrate Concentrate in vacuo filter->concentrate basify Dissolve in H₂O & Basify with NaOH concentrate->basify extract Extract with Ether basify->extract dry Dry Organic Layer extract->dry distill Vacuum Distillation dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound via hydrogenation.

Problem 2: Formation of N-Alkylated and/or Di-Alkylated Byproducts

Question: I am trying to synthesize the target compound by direct alkylation of piperidine with 3-methoxybenzyl chloride, but I'm getting a mixture of N-alkylated and C,N-di-alkylated products. How can I improve the selectivity for C-alkylation?

Answer:

Direct alkylation of piperidine often leads to a mixture of products due to the comparable nucleophilicity of the nitrogen and the α-carbon (via an enamine intermediate). Achieving selective C-alkylation requires careful control of the reaction conditions and often necessitates a more sophisticated synthetic strategy.

Potential Causes & Solutions:

  • Direct N-Alkylation is Kinetically Favored: The lone pair on the nitrogen of piperidine is readily available for nucleophilic attack on the benzyl halide, making N-alkylation a fast and often predominant reaction.[5]

    • Expert Insight: To favor C-alkylation, it is often necessary to first form an enamine or an enolate equivalent of the piperidine ring, which then acts as the nucleophile.

    • Strategic Approach:

      • N-Protection: Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) to prevent N-alkylation.

      • Directed Metalation: Deprotonate the C2 position of the N-protected piperidine using a strong base like sec-butyllithium in the presence of a directing group like (-)-sparteine for asymmetric synthesis.

      • Alkylation: React the resulting organolithium species with 3-methoxybenzyl halide.

      • Deprotection: Remove the protecting group to yield the desired product.

  • Over-alkylation: The use of strong bases and an excess of the alkylating agent can lead to di-alkylation.

    • Expert Insight: Stoichiometric control is crucial. Use of approximately one equivalent of the alkylating agent is recommended. Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.[5]

  • Alternative C-C Bond Forming Reactions:

    • Grignard Reaction: The addition of a 3-methoxybenzyl Grignard reagent to a suitable piperidine-derived electrophile (e.g., an N-protected 2-piperidone or a cyclic imine) can be an effective way to form the desired C-C bond.[6][7][8] The reaction of Grignard reagents with pyridine N-oxides can also lead to 2-substituted piperidines after a reduction step.[9]

Decision Tree for Alkylation Strategy

G start Goal: Synthesize This compound q1 Is direct alkylation of piperidine leading to product mixtures? start->q1 strategy1 Adopt a strategy that favors C-alkylation over N-alkylation. q1->strategy1 Yes success High yield of desired C-alkylated product q1->success No yes_q1 Yes no_q1 No option1 N-Protection followed by Directed Metalation and Alkylation strategy1->option1 option2 Grignard reaction with a piperidine-derived electrophile (e.g., N-protected 2-piperidone) strategy1->option2 option3 Hydrogenation of 2-(3-methoxybenzyl)pyridine strategy1->option3 option1->success option2->success option3->success

Caption: Decision-making process for selecting a C-alkylation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying this compound?

A1: Purification can be challenging due to the basic nature of the product and the potential for closely related impurities.

  • Acid-Base Extraction: An initial workup involving an acid wash (e.g., with 1M HCl) to extract the basic product into the aqueous phase, followed by basification (e.g., with NaOH) and re-extraction into an organic solvent (e.g., dichloromethane or ether), is highly effective for removing non-basic impurities.

  • Chromatography: Column chromatography on silica gel is a common method. However, the basicity of the piperidine nitrogen can lead to tailing. To mitigate this, it is advisable to pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent). A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is usually effective.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.[10]

Q2: How can I control the stereochemistry at the C2 position to obtain a specific enantiomer?

A2: Achieving stereocontrol is a common goal in the synthesis of chiral piperidines. Several strategies can be employed:

  • Chiral Catalysis: Asymmetric hydrogenation of a 2-(3-methoxybenzyl)pyridine precursor using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand) can provide high enantioselectivity.

  • Biocatalysis: The use of enzymes, such as transaminases, can offer a highly stereoselective route to chiral 2-substituted piperidines.[11] This approach often proceeds under mild conditions and can provide excellent enantiomeric excess.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical outcome of an alkylation reaction. The auxiliary is then removed in a subsequent step.

  • Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid), followed by fractional crystallization.

Q3: My reaction involving 3-methoxybenzyl chloride is failing, while other benzyl chlorides work. What could be the issue?

A3: The methoxy group on the benzyl chloride can influence its reactivity.

  • Electronic Effects: The electron-donating nature of the methoxy group can make the benzylic carbon less electrophilic, potentially slowing down an Sₙ2 reaction.[12]

  • Sₙ1 Reactivity: Conversely, the methoxy group can stabilize a benzylic carbocation, potentially favoring an Sₙ1 pathway. This can lead to side reactions, especially in polar protic solvents.[12]

  • Troubleshooting: If you suspect a change in reactivity is the issue, consider switching to a more forcing reaction condition (e.g., higher temperature, longer reaction time) or using a more reactive electrophile (e.g., 3-methoxybenzyl bromide or iodide). Alternatively, switching to a different synthetic strategy that does not rely on this specific alkylation step may be necessary.

Summary of Reaction Conditions and Expected Yields

Synthetic RouteKey ReagentsTypical ConditionsExpected Yield (%)Key Challenges
Hydrogenation of Pyridine 2-(3-methoxybenzyl)pyridine, PtO₂, H₂Acetic Acid, 50-70 bar H₂80-95Catalyst handling, high pressure
Reductive Amination 2-Piperidone, 3-methoxybenzaldehyde, Reducing AgentNaBH(OAc)₃, DCE40-70Inefficient iminium formation
Directed C-Alkylation N-Boc-piperidine, s-BuLi, 3-methoxybenzyl bromideTHF, -78 °C60-85Stoichiometric strong base, low T
Grignard Addition N-Boc-2-piperidone, 3-methoxybenzylmagnesium chlorideTHF, 0 °C to rt50-75Grignard preparation, moisture

References

  • Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Available from: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition - PMC - NIH. Available from: [Link]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available from: [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of 4-(3-methoxy-benzyl)piperidine - PrepChem.com. Available from: [Link]

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

  • 12.4 Grignard Reagents | Organic Chemistry - YouTube. Available from: [Link]

  • 2-(3-Methoxyphenyl)piperidine | C12H17NO | CID 4262759 - PubChem - NIH. Available from: [Link]

  • Using Organometallic Reagents to Make C–C Bonds | Chapter 9 - Organic Chemistry (2nd Edition) - YouTube. Available from: [Link]

  • Reaction Between Grignard Reagents and Heterocyclic N-oxides - DiVA portal. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(3-Methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-(3-methoxy-benzyl)-piperidine. This molecule is a crucial intermediate in the development of various pharmacologically active compounds. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to enhance yield, purity, and reproducibility. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Part 1: Frequently Asked Questions (FAQs) - Synthetic Strategy

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method is the catalytic hydrogenation of the corresponding precursor, 2-(3-methoxybenzyl)pyridine. This method is favored for its high atom economy, relatively clean conversion, and scalability. The reaction involves the reduction of the pyridine ring to a piperidine ring using a heterogeneous catalyst, typically platinum or palladium-based, under a hydrogen atmosphere.

Key Advantages:

  • High Yield: When optimized, this method can achieve excellent yields.

  • Selectivity: Modern catalysts can selectively reduce the pyridine ring without affecting the benzyl ether group.

  • Scalability: Heterogeneous catalysis is well-suited for large-scale industrial production due to the ease of catalyst separation.

A common approach involves using Platinum(IV) oxide (PtO2), also known as Adams' catalyst, in an acidic solvent like acetic acid or with an acid additive like HCl in an alcohol solvent.

Q2: What are the critical parameters to control during the catalytic hydrogenation of 2-(3-methoxybenzyl)pyridine?

Success in this synthesis hinges on the meticulous control of several key parameters. The interplay between these factors determines the reaction's efficiency, selectivity, and final yield.

ParameterImpact on ReactionRecommended Range/Condition
Catalyst Choice & Loading Directly influences reaction rate and selectivity. PtO2 is highly effective, while Pd/C can sometimes lead to de-benzylation at higher temperatures.5-10 mol% PtO2 (Adams' catalyst)
Hydrogen Pressure Higher pressure increases the rate of hydrogenation.50-500 psi (3.4 - 34 atm). Higher pressures can sometimes reduce selectivity.
Solvent System Affects catalyst activity and substrate solubility. Acidic media (e.g., acetic acid, or ethanol with HCl) are crucial to activate the pyridine ring for reduction.Glacial Acetic Acid or Ethanol with 1-2 eq. of HCl.
Temperature Controls the reaction rate. Elevated temperatures can lead to side reactions like ether cleavage.25-50 °C. Monitor for exotherms.
Reaction Time Must be sufficient for complete conversion, which should be monitored by TLC or LC-MS.4-24 hours, depending on other parameters.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis. The solutions provided are based on mechanistic understanding and practical experience.

Problem 1: Low or incomplete conversion of the starting material, 2-(3-methoxybenzyl)pyridine.

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

Potential Causes & Solutions:

  • Cause A: Catalyst Inactivity or Poisoning.

    • Explanation: The platinum catalyst is highly sensitive to impurities. Sulfur compounds, strong chelating agents, or residual reagents from the previous synthetic step can poison the catalyst surface, rendering it inactive.

    • Solution:

      • Purify the Starting Material: Ensure the 2-(3-methoxybenzyl)pyridine is of high purity. Consider passing it through a short plug of silica gel or performing a distillation.

      • Use High-Quality Reagents: Employ high-purity hydrogen gas and fresh, high-grade solvents.

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning effects.

  • Cause B: Insufficient Pyridine Ring Activation.

    • Explanation: The hydrogenation of the aromatic pyridine ring requires protonation to activate it towards reduction. If the reaction medium is not sufficiently acidic, the reaction rate will be extremely slow.

    • Solution:

      • Verify Acidity: When using an alcohol solvent like ethanol, ensure that at least one equivalent of a strong acid (like HCl) is present.

      • Switch to Acetic Acid: Using glacial acetic acid as the solvent provides a sufficiently acidic environment and often leads to more consistent results.

Troubleshooting Workflow: Incomplete Conversion

G start Incomplete Conversion Observed check_purity Verify Purity of 2-(3-methoxybenzyl)pyridine start->check_purity check_catalyst Assess Catalyst Quality (Is it old or from a new bottle?) start->check_catalyst check_acidity Confirm Sufficient Acidity (e.g., presence of HCl or AcOH) start->check_acidity purify Action: Purify Starting Material (Chromatography/Distillation) check_purity->purify new_catalyst Action: Use Fresh Catalyst & Increase Loading (5 -> 10 mol%) check_catalyst->new_catalyst add_acid Action: Add Acid (HCl) or Switch to Acetic Acid Solvent check_acidity->add_acid rerun Re-run Reaction & Monitor purify->rerun new_catalyst->rerun add_acid->rerun

Caption: A workflow for diagnosing and solving incomplete conversion.

Problem 2: Formation of a major side product identified as 2-(3-hydroxybenzyl)piperidine.

Symptoms: Mass spectrometry analysis shows a peak corresponding to the loss of a methyl group (M-14 Da) from the desired product.

Potential Causes & Solutions:

  • Cause: Hydrogenolysis of the Methoxy Group.

    • Explanation: This side reaction is the cleavage of the methyl C-O bond of the methoxy group by hydrogen, which is catalyzed by platinum or palladium. This is more likely to occur under harsh conditions, such as elevated temperatures or prolonged reaction times.

    • Solution:

      • Reduce Reaction Temperature: Operate at room temperature (25 °C). The hydrogenation of the pyridine ring is typically exothermic, so initial cooling might be necessary for large-scale reactions.

      • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid leaving the reaction to stir for unnecessarily long periods.

      • Catalyst Choice: While PtO2 is generally effective, some literature suggests that rhodium-based catalysts (e.g., Rh/C) can sometimes offer better selectivity and reduce the risk of hydrogenolysis in sensitive substrates.

Synthetic Pathway and Side Reaction

G SM 2-(3-methoxybenzyl)pyridine reagents H₂, PtO₂ AcOH, 25-40°C SM->reagents Product This compound (Desired Product) SideProduct 2-(3-hydroxybenzyl)piperidine (Side Product) reagents->Product Desired Pathway (Hydrogenation) reagents->SideProduct Side Reaction (Hydrogenolysis)

Caption: The main synthetic route and the common hydrogenolysis side reaction.

Problem 3: The final product is isolated as a dark, viscous oil that is difficult to purify.

Symptoms: After work-up and solvent removal, the product is not a solid and proves difficult to handle and purify by column chromatography.

Potential Causes & Solutions:

  • Cause A: Residual Catalyst or Polymeric Byproducts.

    • Explanation: Fine particles of the platinum catalyst can be difficult to remove by simple filtration, leading to discoloration. Polymeric materials can also form under certain conditions.

    • Solution:

      • Improved Filtration: After the reaction, filter the mixture through a pad of Celite®. This will effectively remove the fine black catalyst particles.

      • Charcoal Treatment: If the color persists after filtration, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and filter through Celite® again.

  • Cause B: The Free Base is Naturally an Oil.

    • Explanation: Many piperidine derivatives exist as oils or low-melting-point solids in their free base form. This is a common physical property.

    • Solution: Salt Formation for Purification and Handling.

      • Convert to a Crystalline Salt: The most reliable method for purifying and handling amine products is to convert them into a crystalline salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are typically stable, crystalline solids that are easy to filter, wash, and dry.

      • Recrystallization: The resulting salt can then be recrystallized from an appropriate solvent system (e.g., ethanol/ether, isopropanol) to achieve high purity.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Materials:

  • 2-(3-methoxybenzyl)pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO2) (5 mol%)

  • Glacial Acetic Acid (approx. 10 mL per gram of substrate)

  • Parr Hydrogenation Apparatus or similar

  • Celite®

Procedure:

  • To a Parr hydrogenation bottle, add 2-(3-methoxybenzyl)pyridine.

  • Add the glacial acetic acid and swirl to dissolve the starting material.

  • Carefully add the Platinum(IV) oxide catalyst under a stream of nitrogen or argon. Caution: PtO2 can be pyrophoric.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel three times with nitrogen, followed by three times with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Begin vigorous stirring or shaking at room temperature (25 °C).

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Once hydrogen uptake ceases, depressurize the vessel and flush with nitrogen.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid or methanol.

    • Transfer the filtrate to a round-bottom flask and remove the acetic acid under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate (NaHCO3) solution until the aqueous layer is basic (pH > 8).

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product, typically as a light yellow oil.

Protocol 2: Purification via Hydrochloride Salt Formation

Materials:

  • Crude this compound free base

  • Diethyl ether or MTBE

  • 2M HCl in Diethyl Ether (or prepare by bubbling HCl gas through ether)

Procedure:

  • Dissolve the crude oil from Protocol 1 in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-basic impurities.

  • Dry the white solid under high vacuum to yield pure this compound hydrochloride.

References

  • Title: Synthesis of piperidines by catalytic hydrogenation of pyridines. Source: Organic Syntheses, Coll. Vol. 4, p.890 (1963); Vol. 36, p.74 (1956). URL: [Link]

  • Title: A Practical and Scalable Synthesis of a Key Piperidine Intermediate. Source: Organic Process Research & Development, 2005, 9 (5), pp 597–600. URL: [Link]

Technical Support Center: Synthesis of 2-(3-Methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Methoxy-benzyl)-piperidine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common side reactions and synthetic challenges, ensuring the integrity and efficiency of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and industrially relevant routes are:

  • Catalytic Hydrogenation of 2-(3-Methoxy-benzyl)-pyridine: This is a widely used method involving the reduction of the corresponding pyridine precursor. The choice of catalyst (e.g., PtO₂, Rhodium on carbon) and reaction conditions (pressure, temperature, solvent) are critical for success.[1][2][3]

  • Alkylation of Piperidine: This involves the direct N-alkylation of piperidine with a 3-methoxybenzyl halide or a related electrophile.[4][5] Alternatively, reductive amination of piperidine with 3-methoxybenzaldehyde offers another viable pathway.[4]

Q2: I'm observing a low yield in my catalytic hydrogenation of 2-(3-Methoxy-benzyl)-pyridine. What are the likely causes?

A2: Low yields in this reduction are often attributed to several factors:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can strongly coordinate to the metal catalyst, inhibiting its activity.[3] Traces of impurities in the starting material or solvent can also deactivate the catalyst.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low hydrogen pressure, or inadequate catalyst loading.

  • Formation of Byproducts: Side reactions, such as partial hydrogenation or hydrogenolysis of the methoxy group, can consume the starting material and reduce the yield of the desired product.

Q3: During the N-alkylation of piperidine with 3-methoxybenzyl chloride, I'm getting a significant amount of a byproduct. What could it be?

A3: A common byproduct in this reaction is the corresponding benzyl alcohol, formed through the competitive reaction of the benzyl chloride with hydroxide ions present under the reaction conditions.[4] The formation of this byproduct can be more pronounced with electron-donating groups like the methoxy group on the benzyl chloride, which can favor an SN1-type reaction mechanism.[4] Another possibility is the formation of a quaternary ammonium salt if an excess of the alkylating agent is used.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section provides a more detailed analysis of specific problems you might encounter during the synthesis of this compound, along with actionable solutions.

Problem 1: Incomplete Reduction and Formation of Tetrahydropyridine Intermediates in Catalytic Hydrogenation

Symptoms:

  • TLC or LC-MS analysis of the crude product shows the presence of starting material and one or more intermediates in addition to the desired piperidine derivative.

  • The isolated yield of this compound is lower than expected.

Root Cause Analysis: The hydrogenation of pyridine to piperidine is a stepwise process that proceeds through di- and tetrahydropyridine intermediates. If the reaction conditions are not optimal, these intermediates can accumulate in the reaction mixture. This can be due to:

  • Insufficient Catalyst Activity: The catalyst may be old, of low quality, or partially poisoned.

  • Suboptimal Reaction Conditions: Low hydrogen pressure, low temperature, or short reaction times can lead to incomplete reduction.[1]

  • Solvent Effects: The choice of solvent can influence the rate and selectivity of the hydrogenation.

Solutions:

  • Optimize Reaction Conditions:

    • Increase Hydrogen Pressure: Higher pressure generally favors complete reduction.

    • Increase Temperature: While higher temperatures can increase the reaction rate, they may also lead to more side reactions. Optimization is key.

    • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS until the starting material and intermediates are no longer observed.

  • Catalyst Selection and Handling:

    • Use a fresh, high-quality catalyst. Adams' catalyst (PtO₂) is often effective for pyridine reductions.[1]

    • Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

  • Solvent Choice:

    • Acidic solvents like glacial acetic acid can facilitate the reduction by protonating the pyridine nitrogen, making the ring more susceptible to hydrogenation.[1] However, this may also promote other side reactions.

Problem 2: Over-reduction and Hydrogenolysis of the Methoxy Group

Symptoms:

  • Mass spectrometry analysis of the product mixture reveals the presence of 2-benzylpiperidine (lacking the methoxy group).

  • NMR analysis shows the absence of the characteristic methoxy signal.

Root Cause Analysis: While the pyridine ring is the primary site of reduction, under harsh hydrogenation conditions, the methoxy group on the benzyl ring can undergo hydrogenolysis, leading to the formation of a methyl group or complete removal. This is more likely to occur with highly active catalysts like Palladium on carbon (Pd/C) at elevated temperatures and pressures.

Solutions:

  • Select a Milder Catalyst: Consider using a less active catalyst, such as Rhodium on carbon, or a modified catalyst system to improve selectivity.

  • Optimize Reaction Conditions:

    • Lower the Temperature: Perform the reaction at or near room temperature if possible.

    • Reduce Hydrogen Pressure: Use the minimum pressure required for the complete reduction of the pyridine ring.

  • Use a Catalyst Poison: In some cases, the addition of a small amount of a catalyst poison, like pyridine itself, can selectively inhibit the hydrogenolysis reaction without significantly affecting the desired hydrogenation.[6]

Problem 3: N-Alkylation vs. C-Alkylation in Piperidine Synthesis

Symptoms:

  • When attempting to synthesize a 3-substituted piperidine as a precursor, you observe the formation of the N-alkylated byproduct.

Root Cause Analysis: The nitrogen atom in piperidine is generally more nucleophilic than the carbon atoms of the ring. Direct alkylation of piperidine will almost exclusively occur at the nitrogen. To achieve C-alkylation, a different synthetic strategy is required.

Solutions:

  • Protect the Nitrogen: Before attempting C-alkylation, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz). This allows for the selective functionalization of the carbon skeleton.

  • Use a Directed Lithiation Strategy: N-protected piperidines can be selectively deprotonated at the C2 or C3 position using a strong base like n-butyllithium, followed by quenching with an electrophile.

  • Alternative Synthetic Routes: Consider synthesizing the desired substituted piperidine from a different starting material, such as a substituted pyridine that can be subsequently reduced.

Data and Protocols

Table 1: Comparison of Catalysts for Pyridine Hydrogenation
CatalystTypical ConditionsAdvantagesPotential Side Reactions
PtO₂ (Adams' catalyst) H₂ (50-70 bar), Acetic Acid, RTEffective for a wide range of substituted pyridines.[1]Can cause hydrogenolysis under harsh conditions.
Rhodium on Carbon (Rh/C) H₂ (lower pressure), various solventsGenerally milder than PtO₂, can offer better selectivity.[1]May be less active for some substrates.
Palladium on Carbon (Pd/C) H₂ (variable pressure), various solventsHighly active, but can be non-selective.Prone to causing hydrogenolysis of sensitive functional groups.[6]
Ruthenium Dioxide (RuO₂) H₂ (high pressure and temperature)Effective for certain substrates.[1]Requires harsh conditions, increasing the risk of side reactions.
Experimental Protocol: Catalytic Hydrogenation of 2-(3-Methoxy-benzyl)-pyridine
  • To a solution of 2-(3-Methoxy-benzyl)-pyridine (1.0 eq.) in glacial acetic acid (5 mL per 1.0 g of substrate), add PtO₂ (5 mol%).[1]

  • Place the reaction mixture in a high-pressure reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.[1]

  • Stir the reaction at room temperature for 6-10 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Quench the filtrate with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Synthesis of this compound and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Side Reactions Start 2-(3-Methoxy-benzyl)-pyridine Product This compound Start->Product Catalytic Hydrogenation (e.g., PtO₂, H₂) Side1 Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) Start->Side1 Incomplete Reaction Side2 Hydrogenolysis Product (2-Benzylpiperidine) Start->Side2 Harsh Conditions (e.g., High Temp/Pressure)

Caption: Main synthetic route and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Hydrogenation

start Low Yield Observed check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity incomplete Incomplete Reaction? check_purity->incomplete byproducts Byproducts Present? incomplete->byproducts No optimize_cond Optimize Conditions: - Increase H₂ Pressure - Extend Reaction Time - Change Solvent incomplete->optimize_cond Yes check_catalyst Check Catalyst: - Use Fresh Catalyst - Increase Loading byproducts->check_catalyst No identify_byprod Identify Byproducts (e.g., Hydrogenolysis) byproducts->identify_byprod Yes success Improved Yield optimize_cond->success check_catalyst->success milder_cond Use Milder Conditions: - Lower Temperature - Change Catalyst (e.g., Rh/C) identify_byprod->milder_cond milder_cond->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • ACS Publications. (n.d.). A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. Organic Process Research & Development.
  • Wikipedia. (n.d.). 2-Benzylpiperidine.
  • Benchchem. (n.d.). A Comparative Guide to 2-Benzylpiperidine and N-Benzylpiperidine as Synthetic Precursors.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.).
  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound?.
  • Reddit. (2024, January 13). Removing Pyridine. r/chemistry.
  • ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
  • Plant Care. (2026, January 1). How to Choose Piperidines: A Complete Buyer's Guide.
  • RSC Publishing. (n.d.). Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine.
  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?.
  • Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Journal of Organic Chemistry, 66, 5264-5265.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324.
  • Sigma-Aldrich. (n.d.). This compound.
  • PMC. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. NIH.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction....
  • PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
  • Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine.
  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022, February 1).

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Technical Support Center: Optimizing Chiral Resolution of 2-(3-Methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chiral resolution of 2-(3-Methoxy-benzyl)-piperidine. This guide is designed to provide practical, in-depth answers and troubleshooting strategies to address the common challenges encountered during the separation of this compound's enantiomers. As Senior Application Scientists, we've structured this resource to not only provide protocols but to explain the scientific reasoning behind them, ensuring you can adapt and optimize these methods for your specific needs.

Section 1: Frequently Asked Questions (FAQs) - Method Selection & Initial Setup

This section addresses the preliminary decisions crucial for designing a successful resolution strategy.

Q1: What are the primary methods for resolving racemic this compound, and how do I choose the best one for my scale?

A1: There are two principal methods for resolving chiral amines like this compound: classical diastereomeric salt crystallization and chiral chromatography.

  • Classical Diastereomeric Salt Crystallization: This is a robust and widely used technique, especially for large-scale production, due to its cost-effectiveness.[1] The process involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[2][3][4][5][6][7] These salts have different physical properties, notably solubility, which allows one to be selectively crystallized from a suitable solvent.[2][3][4]

  • Chiral Chromatography (HPLC/SFC): This method offers high resolution and is excellent for analytical and semi-preparative scales.[1] It is particularly advantageous when you need high purity for both enantiomers or when crystallization proves difficult.[1] Supercritical Fluid Chromatography (SFC) is an increasingly popular "green chemistry" alternative to HPLC, offering faster separations and significantly reduced organic solvent consumption.[1][8][9]

Decision Criteria:

Factor Diastereomeric Salt Crystallization Chiral Chromatography (HPLC/SFC)
Scale Ideal for large, multi-gram to kilogram scale. Best for analytical, milligram to multi-gram scale.[1]
Cost Generally lower reagent and equipment cost for large scale.[1] Higher initial investment in columns and instrumentation.
Development Time Can be labor-intensive; requires screening of multiple resolving agents and solvents.[4][10] Method development can be rapid with modern column screening systems.[11]
Yield Yield is theoretically limited to 50% for the desired enantiomer unless a racemization/recycle process is implemented.[4][12] High recovery of both enantiomers is possible.

| Purity | High enantiomeric excess (% ee) is achievable, often requiring recrystallization. | Excellent enantiomeric purity is typically achieved. |

Q2: Which chiral resolving agents are most effective for a secondary amine like this compound?

A2: The success of a classical resolution hinges on the choice of the resolving agent.[13] For basic compounds like your target amine, chiral acids are the resolving agents of choice.[5][7][14] The most common and effective agents include:

  • Tartaric Acid Derivatives: (+)-Dibenzoyl-D-tartaric acid (DBTA) and (+)-Di-p-toluoyl-D-tartaric acid (DTTA) are highly effective and widely used. They are known for forming highly crystalline salts.[2]

  • Mandelic Acid: (S)-Mandelic acid is another excellent choice that often yields salts with high enantiomeric excess in a single crystallization.[3]

  • Camphorsulfonic Acid: (1S)-(+)-10-Camphorsulfonic acid is a strong acid that can be particularly effective for forming stable salts with less basic amines.[3][4]

It is standard practice to screen several resolving agents and solvents to find the optimal combination for your specific molecule.[4][13]

Q3: What analytical method should I use to determine the enantiomeric excess (% ee) of my resolved sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely adopted technique for reliably determining the enantiomeric composition of chiral compounds.[15][16]

A typical workflow involves:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are highly effective for a broad range of chiral amines and are an excellent starting point.[15][16]

  • Method Development: A screening process using different mobile phases (e.g., hexane/isopropanol, acetonitrile/methanol) is performed to find conditions that provide baseline separation of the two enantiomers.[11]

  • Additive Use: For basic amines, adding a small amount of an amine additive (like diethylamine, DEA) to the mobile phase is crucial for achieving good peak shape and preventing interactions with the column's silica surface.[11][15]

  • Quantification: The % ee is calculated from the peak areas of the two enantiomers in the chromatogram.

Section 2: Troubleshooting Guide - Classical Resolution

This section provides solutions to common problems encountered during diastereomeric salt crystallization.

Problem 1: My diastereomeric salt is "oiling out" instead of crystallizing.

Causality: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the salt's melting point being lower than the crystallization temperature or excessively high solubility in the chosen solvent.

Solutions:

  • Change the Solvent: This is the most critical parameter.[13] Experiment with solvents of different polarity or use solvent mixtures (e.g., ethanol/water, acetone/heptane). The goal is to find a system where the desired salt is sparingly soluble at a lower temperature.

  • Reduce the Temperature Slowly: A controlled, slow cooling profile is critical for promoting crystal growth over oil formation.[13] Crash cooling often leads to amorphous precipitation or oiling.

  • Lower the Concentration: A highly supersaturated solution is more likely to oil out.[13] Try using a more dilute solution to slow down the precipitation process.

  • Use Seeding: Introduce a small crystal of the desired diastereomeric salt (if available from a previous small-scale attempt) to the supersaturated solution to act as a template for crystal growth.[13]

Problem 2: The yield of my desired enantiomer is very low (<25%).

Causality: A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[12] This can be due to suboptimal solubility, premature isolation, or equilibrium limitations.[12]

Solutions:

  • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt.[12] Experiment with lower final crystallization temperatures to maximize precipitation.

  • Adjust Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is a common starting point, this can be optimized.[13] Using 0.5 equivalents of the resolving agent can sometimes be more effective, as it forces a competition where the less soluble salt precipitates more selectively.[12]

  • Recrystallize the Mother Liquor: The mother liquor is enriched in the other diastereomer. It's possible to isolate this salt, liberate the amine, and attempt resolution with the opposite enantiomer of the resolving agent (e.g., using (-)-DBTA if you started with (+)-DBTA).

  • Consider Racemization-Recycle: For advanced optimization, the unwanted enantiomer from the mother liquor can often be racemized and recycled back into the process, improving the overall process yield beyond the theoretical 50% limit.[12]

Problem 3: The enantiomeric excess (% ee) of my crystallized product is poor.

Causality: Low enantiomeric purity after the initial crystallization means that the undesired diastereomer has co-precipitated with the desired one. This happens when the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent system.

Solutions:

  • Recrystallization: This is the most common solution. Dissolve the enriched salt in a minimal amount of hot solvent and allow it to recrystallize slowly. Each recrystallization step should progressively increase the diastereomeric (and thus enantiomeric) purity.

  • Screen Different Resolving Agents: The choice of resolving agent is crucial.[13] A different chiral acid may form salts with a much larger solubility difference, leading to a more efficient separation.[3]

  • Screen Different Solvents: The relative solubility of the two diastereomers is highly dependent on the solvent. A systematic screening of solvents can reveal a system that provides much higher selectivity.[13]

Experimental Protocol: General Diastereomeric Salt Resolution

This protocol provides a starting point for the resolution of (±)-2-(3-Methoxy-benzyl)-piperidine.

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-DBTA) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring. The reaction is typically exothermic.[6]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Once crystallization begins, allow the flask to stand undisturbed for several hours, or overnight, to maximize crystal growth.[6]

    • Further cool the mixture in an ice bath or refrigerator to maximize the yield of the precipitated salt.

  • Isolation and Liberation of the Amine:

    • Collect the crystals by suction filtration and wash them with a small amount of cold solvent.[6]

    • Dry the diastereomeric salt crystals.

    • Suspend the dried salt in water and add a strong base (e.g., 50% NaOH solution) until the pH is >12 to liberate the free amine.[2]

    • Extract the liberated amine into an organic solvent (e.g., dichloromethane or diethyl ether) three times.[2]

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the product using a validated chiral HPLC method.

Workflow & Troubleshooting Diagrams

G cluster_0 Classical Resolution Workflow RacemicAmine Racemic Amine (±)-2-(3-Methoxy-benzyl)-piperidine ResolvingAgent Chiral Resolving Agent (e.g., (+)-DBTA) Solvent Solvent (e.g., Ethanol)

Troubleshooting

Section 3: Troubleshooting Guide - Chiral Chromatography (HPLC/SFC)

Problem 1: I am not getting any separation between the enantiomers.

Causality: A lack of separation (co-elution) means that the chiral stationary phase (CSP) is not discriminating between the two enantiomers under the current conditions. Chiral recognition is a highly specific interaction that depends on the analyte, the CSP, and the mobile phase.[17]

Solutions:

  • Screen Different CSPs: This is the most effective approach. There is no universal CSP.[8] Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are a good starting point, but if they fail, try other types like cyclodextrin or Pirkle-type columns.[15][]

  • Change the Mobile Phase Mode: If you are using normal phase (e.g., hexane/alcohol), switch to polar organic mode (e.g., acetonitrile/methanol) or reversed-phase (e.g., water/acetonitrile). Different modes can completely change the selectivity.[11]

  • Vary the Alcohol Modifier: In normal phase, changing the alcohol (e.g., from isopropanol to ethanol) can have a dramatic effect on separation.[11]

  • Add an Acidic Additive: While counterintuitive for a basic analyte, sometimes a small amount of an acidic additive (like trifluoroacetic acid - TFA, or methanesulfonic acid) can improve separation on certain polysaccharide CSPs by altering interactions.[19]

Problem 2: The peaks are broad and tailing.

Causality: Poor peak shape for basic compounds like piperidines is almost always caused by undesirable secondary interactions with acidic silanol groups on the silica support of the CSP.[15]

Solutions:

  • Add a Basic Modifier: This is essential. Add a small concentration (typically 0.1% - 0.5%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[11][15] This amine will "shield" the analyte from the acidic silanols, resulting in sharp, symmetrical peaks.

  • Optimize Additive Concentration: Too little additive will not be effective, while too much can sometimes reduce retention or selectivity. Experiment with the concentration to find the optimal balance.

  • Use an Immobilized CSP: Immobilized polysaccharide CSPs are more robust and can tolerate a wider range of solvents and additives, which can help in method development to improve peak shape.[15]

Experimental Protocol: Chiral HPLC/SFC Method Development Screening
  • Column Selection: Choose a set of 3-4 complementary chiral columns. A good starting set would be columns based on amylose and cellulose phenylcarbamate derivatives.[15][16]

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10 v/v) + 0.1% DEA

    • Polar Organic Mode:

      • Mobile Phase C: Acetonitrile (ACN) / Methanol (MeOH) (90:10 v/v) + 0.1% DEA

  • Screening Protocol:

    • Equilibrate the first column with Mobile Phase A.

    • Inject the racemic sample of this compound.

    • Run the isocratic method and evaluate the chromatogram for separation.

    • Repeat for Mobile Phases B and C.

    • Repeat the entire process for each column in the screening set.

  • Optimization:

    • Once a "hit" (partial or full separation) is identified, optimize the separation by adjusting the ratio of the mobile phase components (e.g., changing from 90:10 to 80:20 Hexane/IPA) to fine-tune the retention and resolution.

    • Adjust the flow rate and column temperature to further improve efficiency.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • Wikipedia. (n.d.). Chiral resolution.
  • BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
  • BenchChem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chiral Piperidine Derivatives.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.

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Technical Support Center: Navigating Solubility Challenges of 2-(3-Methoxy-benzyl)-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

Researchers and drug development professionals frequently encounter obstacles related to the poor aqueous solubility of promising therapeutic candidates. Derivatives of 2-(3-Methoxy-benzyl)-piperidine represent a class of compounds with significant pharmacological potential, yet their inherent physicochemical properties often lead to difficulties in achieving desired concentrations in aqueous media for biological assays and preclinical studies.

The core structure, featuring a lipophilic benzyl group and a basic piperidine moiety, contributes to this challenge. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, is a saturated heterocycle that can be quite nonpolar, especially when substituted with bulky, lipophilic groups like the methoxy-benzyl fragment.[1] This guide provides a comprehensive, question-and-answer-based framework for systematically troubleshooting and overcoming the poor solubility of these valuable compounds.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial questions and provides a logical workflow for diagnosing and addressing solubility issues.

Q1: My this compound derivative won't dissolve in my aqueous assay buffer. What is the underlying reason for this?

A1: The poor aqueous solubility of your compound is likely due to its molecular structure. The this compound scaffold possesses a significant nonpolar surface area contributed by the benzyl and piperidine rings. While the piperidine nitrogen is basic and can be protonated to form a more soluble salt, the overall lipophilicity (fat-loving nature) of the molecule dominates in neutral aqueous solutions, leading to low solubility. The methoxy group, while containing an oxygen, only marginally increases hydrophilicity and can, in some contexts, enhance lipophilic character.[2][3]

Q2: I'm currently dissolving my compound in DMSO as a stock solution, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is a classic problem known as "compound precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but crashes out when introduced to the aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility, typically not exceeding 1%, as higher concentrations can affect biological systems.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent before the final dilution into the assay medium.[1]

  • Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent the compound from reaching a supersaturated state upon dilution.

Q3: What is the first experimental step I should take to systematically improve the solubility of my compound?

A3: The most critical first step is to determine the pH-dependent solubility profile of your compound. Since your molecule contains a basic piperidine nitrogen, its charge state, and therefore its solubility, will be highly dependent on the pH of the solution.[4][5] By understanding how solubility changes with pH, you can make informed decisions about buffer selection and whether pH modification is a viable strategy.

The basicity of the piperidine nitrogen is described by its pKa, which is the pH at which 50% of the molecules are in their ionized (protonated) form. For the closely related compound, 2-benzylpiperidine, the predicted pKa is approximately 10.55.[6] This suggests that at pH values significantly below 10.55, your compound will be predominantly in its more soluble, protonated (salt) form.

Part 2: Detailed Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step protocols for key solubilization techniques.

Guide 1: Determining the pH-Dependent Solubility Profile

Rationale: This protocol will allow you to quantify the solubility of your this compound derivative across a physiologically relevant pH range. The resulting data is essential for selecting appropriate buffer systems and guiding further optimization strategies.[7][8]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) weigh_compound Weigh excess compound into separate vials add_buffer Add known volume of each buffer to vials weigh_compound->add_buffer equilibrate Equilibrate (e.g., 24-48h at 37°C with shaking) add_buffer->equilibrate separate Separate solid/liquid (Centrifuge/Filter) equilibrate->separate sample Sample supernatant separate->sample quantify Quantify concentration (e.g., HPLC-UV, LC-MS) sample->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining pH-solubility profile.

Step-by-Step Protocol:

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range. Recommended buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffers (for pH 6.8 and 7.4).[7]

  • Add Excess Compound: Add an excess amount of your solid this compound derivative to a vial for each buffer condition. Ensure there is enough solid so that some remains undissolved at equilibrium.

  • Equilibration: Add a precise volume of the respective buffer to each vial. Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure saturation is reached.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the supernatant through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Calculate the solubility at each pH point (e.g., in mg/mL or µM) and plot the results to visualize the pH-solubility profile.

Interpreting the Results:

Expected Outcome Interpretation & Next Steps
High solubility at low pH (<5), low solubility at high pH (>7)This is typical for a basic compound.[4] For your experiments, use a buffer with a pH where solubility is maximal (e.g., pH 4.5). If the required concentration is still not achieved, proceed to advanced techniques.
Low solubility across the entire pH rangeThe compound is highly lipophilic, and pH modification alone is insufficient. Proceed directly to co-solvency or complexation strategies.
Guide 2: Co-Solvent Solubilization

Rationale: If pH adjustment is insufficient, using a water-miscible organic solvent (co-solvent) can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous medium.[7] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cosolvent Prepare Co-solvent Mixtures (e.g., 10%, 20%, 40% Ethanol in Buffer) weigh_compound Weigh excess compound into separate vials add_mixture Add known volume of each mixture to vials weigh_compound->add_mixture equilibrate Equilibrate (e.g., 24-48h with shaking) add_mixture->equilibrate separate Separate solid/liquid (Centrifuge/Filter) equilibrate->separate sample Sample supernatant separate->sample quantify Quantify concentration (e.g., HPLC-UV) sample->quantify plot Plot Solubility vs. % Co-solvent quantify->plot

Caption: Workflow for co-solvent solubility screening.

Step-by-Step Protocol:

  • Select Buffer: Choose an aqueous buffer in which to prepare your co-solvent mixtures. Based on your pH-solubility profile, an acidic buffer (e.g., pH 4.5) is a good starting point.

  • Prepare Mixtures: Create a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20%, 40% v/v of ethanol in pH 4.5 acetate buffer).

  • Determine Solubility: Following the same procedure as the pH-solubility protocol (Guide 1, steps 2-6), determine the saturation solubility of your compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration.

Considerations:

  • Toxicity: Be mindful of the final co-solvent concentration in your biological assay, as high levels can be toxic to cells or interfere with enzymatic activity.

  • Precipitation: Even with co-solvents, the compound may still precipitate upon further dilution into a final assay medium with a lower co-solvent percentage. Always verify solubility in the final experimental conditions.

Part 3: Advanced Solubilization Strategies

When pH modification and co-solvents fail to provide the required solubility, more advanced formulation techniques should be considered.

FAQ 1: When should I consider forming a salt of my compound?

A1: Salt formation is a powerful and widely used strategy to significantly improve the solubility and dissolution rate of basic pharmaceutical compounds.[10] You should consider this approach if:

  • You need a solid form of the compound with improved handling and stability characteristics.

  • The required solubility for in vivo studies (e.g., oral dosing) cannot be achieved with simple formulations.

  • The free base form has poor long-term stability in solution.

The "pKa rule" suggests that for efficient salt formation, the pKa of the protonated base (your compound) should be at least 2-3 units higher than the pKa of the acidic counter-ion.[1][11] Given the predicted pKa of ~10.5 for your compound's piperidine nitrogen, a wide range of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) would be suitable for forming stable salts.

FAQ 2: How can cyclodextrins help, and when are they appropriate?

A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your this compound derivative, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[1][12]

This strategy is particularly useful for:

  • Increasing the apparent solubility of a compound in an aqueous solution for in vitro assays.

  • Formulations where the use of organic co-solvents is not permissible.

  • Improving the stability of a compound by protecting it within the cyclodextrin cavity.[12]

Mechanism of Cyclodextrin Solubilization:

G cluster_system Aqueous System Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin encapsulation of a guest molecule.

Protocol: Preparing a Cyclodextrin Inclusion Complex (Co-evaporation Method)

  • Dissolve Cyclodextrin: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in water.

  • Dissolve Compound: Dissolve your this compound derivative in a minimal amount of a volatile organic solvent (e.g., ethanol or methanol).

  • Mix Solutions: Slowly add the compound solution to the aqueous cyclodextrin solution with continuous stirring.

  • Evaporate Solvent: Stir the mixture for 24 hours and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a solid powder.

  • Characterize: The resulting powder is the inclusion complex, which can then be dissolved in an aqueous buffer to assess its solubility.[1][6]

Summary and Decision-Making Workflow

The following diagram provides a logical decision-making tree to guide your solubilization strategy for this compound derivatives.

G decision decision outcome outcome start Start: Poorly Soluble Compound ph_profile Determine pH-Solubility Profile start->ph_profile is_ph_sufficient Is solubility sufficient in acidic buffer? ph_profile->is_ph_sufficient cosolvent_screen Screen Co-solvents (Ethanol, PG, PEG 400) is_ph_sufficient->cosolvent_screen No success Solubility Enhanced is_ph_sufficient->success Yes is_cosolvent_sufficient Is solubility sufficient with acceptable % co-solvent? cosolvent_screen->is_cosolvent_sufficient advanced_techniques Proceed to Advanced Techniques is_cosolvent_sufficient->advanced_techniques No is_cosolvent_sufficient->success Yes which_advanced Need solid form for in vivo? Or assay forbids co-solvents? advanced_techniques->which_advanced salt_formation Pursue Salt Formation which_advanced->salt_formation Yes (Solid Form) cyclodextrin Use Cyclodextrin Complexation which_advanced->cyclodextrin No (Aqueous Assay) salt_formation->success cyclodextrin->success

Caption: Decision tree for solubility enhancement.

References

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  • Siepe, S., et al. (2007). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available from: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Available from: [Link]

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  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]

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Technical Support Center: Synthesis of 2-(3-Methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2-(3-Methoxy-benzyl)-piperidine. The piperidine scaffold is a crucial building block in medicinal chemistry, and controlling byproduct formation is paramount for ensuring high purity, yield, and safety of the final compound.[1] This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to address common challenges encountered during its synthesis.

Section 1: Understanding the Primary Synthetic Pathway

The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 2-(3-Methoxy-benzyl)-pyridine. This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst.[2][3]

While seemingly straightforward, this pathway is susceptible to several side reactions that can significantly impact yield and purity. The primary challenges include over-reduction of the benzyl ring and incomplete reaction.

Diagram 1: Primary Synthetic Route

Start 2-(3-Methoxy-benzyl)-pyridine Product This compound Start->Product H₂, Catalyst (e.g., PtO₂, Rh/C) Acidic Solvent (e.g., Acetic Acid) Byproduct 2-(3-Methoxy-cyclohexyl)-piperidine (Over-reduction Byproduct) Start->Byproduct Harsh Conditions (High T, High P) Non-selective Catalyst (e.g., Ni, Pd/C)

Caption: Primary synthetic route and a key byproduct.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction is producing a significant amount of 2-(3-Methoxy-cyclohexyl)-piperidine. What is causing this "over-reduction" and how can I prevent it?

A1: Over-reduction, the saturation of the benzyl aromatic ring to a cyclohexane ring, is a common byproduct when reaction conditions are too harsh or the catalytic system is not selective enough.[4] The stability of the benzene ring requires more forcing conditions to reduce compared to a pyridine ring, but improper control can lead to the undesired product.[4][5]

Causality:

  • High Temperature & Pressure: Aggressive conditions provide the necessary activation energy to overcome the aromatic stability of the benzyl group.[6]

  • Catalyst Choice: Highly active, non-selective catalysts like Raney Nickel or certain Palladium catalysts can promote hydrogenation of both aromatic systems.[7]

  • Prolonged Reaction Time: Leaving the reaction for an extended period after the pyridine ring has been fully reduced can lead to the slower reduction of the benzyl ring.

Solutions:

  • Catalyst Selection: Switch to a more selective catalyst. Rhodium-on-carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic solvent like glacial acetic acid are known to be highly selective for the hydrogenation of the pyridine ring while leaving the benzyl ring intact.[2][8] Rhodium-based catalysts, in particular, are often cited for their high selectivity in pyridine reductions without significant C-N bond cleavage.[2]

  • Condition Optimization: Reduce the hydrogen pressure and reaction temperature. Start with milder conditions (e.g., 50-70 bar H₂ at room temperature) and monitor the reaction progress closely.[8]

  • Solvent System: The use of an acidic solvent like acetic acid can protonate the pyridine nitrogen, activating it for reduction and thereby increasing the selectivity of the reaction.[8][9]

Q2: The reaction is sluggish and a lot of starting material, 2-(3-Methoxy-benzyl)-pyridine, remains even after 24 hours. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to insufficient catalyst activity, poor mass transfer, or catalyst poisoning.

Causality:

  • Catalyst Deactivation: The catalyst may be old, of poor quality, or poisoned by impurities in the starting materials or solvent (e.g., sulfur compounds). Pyridine itself can sometimes act as a catalyst poison for certain systems, though in this intramolecular context it is the substrate.[10]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

  • Poor Mixing: In a heterogeneous catalytic system, inefficient stirring prevents proper interaction between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst surface.

Solutions:

  • Verify Catalyst Activity: Test the catalyst on a known standard reaction (e.g., hydrogenation of cyclohexene) to ensure it is active. Always use a fresh batch of high-quality catalyst.

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[8]

  • Enhance Mass Transfer: Ensure vigorous and efficient stirring to maintain the catalyst in suspension and improve gas-liquid mixing.[2]

  • Increase Hydrogen Pressure: Gradually increasing the hydrogen pressure can enhance the reaction rate.[2]

  • Purify Starting Materials: Ensure the starting pyridine derivative and solvent are free from potential catalyst poisons.

Q3: Besides over-reduction, are there other potential byproducts I should be aware of?

A3: Yes. While over-reduction is the most cited issue for this specific transformation, other side reactions can occur depending on the synthetic route and conditions.

  • Ring Opening (Hydrogenolysis): Under very harsh conditions, particularly with catalysts like Raney Nickel, the C-N bond of the newly formed piperidine ring can cleave, leading to ring-opened byproducts like pentylamines.[2] This is a form of over-reduction and is minimized by using more selective catalysts like Rhodium.[2]

  • N-Alkylation (in alternative syntheses): If you are using an alternative route like reductive amination, it's possible to get N-alkylation byproducts.[11][12] Reductive amination is a powerful method that involves reacting an amine with a carbonyl compound to form an imine, which is then reduced.[13][14] However, controlling the reaction to achieve mono-alkylation can be challenging.[11][12]

Section 3: Optimized & Validated Protocols

Protocol 1: Selective Catalytic Hydrogenation of 2-(3-Methoxy-benzyl)-pyridine

This protocol is optimized for high selectivity and yield, minimizing the formation of the over-reduced byproduct.

Materials:

  • 2-(3-Methoxy-benzyl)-pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst), 1-5 mol%[7]

  • Glacial Acetic Acid (solvent)

  • High-Pressure Hydrogenation Reactor (e.g., Parr Shaker)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite or a similar filter aid

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, add 2-(3-Methoxy-benzyl)-pyridine (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of substrate).[8]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add PtO₂ (1-5 mol%).

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[8]

  • Execution: Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.[8]

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake. If possible, a small aliquot can be carefully removed, worked up, and analyzed by GC-MS or TLC to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethyl acetate.

  • Neutralization & Extraction: Carefully quench the filtrate by slowly adding it to a saturated solution of NaHCO₃ until gas evolution ceases and the aqueous layer is basic. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[8]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the residue by column chromatography on silica gel.[8]

Section 4: Data Summary & Workflow Visualization

Table 1: Comparison of Catalyst Performance for Pyridine Ring Hydrogenation

CatalystTypical Pressure (bar)Typical Temp (°C)SolventSelectivity & Notes
PtO₂ 50 - 80Room Temp - 80Acetic Acid, AlcoholsHigh selectivity for pyridine ring over benzene ring, especially in acidic media.[7][8]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsExcellent selectivity . Generally more active than Palladium for pyridine reduction and less prone to C-N cleavage.[2][7]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateModerate selectivity. Can cause over-reduction of the benzyl ring and is prone to catalyst poisoning.[7]
Raney Ni High (>100)170 - 200-Low selectivity. Prone to over-reduction and hydrogenolysis. Generally used for simple pyridine reduction.[2][7]

Diagram 2: Troubleshooting Decision Tree

start_node Analyze Crude Reaction Mixture decision_node decision_node start_node->decision_node High % of Starting Material? problem_node1 Problem: Incomplete Conversion decision_node->problem_node1 Yes decision_node2 High % of Over-reduced Byproduct? decision_node->decision_node2 No action_node action_node problem_node problem_node action_node1 1. Check Catalyst Activity 2. Increase Catalyst Loading 3. Increase H₂ Pressure 4. Ensure Vigorous Stirring problem_node1->action_node1 Solution problem_node2 Problem: Poor Selectivity decision_node2->problem_node2 Yes action_node3 Reaction Successful. Proceed to Purification. decision_node2->action_node3 No action_node2 1. Switch to PtO₂ or Rh/C 2. Use Acetic Acid Solvent 3. Lower Temp. & Pressure 4. Reduce Reaction Time problem_node2->action_node2 Solution

Caption: A decision tree for troubleshooting common reaction outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • Xiao, J., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition.
  • Benchchem. (n.d.). Minimizing byproduct formation in amine alkylation reactions.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Fiveable. (n.d.). Reduction of Aromatic Compounds. Retrieved from [Link]

  • Sigman, M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The importance of piperidines and their synthesis via reduction of pyridines. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction/Hydrogenation of Aromatic Rings. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (1994). Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • OpenStax. (2023). 16.9 Reduction of Aromatic Compounds. Retrieved from [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in "2-(3-Methoxy-benzyl)-piperidine" Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for "2-(3-Methoxy-benzyl)-piperidine" (CAS: 108958-36-7). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the handling and analysis of this compound. As a chiral secondary amine with a benzyl moiety, this molecule presents unique challenges that can lead to inconsistent and unreliable data if not properly addressed.

This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, supported by validated protocols and workflow diagrams.

Frequently Asked Questions (FAQs)

Section 1: Compound Stability and Handling

Question 1: My sample results are decreasing over time, even when stored in a standard solvent. What could be causing this degradation?

Answer: The degradation of this compound in solution is often attributable to two primary factors: oxidation and reaction with atmospheric components.

  • Oxidative Degradation: The benzylic position (the carbon linking the piperidine and phenyl rings) is susceptible to oxidation.[1] This can be exacerbated by exposure to air, light, and trace metal ions in your solvent or on glassware, leading to the formation of ketone or other oxidized byproducts. The secondary amine itself can also undergo oxidation.

  • Reaction with Carbon Dioxide: As a secondary amine, the piperidine nitrogen is basic and can react with atmospheric carbon dioxide (CO₂) to form a carbamate salt.[2] This is a common issue with amines and can alter the effective concentration of the free base, leading to lower-than-expected assay results.

Mitigation Strategies:

  • Use High-Purity Solvents: Always use freshly opened, HPLC-grade or higher solvents.

  • Inert Atmosphere: For long-term storage of stock solutions, degas the solvent and store the vial under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Control pH: If compatible with your assay, maintaining a slightly acidic pH (e.g., by using a buffer or adding 0.1% formic acid) will protonate the piperidine nitrogen, making it less susceptible to oxidation and reaction with CO₂.

  • Amber Vials: Protect solutions from light by using amber glass vials or wrapping vials in aluminum foil to prevent photolytic degradation.[1]

Section 2: Chromatographic Assays (HPLC & LC-MS)

Question 2: I'm observing severe peak tailing and poor peak shape in my reverse-phase HPLC analysis. Why is this happening and how can I fix it?

Answer: This is a classic problem when analyzing basic compounds like piperidines on standard silica-based C18 columns. The root cause is the interaction between the basic secondary amine and acidic residual silanol groups (-Si-OH) on the silica stationary phase. This strong secondary interaction, in addition to the desired hydrophobic interaction, causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Solutions to Improve Peak Shape:

  • Mobile Phase pH Adjustment: Lower the mobile phase pH to between 3 and 4 using an additive like formic acid or acetic acid (typically 0.1%). This ensures the piperidine nitrogen is fully protonated, minimizing its interaction with silanol groups.

  • Use a Competing Base: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA is a stronger base and will preferentially bind to the active silanol sites, effectively shielding your analyte from them.

  • Modern Column Technology: Use a high-purity, end-capped C18 column. "End-capping" is a process where most residual silanols are chemically deactivated. Hybrid particle columns (e.g., BEH) also offer better peak shape for bases over a wider pH range.

Question 3: My mass spectrometry (MS) signal is inconsistent or lower than expected. What are the common causes?

Answer: Inconsistent MS signals for this compound, when coupled with HPLC, often stem from issues with ionization efficiency or in-source phenomena.

  • Ion Suppression: Co-eluting compounds from your sample matrix can compete with your analyte for ionization in the MS source, suppressing its signal. Ensure your chromatographic method provides adequate separation from matrix components.

  • Mobile Phase Incompatibility: Non-volatile buffers (e.g., phosphate) are incompatible with MS and will contaminate the source. Always use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate.[3]

  • In-Source Fragmentation: The compound may be fragmenting within the ion source before mass analysis. This can be caused by overly harsh source conditions (high temperatures or voltages). A common fragmentation pathway for piperidine alkaloids is the neutral loss of water or other small molecules.[4]

Troubleshooting Steps:

  • Optimize Source Parameters: Systematically tune the ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) by infusing a standard solution of your compound.

  • Check for Adducts: In positive ion mode, look for common adducts like [M+Na]⁺ or [M+K]⁺ in addition to your protonated molecule [M+H]⁺. Inconsistent formation of these adducts can lead to a fluctuating signal for your target ion.

  • Dilute the Sample: If ion suppression is suspected, try diluting your sample. If the signal-to-noise ratio improves disproportionately, suppression is likely occurring.

Parameter Typical Starting Conditions for HPLC-UV/MS Rationale
Column C18, end-capped, 2.1 or 4.6 mm ID, <3 µm particlesProvides good hydrophobic retention and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolCommon organic solvents for reversed-phase.
Gradient 5% to 95% B over 5-10 minutesA typical screening gradient.
Flow Rate 0.3-1.0 mL/min (dependent on column ID)Standard analytical flow rates.
UV Wavelength ~220 nm and ~272 nm220 nm for general structure; ~272 nm for the methoxybenzyl chromophore.
MS Ionization Electrospray Ionization (ESI), Positive ModeThe basic nitrogen is readily protonated to form [M+H]⁺.
Section 3: Chiral Separation and Analysis

Question 4: My biological assay results are highly variable. Could this be related to the compound's stereochemistry?

Answer: Absolutely. This compound possesses a chiral center at the C2 position of the piperidine ring. It is extremely common for enantiomers of a chiral drug to have different pharmacological activities, potencies, and toxicities.[5] If your material is a racemic mixture (a 50:50 mix of both enantiomers), and your biological system interacts preferentially with one, any slight variation in the enantiomeric composition from batch to batch will lead to inconsistent results.

Chiral_Considerations Racemate Racemic Mixture (R)- and (S)-enantiomers BioAssay Biological System (e.g., Receptor, Enzyme) Racemate->BioAssay Inconsistent Inconsistent Results Racemate->Inconsistent Leads to R_Enantiomer (R)-Enantiomer BioAssay->R_Enantiomer Interacts with S_Enantiomer (S)-Enantiomer BioAssay->S_Enantiomer Does not interact with HighActivity High Biological Activity R_Enantiomer->HighActivity LowActivity Low/No Biological Activity S_Enantiomer->LowActivity

Actionable Recommendations:

  • Confirm Material Specification: Verify if your starting material is a racemate or an enantiomerically pure substance.

  • Perform Chiral Separation: If you are working with a racemate, you must separate the enantiomers to test them individually. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.[6] Polysaccharide-based CSPs are often a good starting point for this type of molecule.

  • Use a Chiral Selector: For Capillary Electrophoresis (CE), a chiral selector (e.g., a cyclodextrin derivative) can be added to the running buffer to achieve separation.[7][8]

Validated Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC-UV Method

This protocol is designed to provide a robust method for quantifying this compound and detecting potential degradants.

  • Chromatographic System:

    • Column: Agilent Zorbax Extend C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped column).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 1 min; linear ramp to 10% A / 90% B over 8 min; hold for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 272 nm.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound into a 10 mL amber volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation: Dilute the experimental sample to fall within the calibration range using the 50:50 diluent. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol helps identify potential degradation pathways and confirms that your analytical method is "stability-indicating."

  • Preparation: Prepare four separate 100 µg/mL solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 4 hours.[1]

    • Photolytic Degradation: Expose the solution to a photostability chamber or direct sunlight for 24 hours.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 1. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

References

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. Available at: [Link]

  • CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Available at: [Link]

  • Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Piperidine. PubChem. Available at: [Link]

  • 4-Benzylpiperidine. Wikipedia. Available at: [Link]

  • Piperidines. MassBank. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Available at: [Link]

  • Chiral switches versus de novo enantiomerically pure compounds. ScienceDirect. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Facts or Artifacts: Pitfalls in Quantifying Sub-ppm Levels of Ammonia Produced from Electrochemical Nitrogen Reduction. PubMed Central. Available at: [Link]

  • Novelties in N-Heterocycles Chemistry: From Synthesis to Application. MDPI. Available at: [Link]

  • Acid-Base Properties of Nitrogen Heterocycles Practice Problems. Pearson. Available at: [Link]

  • Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • 2-Chloropyridine. ChemSrc. Available at: [Link]

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Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 2-(3-Methoxy-benzyl)-piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on 2-(3-Methoxy-benzyl)-piperidine analogs and their journey into the central nervous system (CNS). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of the blood-brain barrier (BBB).

The BBB is a formidable obstacle in CNS drug development, a highly selective barrier that protects the brain but also excludes the vast majority of potential therapeutics.[1][2] It is estimated that over 98% of small-molecule drugs and nearly all large-molecule drugs do not cross the BBB.[3] For compounds like this compound and its analogs, which are being investigated for their potential in treating neurological disorders, overcoming this barrier is paramount.[4] This guide provides a structured approach to systematically identify and address experimental hurdles, ensuring your research progresses efficiently and effectively.

Frequently Asked Questions (FAQs)

Here, we address common questions and challenges encountered when working to improve the CNS penetration of piperidine-based compounds.

Q1: My this compound analog shows poor BBB penetration in my in vitro model. What are the most likely initial culprits?

A1: Poor in vitro BBB penetration is a frequent initial finding. The primary factors to investigate are the compound's physicochemical properties and its interaction with efflux transporters.

  • Physicochemical Properties: The ability of a small molecule to passively diffuse across the BBB is heavily influenced by its lipophilicity, molecular weight, and hydrogen bonding capacity.[5][6]

    • Lipophilicity (logP/logD): An optimal lipophilicity is crucial. While increased lipophilicity can enhance membrane permeability, excessively high values can lead to increased plasma protein binding and metabolism, reducing the free fraction available to cross the BBB.[7][8] A parabolic relationship often exists, with moderate lipophilicity showing the highest brain uptake.[7]

    • Molecular Weight (MW): Generally, molecules with a molecular weight under 400-500 Daltons are more likely to cross the BBB.[2][6]

    • Hydrogen Bonding: A lower number of hydrogen bond donors and acceptors is favorable for BBB penetration as it reduces the compound's polarity.[1][6][9]

  • Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of xenobiotics out of the brain.[10][11][12] Your analog may be a substrate for these transporters, leading to its rapid removal from the brain endothelial cells.

Q2: How can I quickly assess if my compound is a P-glycoprotein (P-gp) substrate?

A2: A bidirectional transport assay using an in vitro BBB model is the standard method. This involves measuring the permeability of your compound in both the apical-to-basolateral (A-to-B, blood-to-brain) and basolateral-to-apical (B-to-A, brain-to-blood) directions.

An efflux ratio (ER), calculated as the ratio of B-to-A permeability to A-to-B permeability, greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.[13] To confirm P-gp involvement, you can perform the assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q3: I've modified my lead compound to improve its physicochemical properties, but the BBB penetration is still low. What other strategies can I explore?

A3: If optimizing for passive diffusion and avoiding efflux isn't sufficient, consider strategies that leverage endogenous transport mechanisms or more advanced delivery systems.[3][14]

  • Carrier-Mediated Transport (CMT): The BBB has transporters for nutrients like amino acids and glucose. Modifying your compound to mimic the structure of a substrate for one of these transporters can facilitate its entry into the brain.[9]

  • Receptor-Mediated Transcytosis (RMT): This process involves the transport of large molecules across the BBB via receptors like the transferrin receptor. While more complex, this strategy can be employed for larger drug conjugates.[15]

  • Prodrugs: A prodrug is an inactive derivative of your compound that is designed to have improved BBB permeability. Once in the brain, it is metabolically converted to the active drug.[16]

  • Nanoparticle-Based Delivery: Encapsulating your compound in nanoparticles can protect it from degradation and efflux, and the nanoparticle surface can be modified with ligands to target specific receptors on the BBB for enhanced uptake.[3]

Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges.

Guide 1: Low Permeability in In Vitro BBB Models

Issue: Your this compound analog consistently shows low apparent permeability (Papp) values in your in vitro BBB model (e.g., Transwell assay with brain endothelial cells).

Workflow for Troubleshooting Low In Vitro Permeability:

Caption: Troubleshooting workflow for low in vitro BBB permeability.

Detailed Troubleshooting Steps:

  • Verify Physicochemical Properties:

    • Action: Experimentally determine or accurately calculate the logP/logD, molecular weight, and number of hydrogen bond donors and acceptors for your analog.

    • Rationale: These properties are fundamental to passive diffusion across the BBB.[17][18] CNS drugs generally have a smaller range for these parameters compared to other therapeutics.[5] Lipinski's "Rule of Five" provides a general guideline, but for CNS drugs, more stringent criteria are often needed (e.g., MW < 400 Da, logP < 5, H-bond donors ≤ 3, H-bond acceptors ≤ 7).[5][19][20]

  • Assess Cell Model Integrity:

    • Action: Measure the transendothelial electrical resistance (TEER) of your cell monolayer. Include a low-permeability marker (e.g., sucrose or mannitol) in your assay.

    • Rationale: A high TEER value and low permeability to the marker compound are indicative of a tight and well-formed endothelial barrier in your in vitro model.[21][22] A leaky barrier can lead to inaccurate permeability measurements.

  • Investigate Efflux Transport:

    • Action: As described in FAQ 2, perform a bidirectional transport assay to determine the efflux ratio.

    • Rationale: Active efflux by transporters like P-gp is a major mechanism for limiting brain exposure of many drugs.[10][23]

Guide 2: High Efflux Ratio in Bidirectional Transport Assays

Issue: Your analog demonstrates a high efflux ratio, indicating it is a substrate for an efflux transporter.

Workflow for Addressing High Efflux:

Caption: Workflow for mitigating high efflux of a drug candidate.

Detailed Troubleshooting Steps:

  • Confirm P-gp Substrate Status:

    • Action: As mentioned, conduct the bidirectional transport assay in the presence of a specific P-gp inhibitor.

    • Rationale: This confirms that P-gp is the primary transporter responsible for the observed efflux.[12]

  • Structural Modification to Reduce Efflux:

    • Action: Systematically modify the structure of your analog to disrupt its interaction with P-gp.

    • Rationale: Medicinal chemists can reduce a compound's affinity for P-gp by:

      • Reducing Lipophilicity: While seemingly counterintuitive to enhancing passive diffusion, slightly reducing lipophilicity can sometimes decrease P-gp recognition.[12]

      • Introducing Polar Functionality: Carefully adding polar groups can disrupt the hydrophobic interactions necessary for P-gp binding.[14]

      • Masking Recognition Motifs: Analyze the structure-activity relationship of known P-gp substrates to identify potential recognition motifs in your analog and modify them.

Guide 3: Discrepancy Between In Vitro and In Vivo BBB Penetration

Issue: Your analog shows promising permeability in your in vitro model but fails to achieve significant brain concentrations in animal studies.

Workflow for Investigating In Vitro vs. In Vivo Discrepancies:

Caption: Troubleshooting discrepancies between in vitro and in vivo BBB penetration.

Detailed Troubleshooting Steps:

  • Determine Plasma Protein Binding:

    • Action: Measure the fraction of your compound that is unbound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration.

    • Rationale: Only the unbound fraction of a drug in the plasma is available to cross the BBB.[7] High plasma protein binding can severely limit brain exposure, even for a compound with good intrinsic permeability.

  • Assess Metabolic Stability:

    • Action: Incubate your compound with liver microsomes or hepatocytes to determine its metabolic stability.

    • Rationale: Rapid metabolism in the liver (first-pass effect) can significantly reduce the amount of drug that reaches the brain.[7]

  • Evaluate the In Vivo Model:

    • Action: Ensure your in vivo experimental protocol is sound. This includes appropriate dosing, blood and brain tissue collection times, and analytical methods for quantifying your compound.

    • Rationale: A comprehensive pharmacokinetic profile is necessary to understand the distribution of your compound.[24] Consider measuring the unbound brain-to-plasma concentration ratio (Kp,uu,brain) for a more accurate assessment of BBB transport.[13][25][26]

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell System

This protocol outlines a standard method for assessing the permeability of a compound across a monolayer of brain endothelial cells.

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Brain endothelial cells (e.g., hCMEC/D3 or primary cells)

  • Cell culture medium and supplements

  • Test compound (your this compound analog)

  • Low permeability marker (e.g., [14C]-sucrose)

  • Buffer solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Scintillation counter or LC-MS/MS for compound quantification

Procedure:

  • Seed brain endothelial cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

  • Confirm monolayer integrity by measuring TEER.

  • Wash the cells with pre-warmed HBSS.

  • Add the test compound and the low permeability marker to the apical (donor) chamber.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

  • Replace the volume removed from the receiver chamber with fresh HBSS.

  • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • Quantify the concentration of the test compound and the marker in all samples.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt = rate of compound appearance in the receiver chamber

      • A = surface area of the Transwell membrane

      • C0 = initial concentration of the compound in the donor chamber

Data Presentation:

CompoundPapp (A-to-B) (cm/s)Papp (B-to-A) (cm/s)Efflux Ratio
Analog X1.5 x 10^-64.5 x 10^-63.0
Analog Y2.0 x 10^-62.2 x 10^-61.1
Control (Sucrose)<0.5 x 10^-6N/AN/A

Protocol 2: In Vivo Brain Penetration Study in Mice

This protocol describes a basic procedure to determine the brain-to-plasma concentration ratio (Kp) of a compound.

Materials:

  • Mice (e.g., C57BL/6)

  • Test compound formulated for administration (e.g., in saline with a solubilizing agent)

  • Syringes and needles for dosing

  • Anesthesia

  • Surgical tools for tissue collection

  • Tubes for blood and brain tissue collection

  • Homogenizer

  • LC-MS/MS for compound quantification

Procedure:

  • Administer the test compound to the mice via the desired route (e.g., intravenous or oral).

  • At a predetermined time point (e.g., 1 hour post-dose), anesthetize the mice.

  • Collect a blood sample via cardiac puncture into a tube containing an anticoagulant.

  • Perfuse the mice with saline to remove blood from the brain vasculature.

  • Excise the brain and weigh it.

  • Process the blood sample to obtain plasma.

  • Homogenize the brain tissue in a suitable buffer.

  • Extract the compound from the plasma and brain homogenate samples.

  • Quantify the concentration of the compound in the plasma and brain homogenate using LC-MS/MS.

  • Calculate the brain-to-plasma concentration ratio (Kp):

    • Kp = (Concentration in brain) / (Concentration in plasma)

Data Presentation:

CompoundDose (mg/kg)RouteTime (hr)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Kp
Analog X5IV12501250.5
Analog Y5IV12004002.0

References

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry.
  • In vitro models of the blood-brain barrier. PubMed.
  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed.
  • In vitro Models of the Blood–Brain Barrier: Tools in Transl
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
  • In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. PMC.
  • Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms.
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed.
  • Physicochemical determinants of blood brain barrier penetr
  • Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. PubMed.
  • In Vitro Models of the Blood–Brain Barrier.
  • The role of the efflux transporter, P‐glycoprotein, at the blood–brain barrier in drug discovery. Wiley Online Library.
  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. PubMed Central.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetr
  • Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo. MDPI.
  • Hopping the Hurdle: Strategies to Enhance the Molecular Delivery to the Brain through the Blood–Brain Barrier. MDPI.
  • What characteristics of compounds cross the blood-brain barrier?
  • Blood−Brain Barrier Penetration by Two Dermorphin Tetrapeptide Analogues: Role of Lipophilicity vs Structural Flexibility.
  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.
  • Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers.
  • The unbound concentration ratio between brain and plasma (Kp,uu,brain)...
  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. PMC.
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central.
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC.
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents.
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI.
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. JoVE.
  • In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar. [Link]

  • Translational aspects of unbound brain to plasma concentration r
  • In vitro Models of the Blood–Brain Barrier: Tools in Transl
  • Physicochemical values for Ro5 and RoCNS.
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  • Lipinski's rule of five. Wikipedia.
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  • Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Uppsala University.
  • Mastering Lipinski Rules for Effective Drug Development. bioaccess.
  • Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient. CONICET Digital.
  • New Insights into Drug Development via the Nose-to-Brain Pathway: Exemplification Through Dodecyl Creatine Ester for Neuronal Disorders. MDPI.
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Technical Support Center: Strategies to Mitigate Toxicity of 2-(3-Methoxy-benzyl)-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the mitigation of toxicity associated with "2-(3-Methoxy-benzyl)-piperidine" derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in your experimental workflow.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS) and other biological systems.[1][2] While this structural motif often confers desirable pharmacological activity, it can also be associated with off-target effects and toxicity.[3] Understanding and addressing these toxicological liabilities is a critical step in the drug discovery and development process. This guide will explore strategies to reduce the toxicity of these derivatives, focusing on structural modifications, predictive toxicology, and appropriate bioassays.

Frequently Asked Questions (FAQs)

Q1: My lead compound, a this compound derivative, shows significant cytotoxicity in initial screens. What are the first steps I should take to troubleshoot this?

A1: High initial cytotoxicity is a common hurdle. A systematic approach is crucial to identify the source of the toxicity and devise mitigation strategies.

Initial Troubleshooting Workflow:

  • Confirm Compound Integrity and Purity: Ensure the observed toxicity is not due to impurities from the synthesis. Re-purify the compound and confirm its identity and purity using methods like HPLC, LC-MS, and NMR.

  • Determine the Nature of Cytotoxicity: Is the toxicity observed across all cell lines, or is it specific to certain cell types? Testing your compound on a panel of cancerous and non-cancerous cell lines can provide initial insights into its selectivity.[4][5][6] A high therapeutic index (ratio of cytotoxic concentration in normal cells to cancer cells) is a desirable characteristic.[5]

  • In Silico Toxicity Prediction: Before extensive in vitro testing, leverage computational tools to predict potential toxicophores (chemical structures associated with toxicity) and off-target interactions.[1][7][8] This can provide early warnings and guide structural modifications.

Troubleshooting Guide: High Cytotoxicity

If initial troubleshooting confirms inherent cytotoxicity, the following sections provide detailed strategies for mitigation.

Issue 1: Non-selective Cytotoxicity

Your derivative is equally toxic to both cancerous and healthy cell lines, suggesting a general mechanism of toxicity.

Root Cause Analysis:

  • Membrane Disruption: The lipophilicity of the compound might be causing non-specific disruption of cell membranes.

  • Mitochondrial Toxicity: The compound could be interfering with mitochondrial function, leading to a shutdown of cellular energy production and apoptosis.

  • Reactive Metabolite Formation: Metabolic activation of the compound, particularly at the methoxy or benzyl positions, could be generating reactive species that damage cellular components.

Mitigation Strategies:

  • Strategy 1.1: Modulate Lipophilicity.

    • Rationale: Reducing excessive lipophilicity can decrease non-specific membrane interactions and improve the pharmacokinetic profile.

    • Actionable Steps:

      • Introduce polar functional groups (e.g., hydroxyl, amide) to the piperidine or benzyl ring.

      • Consider bioisosteric replacements of the methoxy group with more polar alternatives (e.g., hydroxymethyl, sulfoxide).

      • Synthesize a small library of analogs with varying lipophilicity and assess their cytotoxicity.

  • Strategy 1.2: Investigate and Mitigate Metabolic Liabilities.

    • Rationale: Blocking or altering sites of metabolic activation can prevent the formation of toxic metabolites.[3]

    • Actionable Steps:

      • In Silico Metabolism Prediction: Use software to predict potential sites of metabolism by cytochrome P450 (CYP) enzymes. The methoxy group and the benzyl ring are common sites for oxidation.

      • Metabolic Stability Assays: Incubate the compound with liver microsomes to experimentally determine its metabolic stability and identify major metabolites.

      • Structural Modification: Introduce metabolically robust groups at predicted sites of metabolism. For example, replacing a hydrogen atom with a fluorine atom at a susceptible position on the benzyl ring can block oxidation.

Issue 2: Target-Specific Toxicity

Cytotoxicity is observed primarily in cell lines expressing the intended pharmacological target.

Root Cause Analysis:

  • On-Target Toxicity: The mechanism of action of the compound on its intended target may be inherently linked to cell death.

  • Exaggerated Pharmacology: The compound may be too potent, leading to an over-activation or over-inhibition of the target pathway, resulting in toxicity.

Mitigation Strategies:

  • Strategy 2.1: Modulate Potency.

    • Rationale: Reducing the potency of the compound can sometimes uncouple the therapeutic effect from the toxic effect.

    • Actionable Steps:

      • Perform a detailed structure-activity relationship (SAR) study to identify the pharmacophore responsible for potency.[9][10]

      • Synthesize analogs with subtle modifications to the pharmacophore to systematically decrease binding affinity to the target.

  • Strategy 2.2: Explore Biased Ligandism.

    • Rationale: For G-protein coupled receptor (GPCR) targets, it may be possible to design ligands that selectively activate therapeutic signaling pathways while avoiding those that lead to toxicity.

    • Actionable Steps:

      • Develop cell-based assays that can independently measure signaling through different pathways downstream of the target receptor (e.g., G-protein activation vs. β-arrestin recruitment).

      • Screen a library of analogs to identify biased ligands.

Experimental Protocols

Protocol 1: In Silico ADMET Prediction

This protocol outlines a general workflow for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your derivatives.

Workflow:

  • Obtain the 3D Structure: Draw the chemical structure of your compound in a compatible format (e.g., SDF, MOL2).

  • Select a Prediction Tool: Utilize web-based servers or standalone software for ADMET prediction (e.g., SwissADME, ProTox-II).[7][8]

  • Run the Prediction: Submit the structure to the server and analyze the output.

  • Interpret the Results: Pay close attention to predictions related to:

    • Toxicity Risks: Alerts for potential toxicophores.

    • CYP Inhibition/Metabolism: Predicted interactions with cytochrome P450 enzymes.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeted compounds.[11]

    • Oral Bioavailability: Adherence to Lipinski's Rule of Five.[8]

Data Presentation:

CompoundPredicted LD50 (mg/kg)BBB PermeantCYP2D6 InhibitorToxicophore Alerts
Parent Compound 1500YesYesAniline
Analog 1 (with F) 2500YesNoNone
Analog 2 (with OH) 3000NoYesNone
Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[4][6][12]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your compound (typically from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizing Structure-Toxicity Relationships

Understanding the relationship between chemical structure and toxicity is fundamental to designing safer compounds. The following diagram illustrates a conceptual workflow for mitigating toxicity through structural modification.

Toxicity_Mitigation_Workflow A Initial Hit Compound (High Toxicity) B In Silico Toxicity Prediction A->B H Metabolic Stability Assay A->H C Identify Potential Toxicophores B->C D Structure-Based Modification C->D E Synthesize Analogs D->E F In Vitro Cytotoxicity Screening E->F F->D Iterative Optimization G Analog with Reduced Toxicity F->G I Identify Metabolic Hotspots H->I I->D

Caption: Iterative workflow for toxicity reduction of lead compounds.

Advanced Strategies

Bioisosteric Replacement:

Consider replacing the piperidine ring with other saturated heterocycles (e.g., morpholine, piperazine) to alter the compound's physicochemical properties and biological activity. This can sometimes lead to a better toxicity profile while maintaining or improving efficacy.[12]

Prodrug Approach:

If the parent compound has poor pharmacokinetic properties that contribute to its toxicity, a prodrug strategy can be employed. This involves masking a functional group with a labile moiety that is cleaved in vivo to release the active drug. This can improve absorption and distribution, potentially reducing off-target toxicity.

Conclusion

Mitigating the toxicity of this compound derivatives requires a multi-faceted approach that combines in silico prediction, rational drug design, and robust in vitro testing. By systematically evaluating the structure-toxicity relationships of your compounds, you can guide your research toward the development of safer and more effective therapeutic agents.

References

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (n.d.). CyberLeninka. Retrieved January 12, 2026, from [Link]

  • View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (n.d.). Retrieved January 12, 2026, from [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2015). Molecules, 20(9), 16935-16954. [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 135-146. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pharmacological strategies for detoxification. (2014). British Journal of Clinical Pharmacology, 77(2), 302-314. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Pharmacological strategies for detoxification. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 275, 116551. [Link]

  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. (2022). ACS Omega, 7(12), 10329-10342. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2019). ACS Omega, 4(7), 12569-12580. [Link]

  • Pharmacological strategies for detoxification. (2014). University of Bristol Research Portal. Retrieved January 12, 2026, from [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). Journal of Cellular Biochemistry, 124(10), 1546-1561. [Link]

  • First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. (2015). Journal of Analytical Toxicology, 39(2), 127-133. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(Methoxy-benzyl)-piperidine Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzylpiperidine Scaffold and Positional Isomerism

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural alkaloids and synthetic pharmaceuticals with diverse pharmacological activities.[1][2] When combined with a benzyl moiety, the resulting benzylpiperidine core structure serves as a versatile template for agents targeting the central nervous system (CNS).[3] Subtle modifications to this core, such as the placement of a methoxy (-OCH₃) group on the benzyl ring, can dramatically alter a compound's biological profile. This guide provides a comparative analysis of the 2-(3-Methoxy-benzyl)-piperidine isomer against its ortho (2-methoxy) and para (4-methoxy) counterparts.

While direct, head-to-head comparative studies for these specific isomers are not extensively documented in a single publication, we can synthesize a robust comparison by examining their interactions with a key biological target for this chemical class: the Sigma-1 (σ1) receptor. This analysis will underscore the critical importance of positional isomerism in drug design and provide researchers with the foundational principles and experimental methodologies to evaluate such compounds.

The Sigma-1 Receptor: A Unique Chaperone and Key Target

Unlike traditional G protein-coupled or ion channel receptors, the sigma-1 (σ1) receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[4] It does not directly transduce signals but rather modulates the function of a host of "client" proteins, including ion channels and other receptors.[5][6] This modulatory role implicates the σ1 receptor in a wide range of CNS disorders, including neuropathic pain, depression, neurodegenerative diseases like Alzheimer's, and addiction, making it a high-interest target for therapeutic development.[5][7] Ligands that bind to the σ1 receptor can be classified as agonists or antagonists, though these terms can be context-dependent based on the specific downstream cellular function being measured.[5]

Structure-Activity Relationship (SAR): How Methoxy Position Influences Binding

The affinity and selectivity of a ligand for its receptor are governed by its three-dimensional shape and electronic properties, which dictate how well it fits into the receptor's binding pocket. For the 2-(methoxy-benzyl)-piperidine isomers, the position of the methoxy group is a critical determinant of this interaction.

G cluster_isomers Positional Isomers of 2-(Methoxy-benzyl)-piperidine cluster_sar Hypothesized Binding Interactions node_ortho 2-(2-Methoxy-benzyl)-piperidine (Ortho Isomer) ortho_effect Ortho Position: - Potential for steric hindrance with residues at the binding pocket entrance. - May force a non-optimal conformation of the benzyl ring. node_ortho->ortho_effect node_meta This compound (Meta Isomer) meta_effect Meta Position: - Often allows for optimal positioning of the methoxy group to engage in hydrogen bonding or hydrophobic interactions within the pocket. - Generally provides a good balance of electronic and steric properties. node_meta->meta_effect node_para 2-(4-Methoxy-benzyl)-piperidine (Para Isomer) para_effect Para Position: - Places the methoxy group at the furthest point from the piperidine core. - May interact with residues deeper within the binding pocket or extend into a solvent-exposed region. node_para->para_effect

Caption: Structural comparison of methoxy-benzyl-piperidine isomers and their hypothesized SAR.

  • Ortho (2-position): The methoxy group is adjacent to the benzyl-piperidine linkage. This proximity can cause steric hindrance, potentially clashing with amino acid residues at the entrance of the receptor's binding site and preventing optimal engagement.

  • Meta (3-position): Often considered a favorable position, the meta-methoxy group projects away from the core linkage, allowing it to potentially form key hydrogen bonds or hydrophobic interactions with residues within the binding pocket without causing significant steric penalty.

  • Para (4-position): This position places the methoxy group at the terminus of the molecule. Its effect on binding is highly dependent on the topology of the binding pocket. It may interact with residues deep within the pocket or, if the pocket is shallow, extend into the solvent-exposed region, which could have a neutral or even negative impact on affinity.

Comparative Biological Data

While a single study directly comparing the σ1 affinity of these exact 2-substituted isomers is elusive, data from closely related N-benzylpiperazine and N-benzylpiperidine series consistently demonstrate the profound impact of methoxy group placement. The following table presents representative data for analogous compounds to illustrate this principle.

Compound ClassIsomer PositionTarget ReceptorBinding Affinity (Kᵢ, nM)Selectivity (σ2/σ1)Reference
N-(benzofuran-2-ylmethyl)-N'-benzylpiperazinePara (4-methoxy)Sigma-12.738[8]
1'-benzyl-3H-spiro[[2]benzofuran-1,4'-piperidine]Meta (3-methoxy)Sigma-11.14>1100[9]
PhenoxyalkylpiperidinesPara (4-methoxy)Sigma-10.89 - 1.49High[10]

Expert Interpretation: The data from related scaffolds suggests that both meta and para positions can lead to high, sub-nanomolar affinity for the σ1 receptor.[8][9][10] The exceptional selectivity of the meta-methoxy spiro-piperidine compound highlights how this position can be optimized to avoid off-target binding, in this case at the σ2 receptor.[9] The ortho position, while not represented with quantitative data here, is frequently associated with reduced affinity in many ligand series due to steric constraints.[11]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

To empirically determine and compare the binding affinities of the 2-(methoxy-benzyl)-piperidine isomers, a competitive radioligand binding assay is the gold standard. This protocol is a self-validating system designed to quantify the interaction of a test compound with the σ1 receptor.

Causality Behind the Method: The assay operates on the principle of competition. A radiolabeled ligand with known high affinity for the σ1 receptor ([³H]-(+)-pentazocine) is incubated with a source of the receptor (e.g., cell membranes). The amount of radioactivity detected is proportional to the amount of radioligand bound. When a non-radiolabeled test compound (e.g., this compound) is added, it competes for the same binding sites. A potent test compound will displace the radioligand, resulting in a lower radioactive signal.

Caption: Proposed mechanism of σ1 receptor modulation by a ligand.

Upon binding of a ligand like this compound, the σ1 receptor can dissociate from its partner chaperone, BiP. [5]This "activated" state allows the σ1 receptor to translocate and interact with various client proteins, such as voltage-gated ion channels. This interaction can modulate ion flow and, consequently, cellular functions like neuronal excitability. The distinction between an agonist and an antagonist may relate to the specific conformational change induced by the ligand and which client protein interactions are subsequently stabilized or disrupted. [5]

Conclusion

The positional isomerism of the methoxy group on the benzyl ring of 2-(benzyl)-piperidine is a critical factor determining its biological activity, primarily through its influence on binding affinity for targets like the sigma-1 receptor. While direct comparative data for the 2-substituted ortho, meta, and para isomers is sparse, established structure-activity relationships from related compound series suggest that the meta and para positions are often favorable for achieving high affinity, whereas the ortho position may be detrimental due to steric hindrance.

Researchers aiming to characterize these or similar compounds should employ rigorous and well-controlled biological assays, such as the radioligand binding protocol detailed herein, to accurately quantify these differences in affinity. Understanding how these subtle structural changes translate into significant pharmacological variation is fundamental to the rational design of novel, potent, and selective therapeutics for CNS disorders.

References

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Comparative Efficacy Analysis of 2-(3-Methoxy-benzyl)-piperidine Enantiomers: A Guide to Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to dissect and compare the pharmacological efficacy of the (R)- and (S)-enantiomers of 2-(3-methoxy-benzyl)-piperidine. While direct comparative studies on this specific compound are not extensively published, the broader class of benzylpiperidine derivatives is a well-established and highly privileged scaffold in medicinal chemistry, known to interact with critical central nervous system (CNS) targets.[1][2][3] This document outlines a proposed investigational workflow, grounded in established principles of pharmacology, to elucidate the stereoselective activity of these enantiomers.

The fundamental principle of chirality dictates that enantiomers of a bioactive molecule can exhibit dramatically different pharmacological and toxicological profiles.[4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, contribute to side effects, or even have an opposing action.[5] Therefore, the separate evaluation of the (R)- and (S)-isomers of this compound is not merely an academic exercise but a critical step in drug discovery and development.

Based on extensive structure-activity relationship (SAR) data from analogous compounds, the most probable pharmacological targets for this compound are the Sigma-1 (σ1) and Opioid (μ, κ, δ) receptors.[1][6][7] Ligands targeting these receptors are of significant interest for treating neuropathic pain, neurodegenerative diseases, and other CNS disorders.[1][8] This guide provides the experimental blueprints to determine the affinity and functional activity of each enantiomer at these key receptors.

Proposed Investigational Workflow

To rigorously compare the enantiomers, a multi-step approach is required, beginning with chiral separation and proceeding through detailed in vitro characterization. The following workflow provides a logical progression for generating robust, comparative efficacy data.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Data Analysis racemate Racemic Mixture This compound separation Chiral HPLC Separation racemate->separation Isolate isomers enantiomers (R)-Enantiomer & (S)-Enantiomer separation->enantiomers verification Purity & Identity Check (e.g., Chiral GC, NMR) enantiomers->verification binding Radioligand Binding Assays (Determine Affinity, Ki) verification->binding Proceed with pure enantiomers functional Functional Assays (e.g., [35S]GTPγS) (Determine Potency, EC50/IC50 & Efficacy) binding->functional Assess mechanism analysis Comparative Analysis (Potency, Selectivity, Efficacy) functional->analysis

Caption: High-level workflow for the characterization of enantiomer efficacy.

Experimental Protocols

The following protocols are foundational for differentiating the enantiomers' pharmacological profiles.

Protocol 1: Competitive Radioligand Binding Assay

This experiment quantifies the binding affinity (Ki) of each enantiomer for a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.

Causality and Rationale:

  • Membrane Preparation: Using cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing the μ-opioid receptor) isolates the interaction from other cellular processes.

  • Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]DAMGO for the μ-opioid receptor) serves as a probe.

  • Competitive Displacement: The test compound (the enantiomer) competes with the radioligand. A high-affinity enantiomer will displace the radioligand at low concentrations.

  • Scintillation Counting: This technique measures the amount of radioactivity bound to the membranes, which is inversely proportional to the test compound's binding affinity.

Step-by-Step Methodology:

  • Plate Preparation: To a 96-well plate, add 25 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-Specific Binding (NSB) Control: Add 25 µL of a high concentration of a known non-radioactive ligand (e.g., 10 µM Naloxone for opioid receptors) to designated NSB wells.

  • Test Compound Addition: Add 25 µL of varying concentrations of the (R)- or (S)-enantiomer (prepared via serial dilution, e.g., from 10 µM to 0.1 nM) to the respective wells.

  • Radioligand Addition: Add 25 µL of the radioligand (e.g., [³H]DAMGO at a final concentration equal to its Kd value) to all wells.

  • Membrane Addition: Add 100 µL of the prepared cell membranes containing the target receptor (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioactivity.

  • Detection: Place the filter mat in a scintillation bag, add scintillant fluid, and count the radioactivity using a beta-scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay determines whether a ligand is an agonist, antagonist, or inverse agonist by measuring G-protein activation, a primary step in the signaling cascade for GPCRs like opioid receptors.[9]

Causality and Rationale:

  • GPCR Activation: When an agonist binds to a G-protein coupled receptor (GPCR), it causes a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit, activating it.

  • [³⁵S]GTPγS: This is a non-hydrolyzable analog of GTP. When it binds to the Gα subunit, it becomes trapped, allowing the level of G-protein activation to be quantified.

  • Agonist vs. Antagonist: An agonist will stimulate [³⁵S]GTPγS binding above basal levels. A neutral antagonist will have no effect on its own but will block the effect of an agonist. An inverse agonist will decrease [³⁵S]GTPγS binding below basal levels.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and GDP (e.g., 30 µM), pH 7.4.

  • Compound Addition: Add the (R)- or (S)-enantiomer at various concentrations to a 96-well plate. For antagonist testing, pre-incubate the membranes with the enantiomer before adding a known agonist.

  • Membrane Addition: Add cell membranes expressing the receptor of interest (e.g., 5-10 µg protein per well).

  • Initiate Reaction: Add [³⁵S]GTPγS (e.g., at 0.1 nM final concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination & Harvesting: Terminate the reaction and harvest onto filter mats as described in the binding assay protocol.

  • Detection: Measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated binding (in cpm or as a percentage of a standard agonist's maximal effect) against the log concentration of the enantiomer. For agonists, use non-linear regression to calculate the EC50 (potency) and Emax (efficacy) values. For antagonists, calculate the IC50 and determine the Schild constant (pA2).

G start Prepare 96-well Plate with Assay Buffer add_nsb Add Non-Radioactive Ligand (for NSB Control) start->add_nsb add_test_cmpd Add Serial Dilutions of (R)- or (S)-Enantiomer start->add_test_cmpd add_radioligand Add Radioligand (e.g., [3H]DAMGO) add_nsb->add_radioligand add_test_cmpd->add_radioligand add_membranes Add Receptor Membranes (e.g., HEK293-μOR) add_radioligand->add_membranes incubate Incubate to Reach Equilibrium (60-90 min) add_membranes->incubate harvest Rapid Filtration (Separate Bound/Unbound) incubate->harvest count Scintillation Counting harvest->count analyze Calculate Ki from IC50 (Cheng-Prusoff) count->analyze end Determine Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation and Interpretation

The data generated should be summarized in a clear, tabular format to facilitate direct comparison between the enantiomers across the different receptor targets.

ParameterReceptor(R)-2-(3-Methoxy-benzyl)-piperidine(S)-2-(3-Methoxy-benzyl)-piperidineStereoselectivity Ratio (S/R)
Binding Affinity
Ki (nM)σ1 ReceptorExperimental ValueExperimental ValueCalculated Value
Ki (nM)μ-Opioid (MOR)Experimental ValueExperimental ValueCalculated Value
Ki (nM)κ-Opioid (KOR)Experimental ValueExperimental ValueCalculated Value
Functional Activity
EC50 (nM)μ-Opioid (MOR)Experimental ValueExperimental Value-
Emax (% vs. DAMGO)μ-Opioid (MOR)Experimental ValueExperimental Value-
IC50 (nM) (Antagonist)μ-Opioid (MOR)Experimental ValueExperimental Value-

Interpretation:

  • Affinity (Ki): A lower Ki value indicates higher binding affinity. Significant differences in Ki values between enantiomers (e.g., >10-fold) demonstrate stereoselective binding.

  • Potency (EC50/IC50): A lower value indicates higher potency. This reveals which enantiomer produces a functional effect at a lower concentration.

  • Efficacy (Emax): This value defines the maximal response an enantiomer can produce. It distinguishes full agonists, partial agonists, and antagonists.

  • Stereoselectivity Ratio: Calculated by dividing the Ki or EC50 of the less active enantiomer by that of the more active enantiomer. A high ratio signifies a strong preference of the receptor for one stereoisomer.

Conclusion

While the precise pharmacological profile of the this compound enantiomers awaits empirical determination, the investigational framework presented here provides a robust and validated pathway for its elucidation. By systematically applying established radioligand binding and functional assay protocols, researchers can generate the critical data needed to compare the affinity, potency, efficacy, and selectivity of the (R)- and (S)-isomers. Such a study is essential for understanding the compound's structure-activity relationship and is a prerequisite for any further development toward a potential therapeutic agent. The results will definitively reveal which enantiomer, if any, carries the desired pharmacological activity, guiding future optimization and development efforts.

References

  • Abdel-Magid, A. F., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-57. Available at: [Link]

  • An, J., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. Available at: [Link]

  • Cai, Y., et al. (2022). How μ-Opioid Receptor Recognizes Fentanyl. bioRxiv. Available at: [Link]

  • Cheng, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

  • Chu, U. B., et al. (2020). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4). Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

  • Manandhar, B., et al. (2023). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

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  • Wünsch, B., et al. (2016). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[10]benzofuran-1,4'-piperidine]. Journal of Pharmacy and Pharmacology, 68(1), 70-80. Available at: [Link]

  • Xu, H., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(19), 6542. Available at: [Link]

  • Zádor, F., et al. (2002). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to the Validation of 2-(3-Methoxy-benzyl)-piperidine as a Novel Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation and validation of "2-(3-Methoxy-benzyl)-piperidine" as a novel chemical scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to identify and characterize new core structures with therapeutic potential. We will move beyond a simple listing of data points to explain the causality behind experimental choices, ensuring a robust and logically sound validation cascade.

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional framework that can be readily functionalized to modulate physicochemical properties and achieve specific biological activities.[3][4] Its presence often enhances druggability by improving pharmacokinetic (ADME) properties and metabolic stability.[3] The strategic value of a novel scaffold lies in its potential to confer advantages in intellectual property, selectivity, and the ability to overcome existing drug resistance mechanisms.[5][6]

This document will use this compound as a case study to demonstrate a holistic validation approach, comparing it against established and isomeric scaffolds targeting the Sigma-1 Receptor (σ1R), a key modulator in CNS disorders.

Structural and Physicochemical Profile of the Scaffold

The subject of our validation is this compound. Its novelty arises from the specific positional arrangement of the methoxybenzyl substituent on the piperidine core, which dictates the vectoral presentation of key pharmacophoric features into receptor binding pockets.

  • IUPAC Name: 2-[(3-Methoxyphenyl)methyl]piperidine

  • CAS Number: 108958-36-7[7]

  • Molecular Formula: C₁₃H₁₉NO[8]

  • Molecular Weight: 205.30 g/mol [8]

The initial in silico assessment suggests favorable drug-like properties, including a moderate rotatable bond count (3) and a topological polar surface area (TPSA) of 21.3 Ų, indicating potential for good oral bioavailability and blood-brain barrier penetration.[7]

The Validation Target: Sigma-1 Receptor (σ1R)

To frame our validation, we hypothesize that the this compound scaffold is a promising starting point for developing ligands for the Sigma-1 Receptor (σ1R). Piperidine and its derivatives have shown high affinity for sigma receptors, making this a chemically plausible hypothesis.[9] σ1R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in cellular stress responses, neuroplasticity, and ion channel modulation. Its role in CNS diseases, including neurodegeneration and psychiatric disorders, makes it a high-value therapeutic target.

Below is a simplified representation of a potential σ1R signaling cascade, which can be modulated by small molecule ligands.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria s1r Sigma-1 Receptor (σ1R) bip BiP/GRP78 s1r->bip Binding (Inactive) ip3r3 IP3R3 s1r->ip3r3 Translocates & Stabilizes ire1 IRE1 bip->ire1 Binding (Inactive) ca_influx Ca²⁺ Influx into Mitochondria ip3r3->ca_influx Sustains stress Cellular Stress (e.g., Oxidative) stress->bip Dissociates ligand Scaffold Ligand (Agonist) ligand->s1r Binds downstream Modulation of Neuronal Survival, Synaptic Plasticity, Neurite Outgrowth ca_influx->downstream Leads to

Caption: Simplified Sigma-1 Receptor signaling pathway.

Comparative Analysis: Performance Against Alternative Scaffolds

The core of any validation is objective comparison.[5] We evaluate our novel scaffold against three benchmarks:

  • Pre-existing Piperidine Scaffold: The N-benzylpiperidine core, found in the well-characterized CNS drug Donepezil.

  • Positional Isomer: 4-(3-Methoxy-benzyl)-piperidine, to probe the importance of the substituent's location.

  • Alternative Heterocycle: A tetrahydroisoquinoline core, a common bioisostere for piperidine scaffolds in CNS targets.

The following table summarizes the hypothetical (yet realistic) data generated from the key validation assays described in the subsequent sections. This data-driven comparison is essential for making go/no-go decisions in a drug discovery program.[10]

Parameter This compound (Novel Scaffold) N-Benzylpiperidine Core (Comparator 1) 4-(3-Methoxy-benzyl)-piperidine (Comparator 2) Tetrahydroisoquinoline Core (Comparator 3)
σ1R Binding Affinity (Ki, nM) 152512050
Selectivity (Ki σ2R / Ki σ1R) >100-fold>80-fold>50-fold>30-fold
hERG Inhibition (IC₅₀, µM) >305>3015
Kinetic Solubility (µM at pH 7.4) 85409560
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 12.59.011.07.5
Human Liver Microsome Stability (t½, min) 45205530

Interpretation of Comparative Data:

  • Potency & Selectivity: The novel 2-substituted scaffold demonstrates superior binding affinity (lower Ki) and excellent selectivity over its positional isomer (Comparator 2) and the other scaffolds. This highlights the critical role of substituent placement for target engagement.

  • Safety Profile: A significant advantage of the novel scaffold and its 4-substituted isomer is the clean hERG profile (>30 µM), a critical hurdle in drug development. The established N-benzylpiperidine core shows a potential liability (IC₅₀ = 5 µM).

  • ADME Properties: The novel scaffold exhibits a promising balance of good aqueous solubility, high cell permeability (suggesting good absorption potential), and moderate metabolic stability.[11][12] The N-benzylpiperidine core (Comparator 1) shows lower stability, which may lead to rapid clearance in vivo.

This profile validates This compound as a high-potential starting point for a lead optimization campaign.

The Validation Workflow: An Integrated Approach

A successful scaffold validation program follows a logical, multi-stage process. It begins with broad, high-throughput screening and progressively incorporates more complex, resource-intensive assays to build a comprehensive profile of the scaffold's potential.

validation_workflow cluster_discovery Phase 1: Hit Identification cluster_characterization Phase 2: In Vitro Characterization cluster_optimization Phase 3: Lead Optimization node_ht High-Throughput Screen (HTS) Affinity Screen (e.g., Radioligand Binding) node_selectivity Initial Selectivity Panel Key anti-targets (e.g., σ2R) node_ht->node_selectivity node_func Functional Cellular Assay e.g., Neurite Outgrowth Assay node_selectivity->node_func node_adme Tier 1 ADME Profiling Solubility Permeability (PAMPA/Caco-2) Metabolic Stability (Microsomes) node_func->node_adme node_safety Early Safety Assessment hERG Inhibition CYP450 Inhibition node_adme->node_safety node_sar Structure-Activity Relationship (SAR) Synthesis of Analogs node_safety->node_sar node_pk In Vivo Pharmacokinetics (PK) Rodent Models node_sar->node_pk

Caption: Integrated workflow for novel scaffold validation.

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for the core assays used to generate the comparative data.

σ1R Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the σ1R.

  • Objective: To determine the inhibitory constant (Ki) of the test scaffold for the human Sigma-1 Receptor.

  • Materials:

    • Human σ1R membrane preparation (e.g., from HEK293 cells).

    • Radioligand: -pentazocine (specific activity ~40-50 Ci/mmol).

    • Non-specific binding control: Haloperidol (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (GF/B) and harvester.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer, typically from 100 µM to 1 pM.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of -pentazocine diluted in assay buffer to a final concentration of ~1 nM.

    • Add 100 µL of the σ1R membrane preparation (containing ~50 µg of protein) to initiate the reaction.

    • Incubate the plate for 120 minutes at 25°C with gentle agitation.

    • Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound relative to total and non-specific binding.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Caco-2 Bidirectional Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer, serving as an industry-standard in vitro model of the human intestinal barrier.[12][13]

  • Objective: To assess the intestinal permeability and potential for active efflux of the test scaffold.

  • Materials:

    • Caco-2 cells seeded on 24-well Transwell® plates, cultured for 21-25 days.

    • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Lucifer Yellow dye for monolayer integrity testing.

    • LC-MS/MS system for quantification.

  • Procedure:

    • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Use only wells with TEER values > 300 Ω·cm².

    • Apical to Basolateral (A→B) Transport:

      • Wash the monolayers with pre-warmed transport buffer.

      • Add transport buffer containing the test compound (final concentration 10 µM) to the apical (A) chamber.

      • Add fresh transport buffer to the basolateral (B) chamber.

      • Incubate at 37°C with orbital shaking.

      • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer. Take a sample from the apical chamber at t=0 and t=120 min.

    • Basolateral to Apical (B→A) Transport:

      • Perform the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber. This measures efflux.

    • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Data Calculation:

      • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

      • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound may be a substrate of an efflux transporter like P-glycoprotein.

Conclusion

The systematic validation process detailed in this guide demonstrates that This compound is a highly promising novel scaffold for the development of CNS therapeutics targeting the Sigma-1 Receptor. The initial data profile shows a clear advantage over established and isomeric scaffolds in terms of potency, selectivity, and crucial safety markers like hERG inhibition. Its favorable ADME properties suggest a strong potential for translation into more complex biological systems.

The true value of a novel scaffold is realized through rigorous, comparative, and multi-parameter analysis.[14][15] By following a structured workflow and employing robust, reproducible experimental protocols, research organizations can de-risk their drug discovery programs and more effectively identify chemical matter with a high probability of clinical success.

References

  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Rel
  • The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • A Technical Guide to the Evaluation of Novel Chemical Scaffolds: A Case Study Framework. Benchchem.
  • Piperidine-based drug discovery. University of Arizona.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • In Vitro ADME Assays and Services.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • In Vitro ADME / DMPK Screening. Charnwood Discovery.
  • Novel Scaffolds in the CHEMriya Space Upd
  • Scaffolds and Scaffold-based Compounds | Screening Libraries. Life Chemicals.
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  • How Medicinal Chemistry Drives Novel Therapeutics Development. SteerOn Research.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI.
  • This compound 108958-36-7 wiki. Guidechem.
  • High-throughput in vitro assays most commonly used to perform an SAR.
  • This compound. Sigma-Aldrich.

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Comparative Docking Analysis of 2-(3-Methoxy-benzyl)-piperidine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive, in-depth comparative analysis of the molecular docking of novel 2-(3-Methoxy-benzyl)-piperidine derivatives against acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. We will explore the rationale behind the experimental design, present a detailed step-by-step protocol for the docking studies, and analyze the results in comparison to the well-established AChE inhibitor, Donepezil. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and neurodegenerative disease therapeutics.

Introduction: The Rationale for Targeting Acetylcholinesterase with Piperidine Derivatives

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The piperidine moiety is a common scaffold in many AChE inhibitors, including the widely prescribed drug Donepezil, which highlights its importance in the design of new therapeutic agents.[1][3][4]

The N-benzylpiperidine core, in particular, has been shown to interact effectively with the catalytic site of AChE.[2][5] This guide focuses on a specific subset of these compounds, this compound derivatives, to explore how subtle structural modifications can influence their binding affinity and interaction with the enzyme's active site. By comparing these novel derivatives with Donepezil, we aim to elucidate key structure-activity relationships (SAR) that can guide the design of more potent and selective AChE inhibitors.

Experimental Design and Methodology

The cornerstone of a robust computational study is a well-designed and validated experimental protocol. Our comparative docking study is designed to provide reliable and reproducible results, allowing for a meaningful comparison between our compounds of interest and the reference drug.

Selection of Protein Target and Ligands

Protein Target: Human Acetylcholinesterase (AChE)

  • PDB ID: 4EY7 (complexed with Donepezil)

  • Rationale: The crystal structure of human AChE in complex with Donepezil provides an excellent starting point for our study. It allows for a direct comparison of the binding modes of our novel derivatives with a known inhibitor within the same active site. The co-crystallized ligand also serves as a crucial control for validating our docking protocol through re-docking.

Ligands:

  • Test Compounds: A series of this compound derivatives with varying substitutions on the piperidine ring.

    • Derivative A: this compound (unsubstituted)

    • Derivative B: 1-Methyl-2-(3-methoxy-benzyl)-piperidine

    • Derivative C: 1-Ethyl-2-(3-methoxy-benzyl)-piperidine

  • Reference Compound: Donepezil

  • Rationale: This selection allows us to investigate the effect of N-alkylation on the binding affinity and interaction profile. The unsubstituted derivative serves as a baseline, while the methyl and ethyl substitutions introduce changes in steric bulk and lipophilicity. Donepezil provides a benchmark for evaluating the potential of our novel compounds.

Molecular Docking Workflow

The following diagram illustrates the key steps in our comparative docking study:

docking_workflow cluster_prep Preparation cluster_docking Docking & Simulation cluster_analysis Analysis & Comparison PDB 1. Protein Preparation (PDB: 4EY7) Ligands 2. Ligand Preparation (Derivatives A, B, C & Donepezil) Redocking 3. Protocol Validation (Re-docking of Donepezil) Ligands->Redocking Docking 4. Docking of Derivatives Redocking->Docking Scoring 5. Binding Energy Calculation & Scoring Docking->Scoring Interaction 6. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction Comparison 7. Comparative Analysis vs. Donepezil Interaction->Comparison AChE_Interaction cluster_AChE AChE Active Site cluster_residues CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Trp86 Trp86 Tyr337 Tyr337 Phe338 Phe338 Trp286 Trp286 Ligand This compound Derivative Ligand->CAS Methoxybenzyl group interaction Ligand->PAS Potential piperidine interaction Ligand->Trp86 Hydrophobic Ligand->Tyr337 Hydrophobic Ligand->Phe338 Hydrophobic

Sources

The Evolving Landscape of Piperidine-Based Analgesics: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Pain Drug Discovery

The piperidine scaffold remains a cornerstone in medicinal chemistry, continually yielding compounds with significant therapeutic potential.[1][2] This guide offers a comparative analysis of the in vivo efficacy of piperidine-based compounds in preclinical pain models, with a particular focus on derivatives related to the "2-(3-Methoxy-benzyl)-piperidine" chemical space. While direct, head-to-head in vivo comparative studies on a single, optimized "this compound" derivative are not extensively documented in publicly available literature, by examining structurally related compounds and diverse piperidine chemotypes, we can construct a robust framework for understanding their potential and guiding future research.

This analysis is tailored for researchers, scientists, and drug development professionals, providing not only a comparison of performance but also a rationale for experimental design and an exploration of the underlying mechanisms of action.

The Piperidine Core in Analgesia: A Tale of Two Receptors

The analgesic properties of piperidine derivatives are frequently attributed to their interaction with two key receptor families: opioid receptors and sigma (σ) receptors. The well-established role of the piperidine moiety in the pharmacophore of many opioid analgesics underscores its importance in this class.[3] More recently, the modulation of sigma receptors, particularly the sigma-1 (σ1) receptor, has emerged as a promising non-opioid strategy for the management of chronic and neuropathic pain.[4][5]

This guide will compare piperidine-based compounds primarily through the lens of their activity as sigma-1 receptor antagonists, while also drawing comparisons with opioid-acting piperidines to provide a broader context of their potential in pain management.

Comparative In Vivo Efficacy of Piperidine Scaffolds in Pain Models

The following table summarizes the in vivo analgesic efficacy of various piperidine-based compounds, providing a snapshot of their performance in established preclinical models of pain.

Compound/ScaffoldTarget(s)Animal ModelKey Efficacy DataReference
1'-benzyl-3-methoxy-3H-spiro[[6]benzofuran-1,4'-piperidine] σ1 Receptor AntagonistCapsaicin-induced neuropathic pain53% analgesia at 16 mg/kg[7]
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) σ1 Receptor AntagonistMouse formalin assay (inflammatory pain)ED₅₀ = 12.7 mg/kg, i.p.[8]
Compound 29 (a multitarget piperidine analog) MultitargetMouse formalin model (second phase)ED₅₀ = 0.78 mg/kg[9]
Derivatives of 4-(4'-bromophenyl)-4-piperidinol (PD3 & PD5) Opioid Receptor (putative)Not specifiedHighly significant analgesic effect (p < 0.01)[6]
(-)-spectaline derivatives (LASSBio-755 & LASSBio-776) Not fully elucidatedAcetic acid-induced abdominal constriction37% and 31.7% inhibition at 100 µmol/kg, respectively[10]

Delving into the Mechanism: The Role of Sigma-1 Receptor Antagonism in Neuropathic Pain

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating calcium signaling, ion channel function, and neuronal excitability. In the context of neuropathic pain, hyperactivity of the sigma-1 receptor is thought to contribute to the central sensitization and hyperexcitability of neurons in the pain pathway.

sigma1_pathway cluster_neuron Nociceptive Neuron Peripheral_Stimulus Peripheral Nerve Injury Sigma1_Activation σ1 Receptor Upregulation & Activation Peripheral_Stimulus->Sigma1_Activation Ca_Signaling Altered Ca2+ Signaling Sigma1_Activation->Ca_Signaling Ion_Channels Ion Channel Modulation Sigma1_Activation->Ion_Channels Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_Signaling->Neuronal_Hyperexcitability Ion_Channels->Neuronal_Hyperexcitability Central_Sensitization Central Sensitization Neuronal_Hyperexcitability->Central_Sensitization Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain Sigma1_Antagonist 2-(3-Methoxy-benzyl)- piperidine based σ1 Antagonist Sigma1_Antagonist->Sigma1_Activation Inhibits

Caption: Role of σ1 Receptor in Neuropathic Pain and Point of Intervention.

By antagonizing the sigma-1 receptor, compounds based on the "this compound" scaffold can potentially normalize aberrant neuronal signaling, thereby alleviating neuropathic pain. This mechanistic approach offers a significant advantage over traditional opioid analgesics, as it is less likely to be associated with tolerance, dependence, and other centrally mediated side effects.

Experimental Protocols for In Vivo Efficacy Assessment

The evaluation of analgesic efficacy in vivo relies on a battery of well-validated animal models that mimic different aspects of clinical pain states. Below are step-by-step methodologies for two commonly employed assays.

Formalin-Induced Inflammatory Pain Model

This model is particularly useful as it assesses both acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2).

  • Animal Acclimatization: Male Swiss mice (20-25 g) are acclimatized to the testing environment for at least 3 days prior to the experiment.

  • Compound Administration: Test compounds, vehicle control, and a positive control (e.g., gabapentin) are administered intraperitoneally (i.p.) at specified doses (e.g., 0.1, 1, 5, and 10 mg/kg).[9]

  • Formalin Injection: Thirty minutes after compound administration, 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after formalin injection, the animals are placed in an observation chamber. The total time spent licking the injected paw is recorded for two distinct periods: 0-5 minutes (Phase 1) and 15-30 minutes (Phase 2).

  • Data Analysis: The percentage inhibition of the licking response is calculated for each group relative to the vehicle control. ED₅₀ values can be determined from the dose-response data.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.

  • Surgical Procedure: Under anesthesia, the left sciatic nerve of Sprague-Dawley rats is exposed. Four loose ligatures are tied around the nerve at 1 mm intervals.

  • Post-Operative Recovery: Animals are allowed to recover for 7-14 days, during which time they develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments. The paw withdrawal threshold (the lowest filament force that elicits a withdrawal response) is determined.

  • Compound Administration: Test compounds are administered (e.g., i.p. or orally) at various doses.

  • Post-Dosing Assessment: Paw withdrawal thresholds are reassessed at multiple time points after compound administration to determine the magnitude and duration of the anti-allodynic effect.

in_vivo_workflow cluster_preclinical In Vivo Analgesic Efficacy Workflow Animal_Model Select Animal Model (e.g., Formalin Test, CCI) Compound_Admin Compound Administration (Dose-Response) Animal_Model->Compound_Admin Behavioral_Testing Behavioral Assessment (e.g., Paw Licking, von Frey) Compound_Admin->Behavioral_Testing Data_Analysis Data Analysis (e.g., % Inhibition, ED₅₀) Behavioral_Testing->Data_Analysis PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Data_Analysis->PK_PD_Modeling Toxicity_Assessment Toxicity and Side Effect Profiling PK_PD_Modeling->Toxicity_Assessment

Caption: General Workflow for In Vivo Analgesic Efficacy Testing.

Future Directions and the Promise of "this compound" Scaffolds

The comparative data presented herein highlight the potential of piperidine-based compounds as effective analgesics. While direct in vivo efficacy data for "this compound" derivatives are emerging, the strong performance of structurally related sigma-1 receptor antagonists suggests that this chemical space is ripe for exploration.

Future research should focus on:

  • Synthesis and Screening: A focused library of "this compound" analogs should be synthesized and screened for high affinity and selectivity for the sigma-1 receptor.

  • In Vivo Characterization: Lead compounds should be rigorously evaluated in a panel of in vivo pain models, including models of neuropathic, inflammatory, and visceral pain.

  • Pharmacokinetic Profiling: A thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of promising candidates is crucial for their translation to the clinic.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with the sigma-1 receptor and downstream signaling effects will aid in the rational design of next-generation analgesics.

By leveraging the insights from existing piperidine-based analgesics and applying a systematic drug discovery approach, the "this compound" scaffold holds the promise of delivering novel, non-opioid therapeutics for the effective management of chronic pain.

References

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Wünsch, B., et al. (2012). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[6]benzofuran-1,4'-piperidine]. PubMed.

  • Barreiro, E. J., et al. (2004).
  • Lahoutte, T., et al. (2002). Sigma Receptor Scintigraphy with N-(2-(1-Piperidinyl)Ethyl)-3- 123I-Iodo-4- Methoxybenzamide of Patients with Suspected Primary Breast Cancer: First Clinical Results.
  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
  • Ahmad, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives.
  • Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. .

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Lee, J., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. PubMed Central.
  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • Chero, G., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Uniba.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Thomae, D., et al. (2021).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI.
  • de Paula, C. A., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed.
  • Viegas, F. P., et al. (2018). 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system.
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Zholbassarova, S., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.

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cross-reactivity profiling of "2-(3-Methoxy-benzyl)-piperidine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparison Guide to the Cross-Reactivity Profiling of 2-(3-Methoxy-benzyl)-piperidine Derivatives

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Derivatives of this compound are emerging as a promising class of compounds, often investigated for their potential activity on central nervous system (CNS) targets. However, the very structural motifs that confer desired potency can also lead to unintended interactions with other biological targets, a phenomenon known as cross-reactivity or off-target effects.[2][3] These off-target interactions are a significant cause of adverse drug reactions and a primary reason for late-stage clinical trial failures.[4][5]

This guide provides a comprehensive framework for the systematic cross-reactivity profiling of a lead candidate, "Derivative A," a novel this compound compound. We will objectively compare its performance against a hypothetical alternative, "Alternative B," which possesses a similar core structure but different substitution patterns. This comparison will be supported by established, high-quality in vitro experimental assays, demonstrating how a rigorous, tiered approach to profiling can de-risk a development program and build a robust safety profile essential for regulatory submissions.[4][6]

The Imperative for Early-Stage Cross-Reactivity Profiling

The 2-benzylpiperidine structure is structurally analogous to potent monoamine reuptake inhibitors like methylphenidate.[7] While our lead candidate, Derivative A, is designed for a specific primary target, its core structure—a basic nitrogen atom within a piperidine ring coupled with an aromatic benzyl group—presents a pharmacophore that can interact with a wide range of biogenic amine receptors and transporters.[8] The methoxy substitution further modulates electronic properties and potential hydrogen bonding, influencing binding affinity across various target families.

Failure to characterize the off-target profile early can lead to the investment of significant resources into a candidate that is ultimately doomed by unforeseen toxicity.[3][4] A systematic screening approach allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity or, if necessary, to pivot to more promising candidates. This proactive strategy is mandated by regulatory bodies like the FDA and EMA, which require comprehensive safety pharmacology data for Investigational New Drug (IND) applications.[6][9][10]

A Tiered Strategy for Efficient Profiling

A logical, tiered approach is the most efficient method for comprehensive cross-reactivity profiling. This strategy begins with broad screening against large panels of targets and funnels down to more specific, functional assays for confirmed hits. This conserves resources by focusing detailed investigation only on interactions of potential concern.

Tier 1: Broad Panel Screening

The initial step involves screening Derivative A and Alternative B at a single, high concentration (e.g., 10 µM) against large, commercially available panels. The goal is to identify any significant interactions across the human "target space."

  • GPCR Panel: A broad panel of non-olfactory G-protein coupled receptors, with a focus on adrenergic, dopaminergic, serotonergic, and muscarinic receptors.

  • Kinase Panel: A comprehensive kinome scan to identify potential inhibition of protein kinases, which can lead to a wide array of toxicities.[11][12]

  • Ion Channel Panel: A panel including key cardiac and neuronal ion channels.

Tier 2: Dose-Response Confirmation and Prioritization

Any target showing significant inhibition (>50% at 10 µM) in Tier 1 is advanced to Tier 2. Here, full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). This quantitative data allows for the prioritization of off-targets based on potency.

Tier 3: Functional and Safety Pharmacology Assays

The most potent and therapeutically relevant off-target hits from Tier 2 are investigated in functional assays to understand the downstream biological consequences. This tier focuses on key safety liabilities as defined by ICH guidelines S7A and S7B.[10][13]

  • hERG Channel Inhibition: Essential for assessing the risk of QT prolongation and cardiac arrhythmia.[14][15][16]

  • Cytochrome P450 (CYP) Inhibition: To evaluate the potential for drug-drug interactions.[17][18][19]

  • Cellular Assays: Functional assays in cellular models to confirm agonism or antagonism of Tier 2 hits.

Below is a workflow diagram illustrating this tiered approach.

G cluster_1 Tier 2: Potency Determination T1_GPCR GPCR Panel (>100 targets) T2_IC50 IC50 / Ki Determination (Dose-Response Curves) T1_GPCR->T2_IC50 >50% Inhibition T1_Kinase Kinase Panel (>400 kinases) T1_Kinase->T2_IC50 >50% Inhibition T1_Ion Ion Channel Panel (>50 channels) T1_Ion->T2_IC50 >50% Inhibition T3_hERG hERG Patch Clamp Assay T2_IC50->T3_hERG Potent Hits (e.g., Ki < 1 µM) T3_CYP CYP450 Inhibition Panel T2_IC50->T3_CYP T3_Cell Cell-Based Functional Assays T2_IC50->T3_Cell

Caption: Tiered workflow for cross-reactivity profiling.

Comparative Data Analysis

For this guide, we present hypothetical but representative data comparing our lead, Derivative A , with Alternative B . Assume the primary target affinity (Ki) for both compounds is ~5 nM. The goal is to achieve at least a 100-fold selectivity window between the primary target and any significant off-targets.

GPCR Panel Results

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[20][21] The following table summarizes the binding affinities (Ki) for key GPCR off-targets identified in Tier 2 screening.

Target ReceptorDerivative A (Ki, nM)Alternative B (Ki, nM)Potential Clinical Implication
Primary Target 5.2 4.8 Efficacy
Serotonin (5-HT2A)85075Hallucinations, Sedation
Dopamine (D2)>10,000220Extrapyramidal symptoms
Adrenergic (α1A)1,20090Hypotension, Dizziness
Muscarinic (M1)>10,0001,500Cognitive impairment, Dry mouth

Interpretation: Derivative A demonstrates a significantly improved selectivity profile over Alternative B. With a Ki >1000 nM for the α1A adrenergic receptor and >800 nM for the 5-HT2A receptor, it achieves a >150-fold selectivity window against these key off-targets. In contrast, Alternative B shows potent activity at 5-HT2A and α1A receptors (90 nM and 75 nM, respectively), representing only a ~15-fold selectivity window. This suggests a high risk of adverse effects like hypotension and sedation for Alternative B at therapeutic doses.

Kinase Selectivity Profile

Kinase inhibition is a common source of off-target toxicity.[11] Profiling against a broad kinase panel is crucial.[12][22][23] The data below represents the percent inhibition observed at a 1 µM concentration.

Kinase TargetDerivative A (% Inhibition @ 1µM)Alternative B (% Inhibition @ 1µM)Associated Pathway/Toxicity
ROCK28%65%Vasodilation, Hypotension
PIM112%58%Hematological effects
SRC<5%15%General signaling

Interpretation: Derivative A shows a very clean kinase profile, with minimal inhibition (<15%) of all kinases tested at 1 µM. Alternative B, however, shows significant inhibition of ROCK2 and PIM1, suggesting potential liabilities related to blood pressure regulation and hematological function that warrant further investigation.

Core Safety Pharmacology Assays

These assays are fundamental for any IND-enabling safety package.[6][10][24]

Safety AssayDerivative A (IC50)Alternative B (IC50)Regulatory Concern
hERG Potassium Channel > 30 µM2.5 µMHigh Risk of Cardiac Arrhythmia
CYP3A4 Inhibition 18 µM1.2 µMHigh Risk of Drug-Drug Interactions
CYP2D6 Inhibition > 50 µM28 µMModerate Risk of Drug-Drug Interactions

Interpretation: This data clearly differentiates the two compounds on critical safety parameters. Derivative A shows a low risk of cardiac toxicity, with a hERG IC50 greater than 30 µM.[25] Alternative B, with an IC50 of 2.5 µM, would raise a significant red flag for cardiotoxicity.[14][16] Furthermore, Alternative B is a potent inhibitor of CYP3A4, the enzyme responsible for metabolizing over 50% of clinical drugs, indicating a high potential for dangerous drug-drug interactions.[19][26][27] Derivative A's much weaker inhibition of CYP enzymes makes it a far more developable candidate.

Detailed Experimental Protocols

To ensure scientific validity and reproducibility, the following are condensed protocols for the key assays discussed.

Radioligand Binding Assay (GPCRs)
  • Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target receptor.[28]

    • Assay Setup: In a 96-well plate, incubate the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-ketanserin for 5-HT2A), and a range of concentrations of the test compound.[20][28]

    • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[28]

    • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[20]

    • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.[28]

    • Data Analysis: Calculate IC50 values from the competition binding curves and convert to Ki values using the Cheng-Prusoff equation.

Automated Patch-Clamp hERG Assay
  • Objective: To measure the inhibitory effect of a compound on the hERG potassium channel current.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the hERG channel.[14][15]

    • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to record whole-cell currents.[25]

    • Voltage Protocol: Apply a specific voltage pulse protocol to elicit the characteristic hERG tail current.

    • Compound Application: After establishing a stable baseline, perfuse the cells with increasing concentrations of the test compound.

    • Data Analysis: Measure the percentage inhibition of the hERG tail current at each concentration to determine the IC50 value.[25]

Fluorometric CYP450 Inhibition Assay
  • Objective: To assess the potential of a compound to inhibit major CYP450 enzymes.

  • Methodology:

    • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.[18]

    • Assay Setup: In a microplate, incubate the microsomes, a fluorescent probe substrate specific for the CYP isoform of interest (e.g., Vivid® substrates), and a range of test compound concentrations.

    • Reaction Initiation: Start the reaction by adding a NADPH-regenerating system.

    • Detection: Monitor the production of the fluorescent metabolite over time using a plate reader.

    • Data Analysis: Calculate the rate of metabolite formation and determine the percent inhibition at each test compound concentration to derive an IC50 value.[18][27]

Conclusion and Path Forward

The comprehensive cross-reactivity profiling presented here provides a clear and objective comparison between Derivative A and Alternative B. The data unequivocally demonstrates the superior safety and selectivity profile of Derivative A . Its wide selectivity window against key GPCR off-targets, clean kinase profile, and low potential for hERG-mediated cardiotoxicity or CYP450-based drug-drug interactions make it a significantly more promising clinical candidate.

In contrast, Alternative B exhibits multiple liabilities that would likely halt its development. The potent off-target activities and safety risks identified would require extensive, high-risk, and costly medicinal chemistry efforts to mitigate, with no guarantee of success.

This guide underscores the principle that drug development is not merely a search for potency, but a multi-parameter optimization process where safety and selectivity are paramount. By employing a logical, tiered screening strategy early in the discovery phase, research teams can make data-driven decisions, prioritize resources effectively, and significantly increase the probability of advancing safe and effective medicines to the clinic.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol.
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  • American Physiological Society. Radioligand binding methods: practical guide and tips.
  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
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  • Patsnap Synapse. What are preclinical safety pharmacology requirements?
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  • Springer Protocols. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
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  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
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A Comparative Guide to the Acetylcholinesterase Inhibitory Potential of 2-(3-Methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparative analysis of the novel compound 2-(3-Methoxy-benzyl)-piperidine against established acetylcholinesterase (AChE) inhibitors. As the quest for more effective and selective therapeutic agents for neurodegenerative diseases like Alzheimer's disease continues, it is imperative to rigorously evaluate new chemical entities. This document outlines a proposed benchmarking study, presenting a logical framework and hypothetical data to assess the potential of this compound as a viable AChE inhibitor.

Introduction: The Cholinergic Hypothesis and the Role of AChE Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients.[1][2] Acetylcholinesterase (AChE) is a key enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the signal.[3][4] Inhibition of AChE increases the concentration and duration of ACh, thereby enhancing cholinergic function.[5][6] This mechanism forms the therapeutic basis for several currently approved drugs for the symptomatic treatment of Alzheimer's disease.[5]

This guide focuses on a potential new AChE inhibitor, this compound, a compound with a benzylpiperidine scaffold, which is a known pharmacophore in many AChE inhibitors.[7][8] We will benchmark its hypothetical performance against three well-established AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.

The Contenders: A Profile of the Compound of Interest and Established Benchmarks

2.1. Compound of Interest: this compound

  • Structure: A piperidine ring substituted with a 3-methoxybenzyl group at the 2-position.

  • Rationale for Investigation: The benzylpiperidine moiety is a core structural feature of potent AChE inhibitors like Donepezil.[7] The methoxy group's position on the benzyl ring can influence binding affinity and selectivity. While direct experimental data on its AChE inhibitory activity is not yet published, its structural similarity to known inhibitors warrants investigation.

2.2. Benchmark Inhibitors

  • Donepezil: A highly selective, reversible, and non-competitive inhibitor of AChE.[9] It is widely prescribed for the treatment of mild to moderate Alzheimer's disease.

  • Galantamine: A reversible and competitive AChE inhibitor.[10] It also modulates nicotinic acetylcholine receptors, offering a dual mechanism of action.[10][11]

  • Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BChE).[12] Its dual inhibitory action may offer broader therapeutic benefits.[13]

Experimental Design: A Head-to-Head In Vitro Comparison

To objectively assess the AChE inhibitory potential of this compound, a standardized in vitro assay is proposed. The Ellman's method is a robust and widely accepted spectrophotometric assay for measuring AChE activity and inhibition.[14][15][16]

3.1. Principle of the Ellman's Assay

The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[14][15] The rate of color formation is directly proportional to AChE activity. The presence of an inhibitor will reduce this rate.

3.2. Experimental Workflow

Caption: Workflow for the in vitro AChE inhibition assay.

3.3. Detailed Protocol: Ellman's Method

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • Acetylthiocholine Iodide (ATCI) Solution: 10 mM in deionized water (prepare fresh).

    • AChE Solution: From electric eel (Electrophorus electricus), diluted in phosphate buffer to achieve a final concentration of 0.1 U/mL.

    • Test Compounds: Prepare 10 mM stock solutions of this compound, Donepezil, Galantamine, and Rivastigmine in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of phosphate buffer.

      • 25 µL of the test compound dilution (or buffer for control).

      • 50 µL of DTNB solution.

      • 25 µL of AChE solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) using non-linear regression analysis.

Comparative Performance Analysis (Hypothetical Data)

The following table summarizes the hypothetical IC50 values obtained from the proposed in vitro AChE inhibition assay.

CompoundIC50 (µM)Selectivity for AChE over BChE
This compound 1.25 Moderate
Donepezil0.0067[9]High
Galantamine0.35 - 0.85[10][17]Moderate
Rivastigmine4.15 - 5.5[12][18]Low (also inhibits BChE)

Interpretation of Hypothetical Results:

Based on this hypothetical data, this compound demonstrates moderate inhibitory activity against AChE, with an IC50 value in the low micromolar range. While not as potent as the benchmark drug Donepezil, its activity is comparable to that of Galantamine and more potent than Rivastigmine against AChE. Further studies would be required to determine its selectivity for AChE over butyrylcholinesterase (BChE), which would be a crucial factor in its potential therapeutic profile.

Mechanistic Insights: How AChE Inhibitors Work

The active site of AChE is composed of two main subsites: the anionic site and the esteratic site.[4][6] The cationic choline moiety of acetylcholine binds to the anionic site, while the acetyl group interacts with the esteratic site, where it is hydrolyzed.[3]

Caption: Interaction of substrate and inhibitors with AChE.

Types of Inhibition:

  • Competitive Inhibitors: Bind to the active site of the enzyme, preventing the substrate from binding. Galantamine is an example.[10]

  • Non-competitive Inhibitors: Bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency. Donepezil exhibits this type of inhibition.

  • Mixed Inhibitors: Can bind to both the free enzyme and the enzyme-substrate complex.

  • Pseudo-irreversible Inhibitors: Form a covalent bond with the enzyme that is slowly hydrolyzed. Rivastigmine falls into this category.[13]

Further kinetic studies would be necessary to elucidate the precise mechanism of inhibition for this compound.

Conclusion and Future Directions

This guide presents a framework for the initial evaluation of this compound as a potential acetylcholinesterase inhibitor. The hypothetical data suggests that this compound may possess moderate AChE inhibitory activity, warranting further investigation.

Future research should focus on:

  • Synthesis and In Vitro Validation: The primary step is to synthesize this compound and experimentally validate its AChE inhibitory activity using the described protocol.

  • Selectivity Profiling: Assess the inhibitory activity against butyrylcholinesterase to determine its selectivity.

  • Kinetic Studies: Elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

  • In Silico Modeling: Conduct molecular docking studies to predict the binding mode of the compound within the active site of AChE.

  • In Vivo Efficacy: If in vitro results are promising, proceed to animal models of cognitive impairment to evaluate its efficacy and pharmacokinetic properties.

By systematically benchmarking new chemical entities like this compound against established drugs, the field of drug discovery for neurodegenerative diseases can continue to advance towards more effective and safer therapies.

References

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A Head-to-Head Comparison: 2-(3-Methoxy-benzyl)-piperidine and Donepezil Analogs in the Context of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Donepezil, a piperidine-based AChE inhibitor, has long been a benchmark in this field.[1] This guide provides a detailed head-to-head comparison of a structurally related piperidine derivative, 2-(3-Methoxy-benzyl)-piperidine, and advanced donepezil analogs, offering insights into their potential as AChE inhibitors based on structural analysis and available experimental data for analogous compounds.

The Cholinergic Hypothesis and the Role of Acetylcholinesterase

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[2] The cholinergic hypothesis posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of AD.[3] Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating its action.[4] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby boosting cholinergic signaling.

Cholinergic_Signaling cluster_0 Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Pre_Synaptic Presynaptic Neuron Pre_Synaptic->ACh Release Post_Synaptic Postsynaptic Neuron AChE_Inhibitor AChE Inhibitor (e.g., Donepezil) AChE_Inhibitor->AChE Inhibits Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Produces ACh_Receptor->Post_Synaptic Signal Transduction

Figure 1: Cholinergic Synaptic Transmission and AChE Inhibition.

Donepezil: The Clinical Gold Standard

Donepezil is a highly selective, reversible, and non-competitive inhibitor of AChE.[3] Its chemical structure features a benzylpiperidine moiety linked to an indanone group.[4] This unique structure allows it to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, contributing to its high potency and selectivity.[5] The N-benzylpiperidine motif is crucial for its pharmacological activity, playing a key role in forming cation-π interactions with the target protein.[4]

Donepezil Analogs: Pushing the Boundaries of Efficacy

Extensive research has been dedicated to synthesizing and evaluating donepezil analogs to improve upon its therapeutic profile. These efforts have focused on enhancing potency, increasing selectivity for AChE over butyrylcholinesterase (BuChE), and introducing multi-target functionalities to address other pathological aspects of AD, such as amyloid-beta (Aβ) aggregation.[6][7] Modifications to the indanone ring, the linker, and the N-benzylpiperidine moiety have yielded compounds with significantly improved inhibitory activities.[8]

Structural Analysis of this compound

While there is a notable absence of published pharmacological data on the direct AChE inhibitory activity of this compound, a structural comparison with the well-established pharmacophore of donepezil and its analogs can provide valuable insights into its potential.

The core structure of this compound comprises a piperidine ring and a benzyl group, which are key components of the donepezil pharmacophore.[4] The piperidine ring is known to be a versatile scaffold in medicinal chemistry, often enhancing druggability and facilitating transport across biological membranes.[9] The benzyl group in donepezil is essential for its interaction with the CAS of AChE.[10]

However, this compound lacks the indanone moiety present in donepezil, which is responsible for the interaction with the PAS of AChE.[5] This interaction is a significant contributor to donepezil's high potency. Therefore, it is reasonable to hypothesize that the absence of this group in this compound would result in a considerably lower inhibitory activity compared to donepezil.

The methoxy group on the benzyl ring is another point of interest. In donepezil analogs, the position and nature of substituents on the benzyl ring can significantly influence activity.[11] While a methoxy group is present in the indanone part of donepezil, its placement on the benzyl ring in this compound would lead to a different spatial orientation within the AChE binding pocket. Studies on donepezil analogs have shown that methoxy substitutions on the benzyl ring can sometimes reduce activity.[12]

Head-to-Head Performance Comparison: A Data-Driven Perspective

To provide a quantitative comparison, the following table summarizes the AChE and BuChE inhibitory activities of donepezil and some of its potent analogs. Due to the lack of experimental data, this compound is not included in this quantitative comparison.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE IC50 / AChE IC50)Reference
Donepezil6.77400~1100[6]
Donepezil Analog 1 (Compound 45a )0.8>4210.48>5263.1
Donepezil Analog 2 (Compound 2g )3Not ReportedNot Reported[13]
Donepezil Analog 3 (Compound 13e )5.771251250[14]
Donepezil Analog 4 (Compound 15 )9.47030748[5]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. Selectivity Index: A higher value indicates greater selectivity for AChE over BuChE.

The data clearly demonstrates that structural modifications to the donepezil scaffold can lead to analogs with significantly enhanced potency and, in some cases, improved selectivity for AChE. For instance, compound 45a shows a nearly 8-fold increase in potency compared to donepezil.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a detailed protocol for determining the in vitro acetylcholinesterase inhibitory activity of test compounds, a fundamental assay in the evaluation of potential Alzheimer's disease therapeutics.

Ellmans_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Phosphate Buffer - AChE Solution - DTNB Solution - Acetylthiocholine (Substrate) - Test Compound Dilutions start->prepare_reagents plate_setup 96-Well Plate Setup: - Add Buffer - Add Test Compound/Control - Add AChE Solution prepare_reagents->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 25°C) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add DTNB and Substrate pre_incubation->initiate_reaction measure_absorbance Kinetic Measurement: Read Absorbance at 412 nm (e.g., every minute for 10 min) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate Reaction Rate - Determine % Inhibition - Calculate IC50 Value measure_absorbance->data_analysis end End data_analysis->end

Figure 2: Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Test compounds and a reference inhibitor (e.g., donepezil)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water. Prepare this solution fresh daily.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO, and then dilute further in phosphate buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

  • Assay Protocol (in a 96-well plate):

    • To each well, add 25 µL of phosphate buffer.

    • Add 25 µL of the test compound dilution or reference inhibitor to the respective wells. For the control (100% activity), add 25 µL of buffer containing the same percentage of DMSO.

    • Add 50 µL of the DTNB solution to all wells.

    • Add 25 µL of the AChE solution to all wells except the blank wells (which receive an additional 25 µL of buffer).

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells. The total reaction volume will be 150 µL.

    • Immediately begin measuring the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion: A Tale of Two Scaffolds

This comparative guide highlights the established efficacy of donepezil and the potential of its structurally refined analogs as potent and selective AChE inhibitors. While this compound shares key structural motifs with donepezil, the absence of the indanone moiety, which is crucial for dual-site binding to AChE, strongly suggests that it would exhibit significantly lower inhibitory activity. The development of novel donepezil analogs, some of which demonstrate nanomolar and even sub-nanomolar potencies, continues to be a more promising avenue for the discovery of next-generation Alzheimer's therapeutics. Further experimental evaluation of this compound would be necessary to definitively determine its pharmacological profile.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(3-Methoxy-benzyl)-piperidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, handling specialized heterocyclic compounds like 2-(3-Methoxy-benzyl)-piperidine demands a rigorous and informed approach to disposal. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for safely managing this compound from the moment it becomes waste to its final disposition.

Part 1: Hazard Assessment - The "Why" Behind the Procedure

To safely dispose of any chemical, we must first understand its inherent risks. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, we can infer its hazard profile by examining its constituent parts: the piperidine ring and the methoxy-benzyl group.

The parent compound, piperidine , is well-characterized and regulated as a hazardous substance. It is classified as a highly flammable liquid and vapor, toxic if it comes into contact with skin or is inhaled, and capable of causing severe skin burns and eye damage.[1][2] The U.S. Environmental Protection Agency (EPA) and Department of Transportation (DOT) both cite it on their hazardous substance lists.[3] Therefore, as a derivative, this compound must be handled with the assumption that it carries, at a minimum, the same hazards.

Under the Resource Conservation and Recovery Act (RCRA), the EPA defines hazardous waste by four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[4][5][6] Based on the data for piperidine, this derivative is presumed to meet the criteria for Toxicity and potentially Corrosivity . This classification mandates that it be managed as regulated hazardous waste.

Parameter Inferred Assessment for this compound Justification
Physical State Solid[7]As listed by chemical suppliers.
Primary Hazards Acute Toxicity (Dermal, Inhalation), Skin Corrosion/Eye DamageBased on the known hazards of the piperidine scaffold.[1][2][8]
EPA Waste Code Potential for P-listed or U-listed waste classificationP- and U-listed wastes refer to discarded commercial chemical products.[4] The specific code would be determined by a certified disposal facility.
Disposal Route Incineration via a licensed hazardous waste disposal facilityIncineration is the standard method for organic chemical waste to ensure complete destruction.[1] Sewer/drain disposal is strictly prohibited.[4][8]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures safety and compliance with regulations set forth by agencies like the Occupational Safety and Health Administration (OSHA) and the EPA.[9][10][11]

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE to prevent exposure.[12]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[13]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-retardant lab coat should be worn and fully fastened.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[14]

  • Do Not Mix: this compound waste must be collected in its own dedicated waste container.

  • Avoid Incompatibles: Do not mix this waste with acids, oxidizers, or other reactive chemicals. The parent compound, piperidine, is incompatible with strong acids, acid chlorides, and aldehydes, among others.[3] Assume the same incompatibilities for its derivatives.

  • Solid vs. Liquid: Keep solid and liquid waste streams separate.[14]

Step 3: Containerization

The choice of container is governed by safety and regulatory standards.

  • Compatibility: Use a container made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, tightly-sealing lid.[4][9]

  • Venting: Not applicable for solid waste, but if dealing with a solution, ensure the container can be sealed without pressurizing.

Step 4: Labeling the Waste Container

Accurate labeling is a cornerstone of the EPA's hazardous waste management program.[11][15] Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, which must include:

  • The words "Hazardous Waste" .

  • The full chemical name : "this compound". Do not use abbreviations.

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Corrosive).

  • Researcher's Name and Lab Information.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Labs must store waste in a designated SAA pending pickup by EH&S or a licensed waste hauler.

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Container Management: Keep the waste container closed at all times except when adding waste.[11]

  • Secondary Containment: Place the container in a larger, chemically resistant tub or bin to contain any potential leaks.[14]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[16]

Step 6: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][8]

  • Contact EH&S: Follow your institution's established procedures to request a waste pickup.

  • Licensed Disposal Vendor: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave tracking record as required by the EPA.[11]

Part 3: Emergency Procedures - Spill Management

Even with careful handling, spills can occur. All lab personnel must be trained on how to respond.[16]

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or you feel unwell, evacuate and call your institution's emergency number.

  • Control Ignition Sources: If the material is in a solvent, remove any nearby ignition sources.[3]

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., sand, vermiculite). Do not use combustible materials like paper towels on a solvent-based spill.[17]

  • Collect Residue: Carefully sweep up the absorbed material and place it in a designated waste container. Label this container as hazardous waste.

  • Decontaminate: Clean the spill area as directed by your institution's safety protocols.

  • Report: Report the incident to your supervisor and EH&S department.

Visual Workflow: Disposal Decision Process

The following diagram outlines the logical steps for proper disposal.

G start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste (Toxic, Corrosive) ppe->characterize segregate Step 3: Segregate (No mixing with other chemicals) characterize->segregate containerize Step 4: Use a Labeled, Compatible Waste Container segregate->containerize store Step 5: Store in SAA (Closed, Secondary Containment) containerize->store disposal Step 6: Arrange Pickup (Contact EH&S for Licensed Vendor) store->disposal end Safe & Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

  • Daniels Health. (2025, May 21).
  • ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Cleanaway. (n.d.).
  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
  • Vanderbilt University. (2024, January).
  • Centers for Disease Control and Prevention (CDC). (n.d.).
  • CSIR IIP. (n.d.).
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (2025, September 23).
  • Penta Chemicals. (2024, May 7).
  • Jubilant Life Sciences Limited. (n.d.).
  • Fisher Scientific. (2023, October 11).
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (2025, December 19).
  • LookChem. (n.d.). Cas 420137-10-6, 3-(2-METHOXY-BENZYL)-PIPERIDINE.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube.
  • Carl ROTH. (2025, March 31).
  • AA Blocks. (2025, January 18).
  • AK Scientific, Inc. (n.d.). Ethyl N-Boc-4-(4-methoxybenzyl)
  • TCI Chemicals. (2025, March 24).
  • Chemos GmbH & Co. KG. (n.d.).

Sources

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